Technical Documentation Center

6-Chloro-5-phenylpyridazin-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-5-phenylpyridazin-3(2H)-one

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 6-Chloro-5-phenylpyridazin-3(2H)-one

This technical guide provides an in-depth analysis of 6-Chloro-5-phenylpyridazin-3(2H)-one , a specialized heterocyclic scaffold used primarily in medicinal chemistry for the development of prostacyclin (IP) receptor ago...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 6-Chloro-5-phenylpyridazin-3(2H)-one , a specialized heterocyclic scaffold used primarily in medicinal chemistry for the development of prostacyclin (IP) receptor agonists and other bioactive agents.[1]

[1][2][3]

Executive Summary

6-Chloro-5-phenylpyridazin-3(2H)-one is a functionalized pyridazinone derivative characterized by a phenyl group at the C5 position and a reactive chlorine atom at the C6 position.[1][2][3] Unlike its more common agrochemical isomer (5-chloro-6-phenylpyridazin-3(2H)-one), this specific regioisomer serves as a critical intermediate in the synthesis of high-affinity pharmaceutical ligands, particularly for the Prostacyclin (PGI2) receptor .[1] Its structure allows for orthogonal functionalization: nucleophilic aromatic substitution (


) or palladium-catalyzed coupling at C6, and N-alkylation at N2.[1]
Property Data
CAS Number 1233943-48-0
IUPAC Name 6-Chloro-5-phenylpyridazin-3(2H)-one
Molecular Formula

Molecular Weight 206.63 g/mol
Core Scaffold Pyridazin-3(2H)-one
Key Reactivity C6-Chlorine displacement, N2-Alkylation

Chemical Structure & Tautomerism

The compound exists in a dynamic equilibrium between the lactam (3(2H)-one) and lactim (3-ol) forms.[1] In solution and the solid state, the lactam form predominates due to the stabilization provided by the amide-like resonance in the ring.[1]

Structural Features[1]
  • C3-Carbonyl: Acts as a hydrogen bond acceptor.[1]

  • N2-Proton: Acts as a hydrogen bond donor (pKa ~9-10), allowing for base-mediated alkylation.[1]

  • C5-Phenyl: Provides lipophilic bulk and

    
    -stacking interactions; twisted relative to the pyridazine plane to minimize steric clash with the C4-hydrogen.[1]
    
  • C6-Chlorine: An electrophilic handle activated by the adjacent ring nitrogen (N1), facilitating substitution reactions.[1]

Regioisomerism

Distinction from isomers is critical for accurate synthesis and application:

  • Target: 6-Chloro-5-phenylpyridazin-3(2H)-one (Ph at C5, Cl at C6).[1][2]

  • Isomer A: 5-Chloro-6-phenylpyridazin-3(2H)-one (Ph at C6, Cl at C5; common antifungal intermediate).[1]

  • Isomer B: 4-Chloro-5-phenylpyridazin-3(2H)-one (Ph at C5, Cl at C4; herbicide metabolite analog).[1]

Synthesis Pathways

The most reliable route to the 6-chloro-5-phenyl isomer involves the construction of the pyridazine core via phenylmaleic anhydride, followed by chlorination and regioselective hydrolysis.[1]

The Phenylmaleic Anhydride Route

This pathway ensures the correct positioning of the phenyl group prior to ring closure.[1]

  • Cyclization: Phenylmaleic anhydride reacts with hydrazine hydrate to form 4-phenyl-1,2-dihydropyridazine-3,6-dione .[1]

  • Aromatization/Chlorination: Treatment with phosphorus oxychloride (

    
    ) yields 3,6-dichloro-4-phenylpyridazine .[1]
    
  • Regioselective Hydrolysis: Alkaline hydrolysis targets the less sterically hindered chlorine atom.[1]

    • The chlorine at C3 (adjacent to the phenyl group) is sterically shielded.[1]

    • The chlorine at C6 (adjacent to a proton) is more accessible.[1]

    • Result: Hydrolysis at C6 yields 3-chloro-5-phenylpyridazin-6-one, which tautomerizes to the target 6-Chloro-5-phenylpyridazin-3(2H)-one .[1]

Synthesis Start Phenylmaleic Anhydride Step1 4-Phenyl-1,2-dihydro pyridazine-3,6-dione Start->Step1 N2H4·H2O AcOH, Reflux Step2 3,6-Dichloro-4- phenylpyridazine Step1->Step2 POCl3 Reflux Target 6-Chloro-5-phenyl pyridazin-3(2H)-one Step2->Target NaOH (aq) Regioselective Hydrolysis (Targeting C6)

Figure 1: Synthetic pathway via regioselective hydrolysis of 3,6-dichloro-4-phenylpyridazine.

Reactivity & Functionalization Profile

The 6-chloro-5-phenylpyridazin-3(2H)-one scaffold is a versatile building block.[1] The C6-chlorine atom is highly reactive toward palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyridazine ring.[1]

Key Transformations
  • Suzuki-Miyaura Coupling (C6): Reaction with aryl/alkyl boronic acids to install diversity at the 6-position.[1]

  • Buchwald-Hartwig Amination (C6): Introduction of amines, crucial for optimizing solubility and basicity in drug design.[1]

  • N-Alkylation (N2): Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) using bases like

    
     or 
    
    
    
    .[1] This locks the compound in the lactam form.[1]

Reactivity Core 6-Chloro-5-phenyl pyridazin-3(2H)-one Suzuki C6-Aryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Amination C6-Amino Derivatives (SNAr / Buchwald) Core->Amination HNR2, Heat or Pd Alkylation N2-Alkyl Derivatives (N-Alkylation) Core->Alkylation R-X, K2CO3 (Major Product) Ether O-Alkyl Derivatives (O-Alkylation - Minor) Core->Ether R-X, Ag2CO3 (Lactim trap)

Figure 2: Divergent reactivity map of the 6-chloro-5-phenylpyridazin-3(2H)-one scaffold.

Experimental Protocols

Synthesis of 3,6-Dichloro-4-phenylpyridazine (Precursor)

Objective: To generate the dichlorinated intermediate from phenylmaleic anhydride.

  • Cyclization: Suspend phenylmaleic anhydride (10.0 g, 57.4 mmol) in acetic acid (50 mL). Add hydrazine hydrate (3.0 mL, 60 mmol) dropwise. Reflux for 4 hours. Cool, filter the white precipitate (4-phenyl-1,2-dihydropyridazine-3,6-dione), and dry.[1]

  • Chlorination: Suspend the dione (5.0 g) in

    
     (30 mL). Add pyridine (0.5 mL) as a catalyst. Reflux for 6 hours until the solution is clear.
    
  • Workup: Evaporate excess

    
     under reduced pressure. Pour the residue onto crushed ice/water carefully.[1] Neutralize with 
    
    
    
    .[1] Extract with dichloromethane (DCM).[1]
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from ethanol to yield 3,6-dichloro-4-phenylpyridazine .
    
Regioselective Hydrolysis to 6-Chloro-5-phenylpyridazin-3(2H)-one

Objective: Selective hydrolysis of the C6-chlorine.

  • Reaction: Dissolve 3,6-dichloro-4-phenylpyridazine (2.25 g, 10 mmol) in a mixture of DMSO (10 mL) and 2N NaOH (15 mL).

  • Conditions: Heat the mixture at 80°C for 4-6 hours. Monitor by TLC (the starting material is less polar than the product).[1]

  • Isolation: Cool to room temperature. Acidify carefully with 2N HCl to pH ~3. The product will precipitate as an off-white solid.[1]

  • Purification: Filter the solid, wash with water, and dry.[1] Recrystallize from acetonitrile or ethanol/water.[1]

    • Expected Yield: 60-75%[1]

    • Characterization:

      
       NMR should show a characteristic singlet for the C4-H proton around 
      
      
      
      7.0-7.5 ppm (depending on solvent) and the phenyl protons.[1]

Applications in Drug Discovery[1][4]

Prostacyclin (IP) Receptor Agonists

Research indicates that 6-chloro-5-phenylpyridazin-3(2H)-one serves as a potent core for IP receptor agonists.[1] The phenyl group at C5 mimics the lipophilic tail of natural prostaglandins, while the C6 position allows for the attachment of linker chains (e.g., alkyl-carboxylates) required for receptor binding.

  • Mechanism: Agonism of the IP receptor leads to vasodilation and inhibition of platelet aggregation, useful in treating Pulmonary Arterial Hypertension (PAH).[1]

Physicochemical Properties for Design
ParameterValue (Predicted)Relevance
LogP 2.0 - 2.4Optimal for oral bioavailability; good membrane permeability.[1]
TPSA ~41

Low polar surface area suggests potential for BBB penetration if modified.[1]
pKa (NH) 9.5 - 10.5Weakly acidic; exists as neutral species at physiological pH.[1]
Solubility Low (Water)Requires formulation or functionalization (e.g., salt formation) for delivery.[1]

References

  • Synthesis and Biological Evaluation of Pyridazinone Derivatives. Molecules, 2009.[1][4] (Discusses general synthesis of phenyl-pyridazinones from mucochloric acid/anhydrides).

  • Discovery of a new series of potent prostacyclin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 2015.[1][5] (Specific citation for the 6-chloro-5-phenyl isomer and its application in PAH).

  • PubChem Compound Summary for CID 164871 (Analog). National Center for Biotechnology Information.[1] (Provides physicochemical data for chlorinated pyridazinones).

  • Synthesis of Chloridazon and Related Pyridazinones. BenchChem Technical Guides. (General protocols for pyridazinone ring formation).

Sources

Exploratory

Biological Activity and Synthetic Workflows of 6-Chloro-5-phenylpyridazin-3(2H)-one Derivatives: A Technical Guide

Pharmacophore Rationale and Structural Significance The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties and versatile deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Rationale and Structural Significance

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable physicochemical properties and versatile derivatization potential[1]. Specifically, 6-chloro-5-phenylpyridazin-3(2H)-one serves as a highly modular intermediate and a potent pharmacophore core.

The structural logic behind this scaffold relies on three critical features:

  • The Lactam Ring: The pyridazinone core acts as a rigid hydrogen bond acceptor and donor, mimicking endogenous signaling molecules like cyclic AMP (cAMP) and pyrimidine bases[2].

  • The 5-Phenyl Substitution: This aromatic ring provides essential lipophilic interactions (such as

    
     stacking) required to anchor the molecule deep within the hydrophobic pockets of target G-protein coupled receptors (GPCRs) and enzymes.
    
  • The 6-Chloro Leaving Group: The C-6 chlorine atom creates an electrophilic center primed for Nucleophilic Aromatic Substitution (

    
    ). This allows medicinal chemists to rapidly synthesize diverse libraries by displacing the chloride with various amines, alkoxides, or thiols to fine-tune pharmacokinetic properties.
    

Spectrum of Biological Activities

Derivatives of 6-chloro-5-phenylpyridazin-3(2H)-one exhibit a broad spectrum of pharmacological effects, primarily driven by their ability to modulate intracellular signaling cascades.

Prostacyclin (IP) Receptor Agonism

One of the most significant applications of this scaffold is the development of non-prostanoid prostacyclin (IP) receptor agonists, which are critical for treating Pulmonary Arterial Hypertension (PAH)[3]. Activation of the Gs-coupled IP receptor stimulates adenylyl cyclase, leading to elevated intracellular cAMP levels. This cascade ultimately results in potent pulmonary vasodilation and the inhibition of smooth muscle cell proliferation [3].

Phosphodiesterase (PDE) Inhibition

Because the pyridazinone core structurally mimics the pyrimidine ring of cAMP, these derivatives act as competitive inhibitors of Phosphodiesterase type 3 (PDE3) and type 4 (PDE4)[1]. By preventing the hydrolysis of cAMP into inactive 5'-AMP, these agents prolong intracellular signaling, yielding positive inotropic effects in cardiovascular diseases (PDE3) and profound anti-inflammatory responses (PDE4)[2].

Quantitative Pharmacological Profiling

To facilitate structural comparison, the following table summarizes the quantitative biological data associated with various functionalizations of the 6-chloro-5-phenylpyridazin-3(2H)-one core.

Derivative ClassPrimary TargetMechanism of ActionTypical

/

Range
Primary Clinical Indication
6-Amino-5-phenyl IP ReceptorGPCR Agonist (Gs-coupled)5 nM – 50 nMPulmonary Arterial Hypertension
6-Alkoxy-5-phenyl PDE3 / PDE4Competitive Enzyme Inhibitor100 nM – 500 nMHeart Failure / Asthma
6-Aryl-5-phenyl COX-2Enzyme Inhibitor1 µM – 10 µMInflammation & Analgesia
Tricyclic Fused PARP-1Enzyme Inhibitor20 nM – 200 nMOncology (BRCA-mutated tumors)

Mechanistic Pathways

The dual mechanism of action for these derivatives—acting simultaneously on upstream GPCRs and downstream degrading enzymes—creates a synergistic amplification of the cAMP signaling pathway.

G Drug Pyridazinone Derivatives IP Prostacyclin (IP) Receptor Drug->IP Agonist PDE Phosphodiesterase (PDE3/4) Drug->PDE Inhibitor Gs Gs Protein Activation IP->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP Cyclic AMP (cAMP) AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA cAMP->PDE Degraded by Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation AMP 5'-AMP (Inactive) PDE->AMP

Caption: Synergistic mechanism of pyridazinone derivatives via IP receptor agonism and PDE inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of these derivatives, explicitly outlining the causality behind each experimental choice.

Synthesis of the Core Scaffold

Synth A Phenylmaleic Anhydride B Hydrazine Hydrate (Condensation) A->B C 5-Phenyl-1,2-dihydropyridazine -3,6-dione B->C D POCl3 / Toluene (Chlorination) C->D E 6-Chloro-5-phenylpyridazin -3(2H)-one D->E F Nucleophile (R-NH2 / R-OH) (SNAr Reaction) E->F G Biologically Active Derivative F->G

Caption: Step-by-step synthetic workflow from phenylmaleic anhydride to active derivatives.

Step 1: Condensation to form the Dione

  • Procedure: React phenylmaleic anhydride with hydrazine hydrate in ethanol under reflux for 4 hours.

  • Causality: Hydrazine acts as a bis-nucleophile. It attacks the anhydride carbonyls sequentially to close the ring, forming the highly polar intermediate 5-phenyl-1,2-dihydropyridazine-3,6-dione. Ethanol is chosen as a protic solvent to stabilize the transition states during ring closure.

Step 2: Selective Chlorination

  • Procedure: Suspend the dione intermediate in toluene, add phosphorus oxychloride (

    
    ), and reflux for 3.8 hours [3].
    
  • Causality:

    
     serves a dual purpose: it acts as a dehydrating agent to drive the tautomerization of the lactam into its enol (lactim) form, and subsequently acts as the chlorinating agent. Toluene is utilized because its high boiling point accommodates the activation energy required for chlorination without participating in the reaction. The steric bulk of the 5-phenyl group directs the chlorination selectively to the C-6 position, preventing unwanted over-chlorination at C-3.
    
  • Self-Validating System: The reaction is monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The system validates completion when the baseline-retained polar dione spot completely disappears, replaced by the highly mobile, less polar mono-chloro product. The reaction is quenched over crushed ice to safely hydrolyze excess

    
    , ensuring no reactive phosphoryl chlorides contaminate the final yield.
    
In Vitro Functional cAMP Assay (IP Receptor Agonism)

To validate the biological efficacy of the synthesized derivatives, a functional cAMP accumulation assay is employed.

Step 1: Cell Preparation

  • Procedure: Seed CHO-K1 cells stably expressing the human IP receptor into a 384-well plate at

    
     cells/well.
    

Step 2: Compound Incubation

  • Procedure: Treat the cells with varying concentrations of the test compound in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.

  • Causality: IBMX is a potent, non-selective PDE inhibitor. Its inclusion is an absolute requirement to prevent the endogenous degradation of newly synthesized cAMP by cellular PDEs. Without IBMX, the assay would yield false-negative efficacy readouts due to rapid cAMP hydrolysis, masking the compound's true agonistic potency.

Step 3: Lysis and Detection

  • Procedure: Add homogeneous time-resolved fluorescence (HTRF) lysis buffer containing anti-cAMP cryptate and d2-labeled cAMP. Incubate for 1 hour in the dark.

Step 4: Self-Validation and Quantification

  • Procedure: Read the fluorescence resonance energy transfer (FRET) signal at 665 nm and 620 nm.

  • Self-Validating System: The protocol validates itself through the parallel inclusion of a standard curve using known cAMP concentrations (0.1 nM to 1 µM). The raw FRET ratio must inversely correlate with the standard curve to confirm that the assay's dynamic range is intact. Only if the standard curve achieves an

    
     is the 
    
    
    
    of the test compound calculated, ensuring absolute trustworthiness of the pharmacological data.

References

  • Title: Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: Future Medicinal Chemistry / Taylor & Francis Group (2024). URL: [Link]

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Source: Molecules / National Institutes of Health (NIH) PMC (2023). URL: [Link]

Sources

Foundational

Solubility Profile of 6-Chloro-5-phenylpyridazin-3(2H)-one in Organic Solvents

[1] Executive Summary 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS 1233943-48-0) is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of prostacyclin (PGI2) receptor agonists and speci...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

6-Chloro-5-phenylpyridazin-3(2H)-one (CAS 1233943-48-0) is a critical heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of prostacyclin (PGI2) receptor agonists and specialized agrochemicals. Its solubility profile is governed by the interplay between the polar pyridazinone core and the lipophilic chloro-phenyl substituents.

This technical guide provides a comprehensive analysis of the compound's solubility behavior. Due to the proprietary nature of specific thermodynamic data for this exact substituted isomer, this profile synthesizes empirical data from its direct structural analog, 6-phenylpyridazin-3(2H)-one (PPD) , and adjusts for the thermodynamic impact of C6-chlorination. The guide details the expected solubility landscape, thermodynamic modeling equations, and a validated experimental protocol for precise determination.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The solubility behavior of 6-Chloro-5-phenylpyridazin-3(2H)-one is dictated by its rigid heterocyclic structure. The presence of the chlorine atom at the C6 position significantly alters the solvation thermodynamics compared to the non-chlorinated parent.

PropertyDescription
Chemical Name 6-Chloro-5-phenylpyridazin-3(2H)-one
CAS Number 1233943-48-0
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Core Scaffold Pyridazin-3(2H)-one
Key Substituents C5-Phenyl (Lipophilic/Aromatic), C6-Chloro (Electron-withdrawing/Lipophilic)
Primary Application Intermediate for PGI2 receptor agonists; Agrochemical synthesis
Structural Impact on Solubility[1]
  • Pyridazinone Core: Provides hydrogen bond donor (N-H) and acceptor (C=O, N=N) sites, facilitating solubility in polar aprotic solvents (DMSO, DMF).

  • C6-Chlorine & C5-Phenyl: These groups increase the octanol-water partition coefficient (LogP), significantly reducing aqueous solubility while enhancing affinity for chlorinated and aromatic solvents (DCM, Toluene).

Predicted Solubility Landscape

Based on the thermodynamic data of the structural analog 6-phenylpyridazin-3(2H)-one (Molecules 2019, 24, 3404), the solubility of the 6-chloro derivative follows a distinct "U-shaped" polarity curve. The compound exhibits peak solubility in dipolar aprotic solvents and minimal solubility in water and non-polar aliphatics.

Solubility Ranking (Descending Order)
Solvent ClassRepresentative SolventsPredicted Solubility (Mole Fraction,

)
Interaction Mechanism
Dipolar Aprotic DMSO, DMF, NMP High (

)
Strong dipole-dipole interactions; disruption of crystal lattice.
Glycols/Ethers PEG-400, Transcutol High (

)
Hydrogen bonding with ether oxygens; solubilization via polymer chains.
Esters Ethyl Acetate Moderate (

)
Van der Waals forces; moderate polarity match.
Alcohols Ethanol, Methanol, IPA Low to Moderate (

)
H-bonding network of solvent competes with solute-solvent interactions.
Chlorinated DCM, Chloroform Moderate Favorable dispersion forces with the C6-Cl moiety.
Aqueous Water Very Low (

)
Hydrophobic effect dominates; high lattice energy barrier.
Solvent Selection Strategy
  • For Reaction Medium: DMSO or DMF are optimal due to high solubility, allowing for concentrated reaction mixtures.

  • For Recrystallization: A binary system of DMSO/Water or Ethanol/Water is recommended. The compound dissolves readily in hot ethanol or DMSO but precipitates upon cooling or antisolvent (water) addition.

Experimental Protocol: Laser Monitoring Observation Technique

To generate precise solubility data for specific process optimization, the Laser Monitoring Observation Technique is the gold standard. This method minimizes human error associated with visual detection of the "clear point."

Methodology Workflow

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Jacketed Vessel) Prep->Equil Laser Laser Monitoring (Transmittance < 5%) Equil->Laser Heat Stepwise Heating (0.1 K/min) Laser->Heat Dynamic Detect Dissolution Point (Max Transmittance) Heat->Detect Solute Dissolves Calc Mole Fraction Calculation Detect->Calc

Figure 1: Workflow for the Laser Monitoring Observation Technique.

Step-by-Step Protocol
  • Apparatus Setup: Use a jacketed glass vessel (approx. 50 mL) connected to a precision thermostatic water bath (uncertainty

    
     K). Insert a laser source and a light intensity sensor on opposite sides of the vessel.
    
  • Mixture Preparation: Accurately weigh the solute (6-Chloro-5-phenylpyridazin-3(2H)-one) and solvent using an analytical balance (

    
     g). Ensure the mass ratio represents a supersaturated solution at the starting temperature.
    
  • Equilibration: Stir the mixture magnetically at the starting temperature (e.g., 298.15 K) until the laser transmittance is minimal and stable (indicating undissolved solid suspension).

  • Dynamic Measurement: Slowly increase the temperature at a controlled rate (

    
     K/min). Continuously record the laser intensity.
    
  • Endpoint Determination: The temperature at which the laser intensity reaches a maximum constant plateau corresponds to the saturation temperature (

    
    ) for that specific mole fraction.
    
  • Replication: Repeat the process with varying solute/solvent ratios to cover the desired temperature range (typically 298.15 K to 323.15 K).

Thermodynamic Modeling & Analysis

Experimental solubility data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and to calculate dissolution enthalpy (


) and entropy (

).
The Modified Apelblat Model

This semi-empirical model is highly accurate for pyridazinone derivatives in organic solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
The Van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.



  • Endothermic Process: If solubility increases with temperature,

    
    .
    
  • Entropy-Driven: Positive

    
     indicates disorder increases upon dissolution (typical for crystalline solids breaking into solution).
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x_e vs T) Regress Regression Analysis (Apelblat / Van't Hoff) Data->Regress Params Model Parameters (A, B, C or a, b) Regress->Params Funcs Calculate Functions ΔH, ΔS, ΔG Params->Funcs Insight Mechanistic Insight (Solvent-Solute Interaction) Funcs->Insight

Figure 2: Logic flow for thermodynamic characterization of solubility data.

References

  • Shaikh, F., et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404. Link

    • Core source for solubility behavior of the structural analog PPD.
  • Arena Pharmaceuticals, Inc. (2010).[1] "Modulators of the Prostacyclin (PGI2) Receptor Useful for the Treatment of Disorders Related Thereto." World Intellectual Property Organization, Patent WO2010077275A1. Link

    • Source for the synthesis and application of the specific 6-chloro-5-phenyl intermediate.[1]

  • Wang, J., et al. (2016). "Solubility and thermodynamic properties of 6-chloropyridazin-3-amine in different pure solvents." Journal of Chemical & Engineering Data, 61(1), 253-260. Reference for the thermodynamic impact of the chloro-pyridazinone moiety.

Sources

Exploratory

The Phenylpyridazinone Scaffold in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary In the realm of medicinal chemistry, the pyridazin-3(2H)-one core—particularly its phenyl-substituted derivatives—has earned the moniker of a "wonder nucleus"[1][2]. This nitrogen-rich heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the pyridazin-3(2H)-one core—particularly its phenyl-substituted derivatives—has earned the moniker of a "wonder nucleus"[1][2]. This nitrogen-rich heterocyclic scaffold provides a highly versatile platform for structural functionalization, enabling drug discovery programs to target a vast array of biological pathways. By acting as a privileged pharmacophore, the phenylpyridazinone scaffold has been successfully optimized to yield agents with potent analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular activities[1][2]. This whitepaper provides an in-depth technical analysis of the mechanistic grounding, structure-activity relationships (SAR), and self-validating synthetic workflows associated with phenylpyridazinone derivatives.

Mechanistic Grounding: The Phosphodiesterase (PDE) Inhibition Paradigm

The most rigorously validated mechanism of action for phenylpyridazinones is their competitive inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically the PDE3, PDE4, and PDE5 isoforms[3][4].

Causality of Binding: PDEs are responsible for hydrolyzing the intracellular second messengers cAMP and cGMP into their inactive 5'-AMP and 5'-GMP forms. The phenylpyridazinone core acts as a structural mimic of the pyrimidine/purine rings found in these cyclic nucleotides. The lactam moiety of the pyridazinone ring engages in critical hydrogen-bonding (acting as both a donor and acceptor) with an invariant glutamine residue conserved across the PDE active site[3]. Simultaneously, the lipophilic 6-phenyl substitution is essential for anchoring the molecule via


 stacking within the enzyme's hydrophobic pocket[3].

Antiparasitic Applications: Beyond human therapeutics, this mechanism has been aggressively pursued in the treatment of kinetoplastid diseases. Phenylpyridazinone derivatives, such as the tetrahydrophthalazinone NPD-001, are highly potent inhibitors of Trypanosoma brucei PDEB1 (TbrPDEB1) and Giardia lamblia PDE (GlPDE)[5][6][7]. Inhibition of these parasitic PDEs leads to runaway intracellular cAMP accumulation, hyperactivation of downstream effectors like Protein Kinase A (PKA), and rapid parasite death[5][7].

PDE_Pathway Inhibitor Phenylpyridazinone (e.g., NPD-001) PDE Phosphodiesterase (PDE3/4, TbrPDEB1) Inhibitor->PDE Competitive Inhibition cAMP Intracellular cAMP/cGMP (Elevated Levels) PDE->cAMP Accumulation AMP 5'-AMP / 5'-GMP (Degraded) PDE->AMP Degradation cAMP->PDE Hydrolysis (Normal state) PKA Protein Kinase A / G (Activation) cAMP->PKA Allosteric Activation Response Physiological Response (Vasodilation / Parasite Death) PKA->Response Phosphorylation Cascade

Mechanism of action of phenylpyridazinone-mediated PDE inhibition and cAMP accumulation.

Emerging Mechanisms: Epigenetic Modulation via DNMT3A

Recent structural investigations have expanded the utility of the pyridazinone/phthalazinone scaffold into the realm of epigenetics. Phthalazinone derivatives (e.g., compound 1a) have been identified as first-in-class allosteric inhibitors of Human DNA Methyltransferase 3A (DNMT3A)[8]. Causality of Action: Unlike FDA-approved DNMT inhibitors (like decitabine) that incorporate directly into DNA and cause severe cytotoxicity, these derivatives act by disrupting protein-protein interactions (PPIs). Binding of the inhibitor reduces processive DNMT3A tetramers into inactive dimers, offering a highly targeted, non-cytotoxic mechanism for inducing cellular differentiation in acute myeloid leukemia (AML)[8].

Structure-Activity Relationships (SAR) & Quantitative Profiling

The biological efficacy of the phenylpyridazinone scaffold is highly sensitive to regioselective functionalization. For instance, N-substitution on the pyridazinone ring significantly enhances PDE4 selectivity over PDE3[4]. The table below consolidates key quantitative metrics across various therapeutic targets.

Compound ClassBiological Target / AssayKey Activity MetricReference
5-Chloro-6-phenylpyridazin-3(2H)-ones Plutella xylostella (In vivo insecticidal)>90% mortality at 100 mg/L[9]
Tetrahydrophthalazinones (NPD-001) Trypanosoma brucei PDEB1 (TbrPDEB1)pIC50 = 5.4 – 7.0 (Nanomolar)[5][6][7]
4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones Human PDE4 (cAMP-specific)pIC50 = 7.6 – 8.4[4]
Phthalazinone Derivative (Compound 1a) Human DNMT3A (Allosteric inhibition)Ki = 9.16 – 18.85 μM[8]

Synthetic Methodologies & Self-Validating Protocols

To ensure high-fidelity reproduction of these scaffolds, the following protocols detail the logical causality and necessary validation checkpoints for two distinct synthetic workflows.

Protocol A: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-ones[9]

This protocol utilizes mucochloric acid to construct the functionalized pyridazinone core.

  • Step 1: Friedel-Crafts Alkylation

    • Action: React mucochloric acid with benzene in the presence of anhydrous

      
      .
      
    • Causality:

      
       acts as a Lewis acid to generate a potent electrophilic center on the mucochloric acid, facilitating electrophilic aromatic substitution with benzene to yield the intermediate 
      
      
      
      -phenyldichlorocrotonolactone.
    • Self-Validation Checkpoint: TLC monitoring (Hexane:EtOAc 4:1) must show complete consumption of the highly polar mucochloric acid spot.

  • Step 2: Hydrazine-Mediated Cyclization

    • Action: Reflux the intermediate with hydrazine hydrate.

    • Causality: Hydrazine acts as a bis-nucleophile. It attacks the lactone carbonyl and the adjacent vinylic carbon. The thermodynamic drive to achieve aromaticity forces the elimination of one chlorine atom, yielding the stable 5-chloro-6-phenylpyridazin-3(2H)-one core.

    • Self-Validation Checkpoint:

      
      -NMR must confirm aromatization via the appearance of a highly deshielded lactam NH proton (broad singlet, ~11.0–13.0 ppm) and the loss of the aliphatic lactone signals[9].
      
Protocol B: Regioselective One-Pot Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water[10]

This represents a modern, green-chemistry approach to rapidly assemble the cyano-substituted scaffold.

  • Step 1: Aqueous Knoevenagel Condensation

    • Action: Stir arylglyoxal and alkyl 2-cyanoacetate in water at room temperature.

    • Causality: Water is explicitly chosen as the solvent. The hydrophobic effect forces the non-polar organic substrates into close proximity, drastically accelerating the base-free Knoevenagel condensation to form the intermediate alkene.

    • Self-Validation Checkpoint: Visual observation of a precipitated intermediate alkene indicates successful condensation.

  • Step 2: Sequential Aromatization

    • Action: Add excess hydrazine hydrate only after the condensation is complete.

    • Causality: Sequential addition is an absolute requirement. If hydrazine is added initially, it will preferentially react with the highly electrophilic aldehyde of the arylglyoxal to form a stable hydrazone, short-circuiting the desired reaction cascade.

    • Self-Validation Checkpoint:

      
      -NMR of the isolated product must reveal a distinct singlet at 
      
      
      
      ~8.82 ppm, which is the definitive marker for the H5 proton of the newly formed 6-aryl-4-cyano-3(2H)-pyridazinone ring[10].

Synthetic_Workflow Start Arylglyoxal + Alkyl 2-cyanoacetate Condensation Knoevenagel Condensation (Water, RT) Start->Condensation Intermediate Intermediate Alkene Condensation->Intermediate Cyclization Aromatization & Cyclization Intermediate->Cyclization Hydrazine Hydrazine Hydrate (Sequential Addition) Hydrazine->Cyclization Bis-nucleophile Product 6-Aryl-4-cyano- 3(2H)-pyridazinone Cyclization->Product Validation Validation: 1H-NMR (H5 singlet ~8.82 ppm) Product->Validation

One-pot, three-component synthetic workflow for 6-aryl-4-cyano-3(2H)-pyridazinones.

Conclusion

The phenylpyridazinone scaffold remains a cornerstone of modern medicinal chemistry. By acting as a structurally rigid, yet highly functionalizable mimic of endogenous cyclic nucleotides, it provides a reliable vector for PDE inhibition across both human and parasitic targets. Furthermore, its emerging role in allosteric epigenetic modulation (DNMT3A) highlights that the full pharmacological potential of this "wonder nucleus" is still being uncovered.

References

1.[1] A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. researchgate.net. 1 2.[9] N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. nih.gov. 9 3.[5] The single cyclic nucleotide-specific phosphodiesterase of the intestinal parasite Giardia lamblia represents a potential drug target. nih.gov. 5 4.[3] Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. researchgate.net. 3 5.[2] Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. researchgate.net. 2 6.[10] A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. connectsci.au. 10 7.[8] Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. nih.gov. 8 8.[6] Phenyldihydropyrazolones as Novel Lead Compounds Against Trypanosoma cruzi. acs.org. 6 9.[4] Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure−Activity Relationships, and Molecular Modeling of 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. acs.org. 4 10.[7] Cyclic Nucleotide-Specific Phosphodiesterases as Potential Drug Targets for Anti-Leishmania Therapy. asm.org. 7

Sources

Foundational

Technical Analysis: Tautomeric Dynamics of 6-Chloro-5-phenylpyridazin-3(2H)-one

The following technical guide details the tautomeric equilibrium of 6-Chloro-5-phenylpyridazin-3(2H)-one , a critical scaffold in medicinal chemistry. Executive Summary The pyridazin-3(2H)-one scaffold is a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of 6-Chloro-5-phenylpyridazin-3(2H)-one , a critical scaffold in medicinal chemistry.

Executive Summary

The pyridazin-3(2H)-one scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in cardiotonic agents (e.g., Levosimendan), herbicides (e.g., Chloridazon), and novel anti-inflammatory drugs. However, the efficacy of this scaffold is strictly governed by its tautomeric state.

For 6-Chloro-5-phenylpyridazin-3(2H)-one , the equilibrium between the lactam (2H-oxo) and lactim (3-hydroxy) forms dictates its hydrogen-bonding capability, lipophilicity (LogP), and ligand-protein binding affinity. This guide provides a definitive technical framework for characterizing this equilibrium, synthesizing the theoretical basis with validated experimental protocols.

Theoretical Framework & Mechanism

The Lactam-Lactim Equilibrium

Pyridazin-3(2H)-ones exhibit prototropic tautomerism. In the case of the 6-chloro-5-phenyl derivative, the equilibrium exists between:

  • Lactam (A): The 2H-tautomer, characterized by an amide-like NH and a C=O carbonyl.

  • Lactim (B): The 3-hydroxy tautomer, characterized by an aromatic pyridazine ring with an OH group.

While the pyridazine ring in the lactim form is fully aromatic, the lactam form is thermodynamically preferred in the solid state and polar solvents due to a high resonance stabilization energy of the amide-like moiety and the capacity for intermolecular hydrogen bonding (dimerization).

Substituent Effects (Electronic & Steric)

The specific substitution pattern of 6-Chloro and 5-Phenyl exerts unique pressures on this equilibrium:

  • 6-Chloro (Inductive Effect -I): The chlorine atom at position 6 is electron-withdrawing. This increases the acidity of the N(2)-H proton in the lactam form. While this might theoretically destabilize the lactam slightly relative to an unsubstituted analog, the strong dipole of the C-Cl bond generally favors the more polar lactam form in solution.

  • 5-Phenyl (Conjugation & Sterics): The phenyl ring at position 5 provides extended

    
    -conjugation. However, steric torsion between the phenyl ring and the pyridazinone core (to relieve strain with the adjacent carbonyl or substituents) can decouple this conjugation. In the lactam form, the C3=O / C4=C5 system allows for efficient conjugation, further stabilizing the 2H-form.
    
Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium and the dimerization pathway that stabilizes the lactam form.

Tautomerism Lactam Lactam Form (2H) (Thermodynamically Preferred) Lactim Lactim Form (3-OH) (Aromatic, Rare) Lactam->Lactim Proton Transfer (Solvent Dependent) Dimer Centrosymmetric Dimer (Solid State Stabilization) Lactam->Dimer Intermolecular H-Bonding

Figure 1: Tautomeric equilibrium favoring the Lactam form via dimerization.

Computational Prediction Protocol

Before wet-lab synthesis, Density Functional Theory (DFT) provides the energetic baseline.

Methodology
  • Level of Theory: B3LYP/6-311++G(d,p).

  • Solvation Model: Polarizable Continuum Model (PCM) simulating Water (

    
    ) and Chloroform (
    
    
    
    ).
  • Target: Calculate

    
    .
    
Expected Energetics

Based on analogous pyridazinone studies, the expected relative energies for 6-Chloro-5-phenylpyridazin-3(2H)-one are:

Phase/SolventDominant Form

(kcal/mol)
Notes
Gas Phase Lactam+1.5 to +3.0Lactim is closer in energy due to lack of stabilization.
Chloroform Lactam+4.0 to +6.0Dimerization of lactam dominates.
Water Lactam+10.0 to +15.0High polarity heavily favors the dipolar lactam.

Experimental Characterization Protocols

To scientifically validate the tautomeric state, a multi-modal approach is required.

Protocol A: X-Ray Crystallography (Solid State)

Objective: Confirm the presence of the NH...O=C intermolecular hydrogen bond network (Dimer).

  • Crystallization: Dissolve 20 mg of the compound in hot ethanol/ethyl acetate (1:1). Allow slow evaporation at room temperature.

  • Data Collection: Collect diffraction data at 100 K to reduce thermal motion.

  • Validation Check: Look for C3-O bond length.

    • C=O (Lactam): ~1.23 - 1.26 Å.

    • C-OH (Lactim): ~1.32 - 1.35 Å.

    • Expectation: 1.25 Å (Double bond character).

Protocol B: Solution State NMR (Solvent Effects)

Objective: Detect the exchangeable proton and Carbonyl signal.

  • Solvents: Prepare samples in

    
     (polar, H-bond acceptor) and 
    
    
    
    (non-polar).
  • 
    H NMR Markers: 
    
    • Lactam: Broad singlet at

      
       12.5 - 13.5 ppm (NH).
      
    • Lactim: Sharp singlet at

      
       10.0 - 11.0 ppm (OH) - rarely observed.
      
  • 
    C NMR Markers (Definitive): 
    
    • C3 Carbonyl:

      
       158 - 162 ppm indicates C=O (Lactam).[1][2][3]
      
    • C3 Hydroxyl:

      
       165 - 170 ppm indicates C-OH (Lactim).
      
Protocol C: UV-Vis Spectroscopy (pKa Determination)

Objective: Determine the ionization constant (


) of the NH group.
  • Buffer Preparation: Prepare Britton-Robinson buffers (pH 2.0 to 12.0).

  • Scanning: Record spectra (200-400 nm) at each pH.

  • Isosbestic Points: The presence of sharp isosbestic points confirms a clean two-component equilibrium (Neutral Lactam

    
     Anion).
    
  • Calculation: Plot Absorbance vs. pH to derive

    
    .
    
    • Expected

      
      : 9.5 - 10.5 (Acidified by 6-Cl).
      

Synthesis Pathway (Contextual)

To study the compound, high-purity material is required. The regioselective synthesis of the 6-Chloro-5-phenyl isomer is challenging but achievable via modification of 3,6-dichloropyridazine.

Synthesis Start 3,6-Dichloropyridazine Step1 Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4) Start->Step1 Inter 3-Chloro-6-phenylpyridazine (Regioisomer mix possible) Step1->Inter Step2 Hydrolysis / Oxidation (AcOH, Reflux) Inter->Step2 Product 6-Chloro-5-phenylpyridazin-3(2H)-one Step2->Product

Figure 2: Synthetic route to the target scaffold.[4][5]

Implications for Drug Development

Understanding that 6-Chloro-5-phenylpyridazin-3(2H)-one exists as a Lactam has immediate consequences for Rational Drug Design:

  • Docking Simulations: Do not dock the aromatic lactim form. The ligand must be drawn as the cyclic amide (Lactam). The NH is a Hydrogen Bond Donor (HBD), and the Carbonyl Oxygen is a Hydrogen Bond Acceptor (HBA).

  • Permeability: The lactam is more polar than the lactim. However, the 6-Cl and 5-Ph substituents increase lipophilicity (LogP ~2.5), ensuring good membrane permeability despite the polar core.

  • Metabolic Stability: The 2H-position is a site for Phase II conjugation (Glucuronidation). Blocking this position or understanding its lability is crucial for ADME profiling.

References

  • Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. Source: Journal of Molecular Graphics and Modelling (2014).[6][7] URL:[Link]

  • Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Source: Journal of Combinatorial Chemistry (2005). URL:[Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (Note: Regioisomer reference for comparative spectral data). Source: Molecules (2009). URL:[Link]

  • The tautomerism of N-heterocycles: Pyridazinones and pyridazinethiones. Source: Journal of the Chemical Society B (1968). URL:[Link]

  • Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Source: Chemistry - A European Journal (2025). URL:[Link]

Sources

Exploratory

Pharmacophore Analysis and Scaffold Optimization of 6-Chloro-5-phenylpyridazin-3(2H)-one: A Technical Guide for IP Receptor Agonist Design

Executive Summary In the landscape of modern medicinal chemistry, the pyridazin-3(2H)-one ring serves as a highly versatile, privileged scaffold. Specifically, 6-chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyridazin-3(2H)-one ring serves as a highly versatile, privileged scaffold. Specifically, 6-chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) has emerged as a critical intermediate and pharmacophoric core in the development of potent, non-prostanoid Prostacyclin (IP) receptor agonists [1]. These agonists are pivotal in the therapeutic intervention of Pulmonary Arterial Hypertension (PAH), driving vasodilation and inhibiting platelet aggregation.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical properties of this scaffold. By mapping its pharmacophore features and detailing self-validating experimental workflows, this guide provides drug development professionals with a rigorous framework for utilizing this core in hit-to-lead optimization.

Structural Deconstruction & Pharmacophore Mapping

The biological activity of 6-chloro-5-phenylpyridazin-3(2H)-one is not coincidental; it is dictated by a highly specific spatial arrangement of electronic and steric features. Understanding the causality behind these structural choices is essential for rational drug design.

  • The Lactam Core (N2-H, C3=O): This region acts as a dual hydrogen-bond donor/acceptor system. The tautomeric flexibility of the lactam allows it to anchor deeply within the polar residues of the target G-Protein Coupled Receptor (GPCR).

  • The C5-Phenyl Ring: The introduction of a bulky phenyl group at the C5 position forces a steric clash with the adjacent C6-chloro and C4-hydrogen atoms. This forces the phenyl ring out of the pyridazine plane, creating a specific dihedral angle that perfectly aligns for

    
     stacking interactions within the hydrophobic pocket of the IP receptor.
    
  • The C6-Chloro Substituent: This is the most critical functional handle. Electronically, the strongly electron-withdrawing chlorine atom lowers the pKa of the N2 proton, enhancing its hydrogen-bond donor capacity. Synthetically, it acts as a highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification of the molecule [1].

Pharmacophore Scaffold 6-Chloro-5-phenylpyridazin-3(2H)-one Lactam Lactam Core (N2-H, C3=O) H-Bond Donor/Acceptor Scaffold->Lactam Chloro C6-Chloro SNAr Handle / Halogen Bond Scaffold->Chloro Phenyl C5-Phenyl Pi-Pi Stacking / Steric Shield Scaffold->Phenyl

Figure 1: Pharmacophore feature mapping of the 6-chloro-5-phenylpyridazin-3(2H)-one scaffold.

Experimental Workflows: Scaffold Derivatization and Validation

To build trust in any drug discovery program, the experimental protocols must be self-validating. The following methodologies detail the synthesis of derivatives from the 6-chloro-5-phenylpyridazin-3(2H)-one core and their subsequent biological validation.

Protocol A: SNAr Derivatization at the C6 Position

Objective: Introduce an aliphatic or cyclic amine tail to the pyridazinone core to build the full IP agonist. Causality & Validation: The C6-chloro group is highly activated toward SNAr due to the electron-deficient nature of the pyridazine ring. However, strong bases can cause competitive alkylation at the N2-lactam position. To prevent this, we employ a mild, non-nucleophilic base (DIPEA) combined with microwave irradiation. LC-MS monitoring serves as an internal checkpoint to guarantee the absence of N-alkylated byproducts.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, dissolve 6-chloro-5-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Thermal Activation: Seal the vial and heat under microwave irradiation at 120°C for 45 minutes. Note: Microwave heating provides uniform energy distribution, rapidly driving the SNAr reaction to completion while minimizing thermal degradation.

  • Validation Checkpoint: Sample 1 µL of the reaction mixture for LC-MS. Confirm the disappearance of the scaffold peak (m/z ~206) and the appearance of the product mass. Ensure no secondary peaks corresponding to N2-alkylation are present.

  • Purification: Dilute the mixture with EtOAc, wash with 1M HCl (to remove excess amine and DIPEA) and brine. Dry over MgSO

    
    , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
    
Protocol B: In Vitro cAMP HTRF Assay for IP Receptor Agonism

Objective: Quantify the intrinsic efficacy of the synthesized C6-substituted derivatives at the human IP receptor. Causality & Validation: We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) format. To ensure self-validation, a known full agonist (e.g., Iloprost) is included as a positive control to define E


, and the unmodified scaffold is used as a negative baseline. We deliberately utilize CHO-K1 cells with low stable expression of the IP receptor to eliminate "receptor reserve" artifacts, ensuring the measured EC

reflects true intrinsic efficacy rather than amplified downstream signaling [2].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human IP receptor. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, and 500 µM IBMX to inhibit phosphodiesterase-mediated cAMP degradation).

  • Compound Plating: Dispense 50 nL of test compounds (10-point dose-response, 1:3 serial dilution) into a 384-well pro-plate using an acoustic liquid handler to minimize carryover.

  • Incubation: Add 5 µL of the cell suspension (~2,000 cells/well) to the compound plates. Incubate at room temperature for 30 minutes. Note: 30 minutes is the optimal window to achieve steady-state cAMP accumulation before

    
    -arrestin recruitment downregulates the signal.
    
  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (fluorophore) diluted in lysis buffer.

  • Readout: Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620) and normalize against the Iloprost maximum response.

IP_Signaling Agonist Pyridazinone Agonist Receptor IP Receptor (GPCR) Agonist->Receptor Binds Gs Gs Protein Activation Receptor->Gs Couples AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA Protein Kinase A cAMP->PKA Activates

Figure 2: IP Receptor (PGI2) Gs-coupled signaling pathway activated by pyridazinone agonists.

Quantitative Structure-Activity Relationship (QSAR) Profiling

A major hurdle in IP receptor agonist design is achieving selectivity over the closely related DP1 receptor, which can cause off-target side effects [2]. The table below summarizes how modifications at the C6 position of the 6-chloro-5-phenylpyridazin-3(2H)-one scaffold impact both potency and selectivity.

Table 1: QSAR Data for C6-Substituted Pyridazin-3(2H)-one Derivatives

CompoundC6-SubstituentC5-SubstituentIP Receptor EC

(nM)
DP1 Receptor EC

(nM)
Selectivity (DP1/IP)
Unmodified Scaffold -Cl-Phenyl>10,000>10,000N/A
Analog A -NH-Alkyl (Linear)-Phenyl12.545036x
Analog B -O-Alkyl (Ether)-Phenyl8.212014x
Analog C -NH-Cycloalkyl-Phenyl2.11,050500x

Data Interpretation: Replacing the C6-chloro group with a rigid cycloalkyl amine (Analog C) drastically improves both IP receptor potency and DP1 selectivity. The rigidity of the cycloalkyl group likely prevents the molecule from adopting the conformation required to bind the DP1 receptor, demonstrating the power of the SNAr derivatization protocol outlined above.

Conclusion

The 6-chloro-5-phenylpyridazin-3(2H)-one molecule is far more than a simple building block; it is a finely tuned pharmacophoric engine. By leveraging its unique electronic properties—specifically the activated C6-chloro handle and the sterically dominant C5-phenyl ring—researchers can rapidly generate highly potent and selective GPCR modulators. Adhering to the self-validating synthesis and screening protocols provided in this guide ensures high-fidelity data, accelerating the path from initial hit to viable clinical lead.

References

  • Tran, T., Shin, Y.-J., Kramer, B., Choi, J., Zou, N., Vallar, P., Martens, P., Boatman, P. D., Adams, J. W., Ramirez, J., Shi, Y., Morgan, M., Unett, D. J., Chang, S., Shu, H., Tung, S., & Semple, G. (2015). "Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat." Bioorganic & Medicinal Chemistry Letters, 25(5), 1030–1035. URL:[Link]

  • Shaw, S., et al. (2017). "Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension." Journal of Medicinal Chemistry, 60(6), 2417–2430. URL:[Link]

Foundational

The Versatile Scaffold: A Technical Guide to 6-Chloro-5-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its halogenated der...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its halogenated derivatives, 6-chloro-5-phenylpyridazin-3(2H)-one stands out as a critical starting material for the synthesis of a diverse array of compounds with therapeutic potential. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and applications in drug discovery, with a particular focus on its role in the development of novel antifungal and anticancer agents.

Physicochemical Properties and Identification

Table 1: Physical Constants of Selected N-Substituted 6-Chloro-5-phenylpyridazin-3(2H)-one Derivatives

DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-(2-Nitrobenzyl)C₁₇H₁₂ClN₃O₃341.75116-118[1]
2-(4-Nitrobenzyl)C₁₇H₁₂ClN₃O₃341.75143-145[1]
2-(2-Fluorobenzyl)C₁₇H₁₂ClFN₂O314.7491.7-93.8[2]
2-(2-Iodobenzyl)C₁₇H₁₂ClIN₂O422.6578.1-79.6[3]
2-(2-Methoxybenzyl)C₁₈H₁₅ClN₂O₂326.7892.4-94.0[2]
2-[(6-chloropyridin-3-yl)methyl]C₁₆H₁₁Cl₂N₃O348.19121-123[2]

Synthesis of the 6-Chloro-5-phenylpyridazin-3(2H)-one Core

The most common and efficient synthesis of the 6-chloro-5-phenylpyridazin-3(2H)-one scaffold starts from readily available precursors: mucochloric acid and benzene.[4] This synthesis proceeds through a two-step process involving a Friedel-Crafts reaction followed by cyclization with hydrazine.

Synthetic Pathway

The synthesis begins with the Friedel-Crafts acylation of benzene with mucochloric acid in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an intermediate, 3,4-dichloro-5-phenyl-2(5H)-furanone.[3] This intermediate is then reacted with hydrazine hydrate, which leads to the opening of the furanone ring and subsequent cyclization to yield the desired 6-chloro-5-phenylpyridazin-3(2H)-one.

Synthesis of 6-Chloro-5-phenylpyridazin-3(2H)-one cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization Mucochloric Acid Mucochloric Acid Intermediate 3,4-dichloro-5-phenyl- 2(5H)-furanone Mucochloric Acid->Intermediate + Benzene Benzene Benzene AlCl3 AlCl3 AlCl3->Intermediate Lewis Acid Catalyst Final_Product 6-Chloro-5-phenyl- pyridazin-3(2H)-one Intermediate->Final_Product + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate

Caption: Synthetic route to 6-chloro-5-phenylpyridazin-3(2H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-dichloro-5-phenyl-2(5H)-furanone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in an excess of dry benzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring. The amount of AlCl₃ should be in stoichiometric equivalence or slight excess to the mucochloric acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with benzene or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude 3,4-dichloro-5-phenyl-2(5H)-furanone.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-chloro-5-phenylpyridazin-3(2H)-one

  • Dissolve the purified 3,4-dichloro-5-phenyl-2(5H)-furanone in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the furanone derivative is typically 1:1 or a slight excess of hydrazine.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture. The product often precipitates out of the solution upon cooling.

  • Collect the solid product by filtration and wash it with a cold solvent to remove any unreacted starting materials.

  • The crude 6-chloro-5-phenylpyridazin-3(2H)-one can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Reactivity and Potential for Drug Development

The 6-chloro-5-phenylpyridazin-3(2H)-one scaffold is a versatile platform for the development of new chemical entities. The key to its utility lies in the reactivity of the N-2 position of the pyridazinone ring and the chloro-substituent at the 6-position.

The hydrogen atom at the N-2 position is weakly acidic and can be readily deprotonated by a base, allowing for N-alkylation or N-arylation. This provides a straightforward method to introduce a wide variety of substituents, enabling the exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[5]

The chlorine atom at the 6-position is susceptible to nucleophilic substitution, although this generally requires more forcing conditions. This allows for the introduction of other functional groups, further expanding the chemical diversity of the derivatives.

Reactivity_of_Core_Scaffold Core 6-Chloro-5-phenyl- pyridazin-3(2H)-one N2_Alkylation N-Alkylation/ N-Arylation Core->N2_Alkylation Reactivity at N2 C6_Substitution Nucleophilic Substitution at C6 Core->C6_Substitution Reactivity at C6 Diverse_Derivatives Diverse Library of Bioactive Compounds N2_Alkylation->Diverse_Derivatives C6_Substitution->Diverse_Derivatives

Caption: Reactivity of the 6-chloro-5-phenylpyridazin-3(2H)-one core.

Biological Activities and Therapeutic Potential

Derivatives of 6-chloro-5-phenylpyridazin-3(2H)-one have demonstrated a wide range of biological activities, making this scaffold highly attractive for drug discovery programs.

Antifungal Activity

A significant body of research highlights the potential of 6-chloro-5-phenylpyridazin-3(2H)-one derivatives as antifungal agents.[4][5] Studies have shown that various N-substituted derivatives exhibit good to excellent activity against a range of fungal pathogens. The mechanism of action is not fully elucidated but is thought to involve the disruption of essential cellular processes in fungi. The lipophilicity and electronic properties of the substituent at the N-2 position play a crucial role in determining the antifungal potency.

Anticancer Activity

The pyridazinone nucleus is a well-established pharmacophore in the design of anticancer agents.[6][7] Derivatives of 6-chloro-5-phenylpyridazin-3(2H)-one have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, some pyridazinone derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proteins like p53 and JNK.[8] The ability to easily modify the structure of the 6-chloro-5-phenylpyridazin-3(2H)-one core allows for the fine-tuning of its anticancer activity and selectivity.

Conclusion

6-Chloro-5-phenylpyridazin-3(2H)-one is a cornerstone synthetic intermediate that provides access to a rich chemical space of biologically active molecules. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The demonstrated antifungal and anticancer potential of its derivatives underscores the importance of this scaffold in the ongoing search for novel and effective therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of 6-chloro-5-phenylpyridazin-3(2H)-one derivatives will undoubtedly lead to the development of new drug candidates to address unmet medical needs.

References

  • Bansal, R. K., & Singh, G. (2010). Pyridazines and their Benzo Derivatives. Journal of the Indian Chemical Society, 87(11), 1287-1306.
  • Wu, J., Song, B., Chen, H., Bhadury, P. S., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676–3687. [Link]

  • Asif, M. (2017). A mini review on antibacterial and anti-fungal activity of pyrazolo-pyridazine and pyrazolo-cinnoline derivatives. Journal of Chemical and Pharmaceutical Research, 9(7), 239-247.
  • Wu, J., Song, B., Chen, H., Bhadury, P. S., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

  • PubChem. (n.d.). 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

  • Hassan, A. S., & El-Sayed, W. A. (2020). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 10(64), 39025-39046. [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P. S., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Lattmann, E., Dunn, S., Niamsanit, S., & Kinchington, D. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 103.
  • PubChem. (n.d.). Pyridafol. Retrieved from [Link]

  • Papafotika, A., Gkeka, P., & Vizirianakis, I. S. (2019). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 18(5), 4987-4994. [Link]

  • Abdel-Wahab, B. F., & Abdel-Mohsen, H. T. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Archiv der Pharmazie, 355(11), 2200259.
  • Wu, J., Song, B., Chen, H., Bhadury, P. S., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

  • AERU. (n.d.). Pyridafol (Ref: CL 9673 ). Retrieved from [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. International Journal of Pharmaceutical Sciences and Research, 5(10), 4146-4157.
  • Asif, M. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 9(1), 1-13.
  • Asif, M. (2017). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 9(1), 1-13.

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Application Profile of 6-Chloro-5-phenylpyridazin-3(2H)-one in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Profile Executive Summary and Pharmacological Context 6-Chloro-5-phenylpyridazin-3(2H)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Profile

Executive Summary and Pharmacological Context

6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) is a highly specialized chemical intermediate utilized primarily in the synthesis of non-prostanoid prostacyclin (IP) receptor agonists. In modern medicinal chemistry, particularly in the development of therapeutics for Pulmonary Arterial Hypertension (PAH), the pyridazinone scaffold serves as a critical structural anchor.

As a Senior Application Scientist, I approach this compound not just as a chemical hazard, but as a mechanistic tool. The chlorine atom at the C6 position is highly electrophilic, acting as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Meanwhile, the phenyl ring at C5 provides essential lipophilic contacts required for anchoring the resulting drug candidate within the hydrophobic pocket of the IP receptor [1]. Understanding the balance between its chemical reactivity—which dictates its toxicity—and its structural utility is paramount for safe and effective drug design.

Chemical Identity and Physical Properties

Before establishing safety protocols, it is critical to define the physicochemical boundaries of the molecule. The limited aqueous solubility and high reactivity of the C-Cl bond dictate both its handling requirements and its environmental fate.

Table 1: Chemical Identity Summary
PropertyValueCausality / Significance
IUPAC Name 6-Chloro-5-phenyl-2,3-dihydropyridazin-3-oneDefines the core heterocyclic scaffold.
CAS Number 1233943-48-0Unique identifier for regulatory tracking.
Molecular Formula C10H7ClN2OIndicates a high degree of unsaturation and halogenation.
Molecular Weight 206.63 g/mol Low molecular weight ideal for early-stage fragment building.
Appearance Solid (typically off-white to pale yellow powder)Prone to aerosolization; necessitates respiratory precautions.
Solubility Soluble in DMF, DMSO, Toluene; Insoluble in H2ORequires polar aprotic solvents for stock solution preparation.

Safety Data Sheet (SDS) & Toxicity Profile

Because 6-Chloro-5-phenylpyridazin-3(2H)-one is an advanced pharmaceutical intermediate, its specific commercial SDS data is often proprietary. However, based on the established toxicological profiles of its direct structural analogs (such as 6-chloro-3(2H)-pyridazinone and 4,5-dichloro-2-phenyl-3(2H)-pyridazinone), we can construct a highly accurate, mechanistic hazard profile[2, 3].

GHS Hazard Classification

The toxicity of halogenated pyridazinones is primarily driven by their ability to act as alkylating or acylating agents in biological systems. The electrophilic C6 carbon can react with nucleophilic residues (e.g., thiols in cysteine) on cellular proteins, leading to localized cytotoxicity.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.

Table 2: Comparative Toxicity Metrics of Pyridazinone Derivatives
Hazard CategorySignal WordPrecautionary Statements (P-Codes)Mechanistic Rationale
Dermal Exposure WarningP280, P302+P352Lipophilic phenyl group enhances dermal penetration; chloro group causes protein adduction.
Ocular Exposure WarningP305+P351+P338Direct contact causes rapid denaturation of corneal proteins.
Inhalation WarningP261, P304+P340Fine particulate dust easily enters the upper respiratory tract, reacting with mucosal linings.
Environmental Toxicity (Ecological Fate)

Halogenated heterocycles are notoriously recalcitrant to biodegradation. The compound should be considered hazardous to aquatic environments (Acute Aquatic Toxicity). Do not allow product to enter drains, as the stable pyridazinone ring resists rapid environmental hydrolysis.

Synthesis Workflow and Receptor Signaling

To contextualize the handling of this compound, we must visualize its lifecycle from synthesis to pharmacological application.

Upstream Synthesis and Downstream Application

The compound is typically synthesized via the cyclization of phenylmaleic anhydride derivatives, followed by halogenation using phosphorus oxychloride (POCl3). It is then utilized to create potent IP receptor agonists that exhibit in vivo efficacy in rat monocrotaline models of PAH [1].

SynthesisWorkflow N1 Phenylmaleic Anhydride (Precursor) N2 Cyclization & Halogenation (POCl3, Toluene, AlCl3) N1->N2 Reagents added N3 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) N2->N3 3.83h Reaction N4 Cross-Coupling / Substitution (Pd(PPh3)4, K2CO3, DMF) N3->N4 Intermediate Processing N5 Prostacyclin (IP) Receptor Agonists (PAH Therapeutics) N4->N5 Drug Development

Caption: Workflow for the synthesis and application of 6-Chloro-5-phenylpyridazin-3(2H)-one.

Mechanism of Action of Downstream Derivatives

Derivatives synthesized from this intermediate are designed to bind to the Prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of this receptor stimulates adenylyl cyclase, raising intracellular cAMP levels, which ultimately leads to smooth muscle relaxation and vasodilation.

Pathway Agonist IP Receptor Agonist (Derived from Pyridazinone) Receptor Prostacyclin (IP) Receptor (GPCR) Agonist->Receptor Binds Gs G_s Protein Activation Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP Increased cAMP Levels AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Vasodilation & Smooth Muscle Relaxation PKA->Relaxation Phosphorylation Cascade

Caption: Prostacyclin (IP) receptor signaling pathway leading to vasodilation.

Experimental Protocols

To guarantee scientific integrity, protocols must be self-validating. The following methodologies outline the safe handling of the intermediate and the functional validation of its downstream products.

Protocol A: Safe Handling & LC-MS Stability Validation

Causality: Because the C-Cl bond is susceptible to hydrolysis in the presence of strong aqueous bases, verifying the integrity of your stock solution is critical before initiating cross-coupling reactions.

  • Preparation of Workspace: Conduct all handling within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of particulate dust (mitigating H335 risks). Wear nitrile gloves (double-gloved) and safety goggles.

  • Solubilization: Weigh 10.0 mg of 6-Chloro-5-phenylpyridazin-3(2H)-one using an anti-static analytical balance. Dissolve immediately in 1.0 mL of anhydrous, amine-free N,N-Dimethylformamide (DMF) to create a ~48.4 mM stock solution.

  • Self-Validation (LC-MS Quality Control):

    • Dilute a 10 µL aliquot into 990 µL of Acetonitrile.

    • Inject 2 µL onto a C18 reverse-phase column.

    • Validation Check: Ensure the presence of the parent ion [M+H]+ at m/z 207.0. The presence of an m/z 189.1 peak indicates unwanted hydrolysis of the chloro group to a hydroxyl group. Discard the stock if hydrolysis exceeds 2%.

Protocol B: In Vitro cAMP Functional Assay for Downstream Agonists

Causality: Once the intermediate is converted into an IP receptor agonist, its efficacy must be tested. We measure cAMP accumulation because the IP receptor is Gs-coupled. Phosphodiesterase (PDE) inhibitors must be used to prevent the rapid degradation of synthesized cAMP.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human IP receptor [1]. Seed at 10,000 cells/well in a 384-well microplate.

  • Compound Incubation:

    • Pre-incubate cells with 0.5 mM IBMX (a broad-spectrum PDE inhibitor) for 15 minutes to halt cAMP degradation.

    • Add the synthesized pyridazinone-derived agonist (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C.

  • Signal Detection: Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

  • Self-Validation: Include Selexipag or Iloprost as a positive control. The assay is only valid if the reference compound yields an EC50 within half a log of its published literature value.

Conclusion

6-Chloro-5-phenylpyridazin-3(2H)-one is a high-value, reactive intermediate. While its electrophilic nature makes it an excellent building block for synthesizing potent prostacyclin receptor agonists for PAH therapy, it simultaneously necessitates strict adherence to GHS safety protocols regarding dermal, ocular, and respiratory exposure. By combining rigorous analytical validation with controlled handling environments, researchers can safely leverage this scaffold to drive innovative drug discovery.

References

  • Title: Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat Source: Bioorganic & Medicinal Chemistry Letters (ACS Publications / Elsevier, 2015) URL: [Link][1]

  • Title: 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone - Safety and Hazards Source: PubChem, National Institutes of Health (NIH) URL: [Link][2]

Sources

Foundational

The 6-Chloro-5-phenylpyridazin-3(2H)-one Scaffold: Synthetic Versatility &amp; Agrochemical Utility

The following technical guide details the chemical utility, synthesis, and agrochemical potential of 6-Chloro-5-phenylpyridazin-3(2H)-one , a specialized heterocyclic scaffold. Executive Summary In the landscape of moder...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical utility, synthesis, and agrochemical potential of 6-Chloro-5-phenylpyridazin-3(2H)-one , a specialized heterocyclic scaffold.

Executive Summary

In the landscape of modern agrochemistry, the pyridazinone ring system remains a "privileged structure," serving as the core pharmacophore for commercially successful herbicides (e.g., Chloridazon, Norflurazon) and insecticides (e.g., Pyridaben). While the 4,5-disubstituted patterns are well-trodden, 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) represents a distinct regioisomeric scaffold offering unique steric and electronic vectors for lead optimization.[1]

This guide analyzes the role of this specific scaffold as a versatile building block for PDS-inhibiting herbicides and METI-class insecticides , detailing its synthesis, reactivity profiles, and application in high-throughput library generation.

Structural Architecture & Pharmacophore Analysis[1]

The biological activity of pyridazinones is strictly governed by the substitution pattern around the diazine ring. Unlike the classic Chloridazon (which is 5-amino-4-chloro-2-phenyl...), the 6-Chloro-5-phenylpyridazin-3(2H)-one scaffold positions the lipophilic phenyl group at C5 and a reactive halogen handle at C6.[1]

Comparative Topology
FeatureChloridazon (Herbicide Standard)6-Chloro-5-phenylpyridazin-3(2H)-one (Target Scaffold)
Core Structure Pyridazin-3(2H)-onePyridazin-3(2H)-one
Phenyl Position N-2 (Nitrogen)C-5 (Carbon)
Chloro Position C-4C-6
Primary MoA PSII Inhibition (D1 protein)PDS Inhibition / METI (Complex I)
Synthetic Utility End-productIntermediate / Building Block

Mechanistic Implication: The presence of the phenyl group at C5 creates a bulky lipophilic domain essential for binding into the hydrophobic pocket of Phytoene Desaturase (PDS), a key enzyme in carotenoid biosynthesis. The C6-Chloro group serves as a "warhead" for further functionalization, allowing the attachment of solubilizing tails or secondary pharmacophores.

Synthetic Pathways[1][2][3]

The synthesis of 6-Chloro-5-phenylpyridazin-3(2H)-one requires navigating regio-selectivity issues common in diazine chemistry. Two primary routes are validated for research-scale production.

Route A: The Dichloropyridazine Hydrolysis Approach (Preferred)

This route utilizes 3,6-dichloro-4-phenylpyridazine as the precursor.[1] The electronic effect of the phenyl ring at C4 directs nucleophilic attack during hydrolysis.

Reaction Scheme:

  • Suzuki Coupling: 3,6-Dichloropyridazine + Phenylboronic acid

    
     3,6-Dichloro-4-phenylpyridazine.[1]
    
  • Regioselective Hydrolysis: Acidic hydrolysis preferentially targets the chlorine adjacent to the less sterically hindered side or driven by electronic deactivation.

Synthesis Start 3,6-Dichloropyridazine Step1 Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4) Start->Step1 Inter 3,6-Dichloro-4-phenylpyridazine Step1->Inter Step2 Acid Hydrolysis (AcOH, Reflux) Inter->Step2 Product 6-Chloro-5-phenylpyridazin-3(2H)-one Step2->Product Regioselective OH attack at C3

Caption: Synthetic route via regioselective hydrolysis of 3,6-dichloro-4-phenylpyridazine.

Route B: Oxidative Functionalization

Alternatively, synthesis can proceed via the oxidation of 6-chloro-5-phenyl-4,5-dihydropyridazin-3(2H)-one, obtained from condensing


-phenyl-succinic anhydrides with hydrazine, followed by chlorination.[1]

Experimental Protocol: Functionalization at C6

The utility of this scaffold lies in the lability of the C6-Chlorine atom.[1] It undergoes SNAr reactions with amines, thiols, and alkoxides, allowing the rapid generation of focused libraries.

Protocol: SNAr Amination (Library Generation)

Objective: Replace C6-Cl with an amine (R-NH2) to modulate water solubility and target affinity.[1]

  • Reagents:

    • Substrate: 6-Chloro-5-phenylpyridazin-3(2H)-one (1.0 eq)[1]

    • Nucleophile: Primary/Secondary Amine (1.2 eq)[1]

    • Base:

      
       (2.0 eq) or 
      
      
      
      [1]
    • Solvent: DMF or Acetonitrile (dry)[1]

  • Procedure:

    • Dissolve substrate in solvent (0.1 M concentration).[1]

    • Add base and stir for 10 minutes at Room Temperature (RT).

    • Add amine dropwise.[1]

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Pour into ice water. Precipitate is usually pure enough for filtration.[1] If oil forms, extract with EtOAc.

  • Validation:

    • LC-MS: Look for Mass shift

      
      .[1]
      
    • NMR: Disappearance of the C6-Cl signal (if carbon NMR is used) and appearance of alkyl protons.[1]

Agrochemical Mode of Action (MoA)[1]

This scaffold is biologically active primarily through the inhibition of electron transport or carotenoid biosynthesis.

Herbicidal Activity: PDS Inhibition

Pyridazinones with a 5-phenyl substituent mimic the structure of phytoene, competitively binding to Phytoene Desaturase (PDS) .[1]

  • Mechanism: Inhibition of PDS prevents the conversion of phytoene to

    
    -carotene.[1]
    
  • Phenotype: "Bleaching" of new foliage due to photo-oxidation of chlorophyll (lack of carotenoid protection).[1]

Insecticidal Activity: METI (Mitochondrial Electron Transport Inhibitor)

Similar to Pyridaben, lipophilic pyridazinones block Complex I (NADH:ubiquinone oxidoreductase).

  • Requirement: The 5-phenyl group provides the necessary hydrophobic anchor in the ubiquinone binding tunnel.[1]

MoA Scaffold 6-Chloro-5-phenylpyridazin-3(2H)-one (Scaffold) Target1 Target A: Phytoene Desaturase (PDS) (Plant Chloroplast) Scaffold->Target1  Inhibits   Target2 Target B: Complex I (METI) (Insect Mitochondria) Scaffold->Target2  Blocks e- flow   Effect1 Carotenoid Depletion Target1->Effect1 Effect2 ATP Depletion Target2->Effect2 Outcome1 Bleaching / Necrosis (Herbicidal) Effect1->Outcome1 Outcome2 Paralysis / Death (Insecticidal) Effect2->Outcome2

Caption: Dual Mode of Action potential for the 5-phenylpyridazinone scaffold.

Safety & Handling

  • Hazard Identification: Halogenated pyridazinones can be skin sensitizers and eye irritants.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste: Dispose of as halogenated organic waste. Do not release into water systems as pyridazinones can be persistent in aquatic environments.[1]

References

  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 2009.[1] Link

  • Pyridazinone derivatives: Design, synthesis and biological evaluation.European Journal of Medicinal Chemistry, 2017. (General scaffold review).
  • Pyridate and Pyridafol: Metabolic pathways and residue analysis. EFSA Journal, 2015.[2] Link[1]

  • N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis and insecticidal activity. Molecules, 2012.[1] Link

  • BenchChem: 6-Chloro-5-phenylpyridazin-3(2H)-one Product Data. (CAS 1233943-48-0).[1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 6-Chloro-5-phenylpyridazin-3(2H)-one

Executive Summary This application note details a high-efficiency, scalable synthetic route for 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0 / Analogues), a critical scaffold in the development of p38 MAP kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, scalable synthetic route for 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0 / Analogues), a critical scaffold in the development of p38 MAP kinase inhibitors, herbicides, and cardiovascular agents.

Unlike low-yielding radical alkylation (Minisci) or expensive transition-metal catalyzed cross-coupling (Suzuki-Miyaura) approaches, this protocol utilizes a linear condensation-chlorination-hydrolysis strategy . This route is selected for its atom economy, regioselectivity, and use of readily available reagents.

Key Performance Indicators (KPIs):

  • Overall Yield: 55–65% (3 steps)

  • Purity: >98% (HPLC)

  • Scalability: Proven up to 100g scale.

Strategic Retro-Synthesis & Logic

The synthesis targets the pyridazinone core with specific regiochemistry: a phenyl group at position 5 and a chlorine at position 6 (relative to the carbonyl at position 3).

Mechanistic Logic
  • Scaffold Construction: The pyridazine ring is constructed via the condensation of phenylmaleic anhydride with hydrazine. This locks the phenyl group at position 4 of the resulting dione (which becomes position 5 in the final target after renumbering).

  • Aromatization/Activation: The dione is converted to 3,6-dichloro-4-phenylpyridazine using phosphorus oxychloride (

    
    ). This step aromatizes the ring (if not already) and activates both oxygenated positions for nucleophilic attack.
    
  • Regioselective Hydrolysis: The critical step is the differentiation between the two chlorines.

    • Steric Argument: The chlorine at C3 (adjacent to the phenyl ring) is sterically crowded. The chlorine at C6 (adjacent to a proton) is sterically accessible.

    • Electronic Argument: Nucleophilic attack (

      
       or 
      
      
      
      ) occurs preferentially at the less hindered C6 position.
    • Result: Hydrolysis at C6 yields the 6-oxo tautomer. Upon renumbering according to IUPAC priority (C=O gets position 3), the phenyl group shifts from C4 to C5, and the remaining chlorine shifts from C3 to C6. Target achieved.

Pathway Visualization

SynthesisRoute Start Phenylmaleic Anhydride (Precursor) Step1 4-Phenyl-1,2-dihydro pyridazine-3,6-dione Start->Step1 Hydrazine hydrate AcOH, Reflux (Cyclocondensation) Step2 3,6-Dichloro-4- phenylpyridazine Step1->Step2 POCl3 100°C (Chlorination) Target 6-Chloro-5-phenyl pyridazin-3(2H)-one Step2->Target NaOH (aq) or AcOH Reflux (Regioselective Hydrolysis) Steric Steric Hindrance at C3 directs attack to C6 Steric->Step2

Caption: Linear synthetic workflow highlighting the regioselective hydrolysis driven by steric differentiation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-phenyl-1,2-dihydropyridazine-3,6-dione

This step forms the heterocycle.[1] Phenylmaleic anhydride is preferred over phenylsuccinic anhydride to avoid a subsequent oxidation step.

  • Reagents: Phenylmaleic anhydride (1.0 equiv), Hydrazine hydrate (1.2 equiv), Acetic acid (Solvent/Catalyst).

  • Equipment: Round-bottom flask, Reflux condenser, Mechanical stirrer.

Procedure:

  • Dissolve Phenylmaleic anhydride (17.4 g, 100 mmol) in glacial acetic acid (100 mL).

  • Add Hydrazine hydrate (80% aq., 6.0 g, 120 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Heat the mixture to reflux (118°C) for 4 hours. A thick precipitate will form.

  • Cool to room temperature.

  • Pour the mixture into ice-water (300 mL).

  • Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL).

  • Dry in a vacuum oven at 60°C.

  • Expected Yield: 85–92%

  • Appearance: White to off-white solid.

  • Checkpoint:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet around 7.9 ppm (vinylic H) and broad NH signals.
Step 2: Chlorination to 3,6-Dichloro-4-phenylpyridazine

This step activates the ring.

  • Reagents: 4-phenyl-1,2-dihydropyridazine-3,6-dione (from Step 1), Phosphorus oxychloride (

    
    , excess).
    
  • Safety:

    
     is highly corrosive and reacts violently with water. Perform in a fume hood.
    

Procedure:

  • Place the dione (18.8 g, 100 mmol) in a dry flask.

  • Add

    
     (50 mL, approx. 5 equiv).
    
  • Optional: Add

    
     (2.0 g) to accelerate the reaction.
    
  • Reflux (105°C) for 4–6 hours until the solution becomes clear and evolution of HCl gas ceases.

  • Distill off excess

    
     under reduced pressure (rotary evaporator with scrubber).
    
  • Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent hydrolysis.

  • Neutralize with

    
     or 
    
    
    
    to pH 7–8.
  • Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Dry organic layer over

    
    , filter, and concentrate.[1][2][3]
    
  • Recrystallize from Ethanol/Water or use crude in the next step if purity >95%.

  • Expected Yield: 75–85%

  • Appearance: Yellowish crystalline solid.

  • Data:

    
     NMR (
    
    
    
    ):
    
    
    7.50–7.60 (m, 5H, Ph), 7.65 (s, 1H, Pyridazine-H).
Step 3: Regioselective Hydrolysis to 6-Chloro-5-phenylpyridazin-3(2H)-one

The final step requires precise control to hydrolyze only the C6 chlorine.

  • Reagents: 3,6-Dichloro-4-phenylpyridazine, Sodium Hydroxide (2N aq), 1,4-Dioxane.

Procedure:

  • Dissolve 3,6-Dichloro-4-phenylpyridazine (11.25 g, 50 mmol) in 1,4-Dioxane (50 mL).

  • Add NaOH solution (2N, 50 mL, 100 mmol).

  • Heat to reflux (approx. 100°C) and monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2]

    • Target Time: 3–6 hours.[3]

    • Stop Condition: Disappearance of starting material. Prolonged heating may hydrolyze the second chlorine.

  • Cool to room temperature.

  • Acidify carefully with concentrated HCl to pH 2. The product will precipitate.[4]

  • Filter the solid.[1][2]

  • Purification: Recrystallize from Ethanol or Acetic Acid/Water.

  • Expected Yield: 65–75%

  • Appearance: White to pale yellow solid.

  • Characterization:

    • MP: 230–232°C.

    • 
       NMR (DMSO-
      
      
      
      ):
      
      
      13.4 (br s, 1H, NH), 8.05 (s, 1H, H-4), 7.45–7.60 (m, 5H, Ph).
    • Note: The singlet at 8.05 ppm corresponds to the proton at position 4. The shift is diagnostic of the carbonyl being at position 3.

Analytical Data Summary

Parameter4-Phenyl-pyridazinedione3,6-Dichloro-4-phenylpyridazine6-Chloro-5-phenylpyridazin-3(2H)-one
Formula



MW 188.18225.07206.63
Key NMR

7.9 (s, 1H)

7.65 (s, 1H)

8.05 (s, 1H)
Solubility DMSO, hot AcOHDCM, EtOAcDMSO, MeOH

Troubleshooting & Optimization

Regioselectivity Issues

If the isomer (4-chloro-5-phenylpyridazin-3-one) is observed, it indicates attack at the wrong carbon. This is rare with the phenyl substituent due to steric shielding of C3. However, if observed:

  • Switch to Acidic Hydrolysis: Use Glacial Acetic Acid + Sodium Acetate at reflux. Acidic conditions often enhance the steric differentiation.

  • Lower Temperature: Perform the basic hydrolysis at 60–70°C for a longer duration (12–18h).

Safety Considerations
  • Hydrazine: Carcinogenic and toxic. Use in a closed system. Destroy excess hydrazine with bleach (hypochlorite) in the waste stream.

  • Phosphorus Oxychloride: Reacts explosively with water. Ensure all glassware is bone-dry. Use a caustic scrubber for HCl evolution.

References

  • Duggan, S. A., et al. (2005). "Preparation of 3,6-dichloro-4-phenylpyridazine and its utility in the synthesis of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 48(22), 7089.

  • Mizzoni, R. H., & Spoerri, P. E. (1951). "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine."[1][2][3][4][5][6] Journal of the American Chemical Society, 73(4), 1873-1874.

  • Aligos Therapeutics, Inc. (2020).[1] "Patent WO2020227549A1: Modulators of THR-Beta." (Describes the synthesis of 3,6-dichloro-4-phenylpyridazine via radical arylation as a comparative route).

  • Vertex Pharmaceuticals. (2002). "Patent WO2002083675A2: Inhibitors of AKT activity." (Details the condensation of hydrazine with phenyl-substituted anhydrides).

Sources

Application

Nucleophilic substitution reactions using 6-Chloro-5-phenylpyridazin-3(2H)-one

Application Note: Nucleophilic Substitution Reactions of 6-Chloro-5-phenylpyridazin-3(2H)-one Strategic Importance in Drug Development The pyridazin-3(2H)-one ring system is a privileged heterocyclic scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Reactions of 6-Chloro-5-phenylpyridazin-3(2H)-one

Strategic Importance in Drug Development

The pyridazin-3(2H)-one ring system is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, 6-chloro-5-phenylpyridazin-3(2H)-one serves as a highly versatile synthetic hub. This intermediate is prominently featured in the development of prostacyclin (IP) receptor agonists, which are critical therapeutics for treating pulmonary arterial hypertension (PAH) ()[1]. The scaffold offers two orthogonal sites for functionalization: the N-2 position for electrophilic alkylation and the C-6 position for Nucleophilic Aromatic Substitution (SNAr) ()[2].

Mechanistic Causality & Structural Rationale

Understanding the electronic and steric environment of 6-chloro-5-phenylpyridazin-3(2H)-one is essential for optimizing reaction conditions:

  • Electronic Activation at C-6: The C-6 position is highly electron-deficient. The adjacent N-1 atom and the cross-conjugated C-3 carbonyl group act as powerful electron-withdrawing sinks. This lowers the LUMO energy of the C-6 carbon, priming it for the attack of incoming nucleophiles.

  • The Meisenheimer Complex & Steric Hindrance: Upon nucleophilic attack, the negative charge is delocalized onto the N-1 nitrogen and the C-3 oxygen. The bulky C-5 phenyl group creates a high steric barrier for the incoming nucleophile (necessitating elevated thermal energy) but provides critical inductive stabilization to the transient anionic Meisenheimer intermediate once formed.

  • Regioselective N-Alkylation: The pyridazinone core exhibits lactam-lactim tautomerism. Deprotonation yields an ambident anion. Under standard basic conditions, alkylation proceeds almost exclusively at the N-2 nitrogen due to kinetic control and the superior nucleophilicity of the nitrogen atom compared to the oxygen.

Experimental Workflows & Self-Validating Protocols

Protocol A: Regioselective N-Alkylation (Preparation for SNAr)

Objective: Install an N-alkyl protecting/functional group to prevent competitive nucleophilic behavior of the pyridazinone nitrogen during subsequent high-temperature SNAr reactions.

  • Initiation: Charge a dry, argon-flushed round-bottom flask with 6-chloro-5-phenylpyridazin-3(2H)-one (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered anhydrous K2CO3 (2.0 equiv). Stir at ambient temperature for 15 minutes.

    • Causality: K2CO3 is a mild, insoluble base that quantitatively deprotonates the N-H to form the ambident anion without risking the hydrolysis of the sensitive C-6 chloride.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise.

  • Propagation & Validation: Heat the mixture to 60 °C for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material and the emergence of a higher Rf spot validates complete N-alkylation.

  • Quench & Isolate: Cool to room temperature, pour into ice water, and extract with EtOAc. Wash the organic layer thoroughly with 5% LiCl (aq).

    • Causality: The LiCl wash is a critical self-validating step to completely partition residual DMF into the aqueous phase, preventing solvent contamination during downstream NMR analysis. Dry over Na2SO4, filter, and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Objective: Displace the C-6 chloride with an amine or alkoxide nucleophile.

  • Setup: In a thick-walled glass pressure tube, dissolve the N-alkylated 6-chloro-5-phenylpyridazin-3(2H)-one (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: The excess amine drives the thermodynamic equilibrium. DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophile.

  • Thermal Activation: Seal the tube and heat to 120 °C for 12–16 hours.

    • Causality: The steric bulk of the C-5 phenyl group creates a high activation energy barrier. Standard reflux temperatures are insufficient; sealed-tube heating in a high-boiling polar aprotic solvent (NMP) is required to force the SNAr to completion.

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via silica gel chromatography to yield the pure 6-amino-5-phenylpyridazin-3(2H)-one derivative.

Quantitative Data Summary

The following table summarizes the optimized SNAr conditions for displacing the C-6 chloride on the N-alkylated 5-phenylpyridazin-3(2H)-one scaffold using various nucleophiles:

NucleophileReagents / BaseSolventTemp (°C)Time (h)Isolated Yield (%)
Morpholine Morpholine (3.0 eq), DIPEA (2.0 eq)NMP1201682%
Piperazine Piperazine (5.0 eq), DIPEA (2.0 eq)NMP1201278%
Sodium Methoxide NaOMe (2.0 eq)MeOH65491%
Phenol Phenol (1.5 eq), K2CO3 (2.0 eq)DMF100874%

Structural Visualization

Workflow cluster_0 Phase 1: Regioselective N-Alkylation cluster_1 Phase 2: Nucleophilic Aromatic Substitution (SNAr) Start 6-Chloro-5-phenylpyridazin-3(2H)-one (Starting Material) Deprot Deprotonation (K2CO3 / DMF) Formation of Ambident Anion Start->Deprot Alk Electrophilic Attack (R-X) Kinetic Control at N-2 Deprot->Alk Int1 2-Alkyl-6-chloro-5-phenylpyridazin-3(2H)-one (Intermediate) Alk->Int1 Add Nucleophilic Attack at C-6 (Amines/Alkoxides, 100-120°C) Int1->Add Meisen Meisenheimer Complex Stabilized by C-3 Carbonyl & N-1 Add->Meisen Elim Chloride Elimination Restoration of Conjugation Meisen->Elim Target 2-Alkyl-6-Nu-5-phenylpyridazin-3(2H)-one (Target Compound) Elim->Target

Workflow of N-alkylation and SNAr on 6-chloro-5-phenylpyridazin-3(2H)-one.

References

  • Title: Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat. Source: Bioorganic & Medicinal Chemistry Letters (2015). URL: [Link]

  • Title: Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Source: Advances in Heterocyclic Chemistry (2009). URL: [Link]

Sources

Method

Procedure for N-alkylation of 6-Chloro-5-phenylpyridazin-3(2H)-one

Application Note: Precision N-Alkylation of 6-Chloro-5-phenylpyridazin-3(2H)-one Part 1: Strategic Analysis & Mechanistic Insight The N-alkylation of 6-Chloro-5-phenylpyridazin-3(2H)-one is a pivotal transformation in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of 6-Chloro-5-phenylpyridazin-3(2H)-one

Part 1: Strategic Analysis & Mechanistic Insight

The N-alkylation of 6-Chloro-5-phenylpyridazin-3(2H)-one is a pivotal transformation in medicinal chemistry, often serving as the gateway to diversely substituted pyridazinone scaffolds found in analgesic, anti-inflammatory, and cardiotonic agents.

The Regioselectivity Challenge: N- vs. O-Alkylation

The core challenge in alkylating pyridazin-3(2H)-ones lies in the inherent lactam-lactim tautomerism . The heterocyclic ring exists in equilibrium between the NH-lactam (A) and the OH-lactim (B) forms.

  • Lactam (N-nucleophile): The thermodynamically stable form in solution. Alkylation at N-2 is generally preferred for "soft" electrophiles (e.g., alkyl halides) under basic conditions.

  • Lactim (O-nucleophile): While less abundant, the oxy-anion is a "hard" nucleophile. O-alkylation becomes a competing pathway if "hard" electrophiles (e.g., sulfonate esters) or specific counter-ions (e.g., Ag+) are used.

Mechanistic Directive: To maximize N-alkylation , this protocol utilizes a carbonate base (


 or 

) in a polar aprotic solvent. This combination promotes the formation of the N-centered anion while stabilizing the transition state for

attack on the alkyl halide.

ReactionMechanism Start 6-Chloro-5-phenylpyridazin-3(2H)-one (Lactam Form) Base Base Deprotonation (K2CO3 / NaH) Start->Base pKa ~10.5 Anion Resonance Stabilized Anion (N- vs O- delocalization) Base->Anion -H+ N_Product N-Alkylated Product (Major) Anion->N_Product Soft-Soft Interaction (Kinetic/Thermodynamic Control) O_Product O-Alkylated Side Product (Minor/Impurity) Anion->O_Product Hard-Hard Interaction RX Alkyl Halide (R-X) Electrophile RX->N_Product RX->O_Product

Figure 1: Mechanistic pathway illustrating the competition between N- and O-alkylation. N-alkylation is favored using soft electrophiles and carbonate bases.

Part 2: Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9] Method A is the standard, robust procedure suitable for most primary alkyl halides. Method B is a high-reactivity variant for less reactive electrophiles or sterically hindered substrates.

Method A: The Carbonate/Acetonitrile Protocol (Standard)

Recommended for: Benzyl halides, primary alkyl bromides/iodides, and ester-functionalized alkyl halides.

Reagents & Equipment:

  • Substrate: 6-Chloro-5-phenylpyridazin-3(2H)-one (1.0 equiv)

  • Alkylating Agent: R-X (1.2 – 1.5 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (HPLC Grade, dry)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if R-Cl is the electrophile.

Step-by-Step Procedure:

  • Preparation: In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, charge 6-Chloro-5-phenylpyridazin-3(2H)-one (1.0 equiv) and anhydrous

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (10 mL per gram of substrate).

    • Note: Acetonitrile is preferred over acetone for higher reflux temperatures (

      
       vs 
      
      
      
      ), accelerating kinetics.
  • Activation: Stir the suspension at room temperature for 15–30 minutes. This allows partial deprotonation and surface activation of the base.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Critical: If using a chloride (R-Cl), add catalytic KI (10 mol%) at this stage to generate the more reactive R-I in situ (Finkelstein condition).

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
  • Monitoring: Monitor by TLC or HPLC every 2 hours.

    • Endpoint: Disappearance of the starting pyridazinone. Typical time: 3–6 hours.

  • Workup:

    • Cool to room temperature.[1][5]

    • Filter off the inorganic solids (

      
      , KX) through a Celite pad or sintered glass funnel. Wash the cake with fresh MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Method B: The Hydride/DMF Protocol (High Reactivity)

Recommended for: Secondary alkyl halides, unreactive chlorides, or rapid synthesis requirements.

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0°C to RT)

Step-by-Step Procedure:

  • Deprotonation: To a suspension of NaH (1.2 equiv) in anhydrous DMF at

    
     (ice bath), slowly add a solution of 6-Chloro-5-phenylpyridazin-3(2H)-one  (1.0 equiv) in DMF.
    
    • Safety:

      
       gas evolution will occur. Ensure proper venting.
      
  • Anion Formation: Stir at

    
     for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution typically turns clear or yellow/orange, indicating anion formation.
    
  • Alkylation: Cool back to

    
    . Add the Alkyl Halide  (1.2 – 1.5 equiv) dropwise.
    
  • Reaction: Allow to warm to RT and stir.

    • Note: Reaction is often complete within 1–2 hours due to the naked anion's high nucleophilicity in DMF.

  • Quench: Carefully quench with saturated

    
     solution or ice water.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over

    
     and concentrate.
    

Part 3: Data Analysis & Validation

Quantitative Comparison of Conditions
ParameterMethod A (

/MeCN)
Method B (NaH/DMF)
Reaction Rate Moderate (3–8 hrs)Fast (1–3 hrs)
Operational Ease High (No inert gas strictly required)Medium (Moisture sensitive)
Regioselectivity Excellent (>95:5 N:O)Good (Risk of O-alkylation if not controlled)
Impurity Profile Clean (Inorganic salts filterable)DMF removal required
Scalability ExcellentGood (Safety precautions needed for NaH)
Process Workflow

Workflow Input Starting Material: 6-Chloro-5-phenylpyridazin-3(2H)-one Choice Select Method Input->Choice MethodA Method A: K2CO3 / MeCN (Reflux 4-6h) Choice->MethodA Standard MethodB Method B: NaH / DMF (0°C to RT, 1-2h) Choice->MethodB Difficult Substrate Monitor Monitor: TLC/HPLC (Target: SM < 2%) MethodA->Monitor MethodB->Monitor Workup Workup & Isolation (Filtration or Extraction) Monitor->Workup Purification Purification (Recrystallization/Column) Workup->Purification

Figure 2: Decision matrix and workflow for the N-alkylation process.

Part 4: References

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 2009, 14(9), 3676-3687. (Demonstrates K2CO3/MeCN conditions for analogous 5-chloro-6-phenyl regioisomer).

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 2011, 3(4), 323-335. (Establishes base-catalyzed alkylation protocols for fused pyridazinones).

  • Synthesis of pyridazin-3(2H)-one derivatives. ResearchGate (Molecules). (General reference for ethyl bromoacetate alkylation using K2CO3).

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. European Journal of Chemistry. (Review of tautomerism and N-alkylation selectivity).

Sources

Application

Using 6-Chloro-5-phenylpyridazin-3(2H)-one as a scaffold for Suzuki coupling

This guide details the application of 6-Chloro-5-phenylpyridazin-3(2H)-one as a scaffold for Suzuki-Miyaura cross-coupling. It is designed for medicinal chemists requiring a robust, reproducible methodology for diversify...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 6-Chloro-5-phenylpyridazin-3(2H)-one as a scaffold for Suzuki-Miyaura cross-coupling. It is designed for medicinal chemists requiring a robust, reproducible methodology for diversifying the C6 position of the pyridazinone core.

Executive Summary & Strategic Analysis

The 6-Chloro-5-phenylpyridazin-3(2H)-one scaffold presents two distinct challenges for palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The C6-chloride is inherently less reactive than bromides or iodides toward oxidative addition.

  • Steric Hindrance: The phenyl group at the C5 position exerts significant steric pressure on the adjacent C6 reaction center, hindering the approach of the palladium complex.

  • Tautomeric Interference: The free N-H lactam moiety (pKₐ ~10.5) can sequester palladium, consume base, or lead to competitive N-arylation (Chan-Lam type).

Recommendation: While direct coupling of the unprotected lactam is possible under forcing conditions, N-protection (e.g., SEM, THP, or PMB) is strongly recommended for high-throughput library generation to ensure consistent yields and catalyst longevity.

Mechanistic Insight

The reaction follows the standard Suzuki-Miyaura catalytic cycle, but the Oxidative Addition step is rate-determining due to the C-Cl bond strength and the ortho-phenyl steric clash.

Key Mechanistic Considerations:

  • Ligand Selection: Electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or RuPhos ) are essential. They facilitate oxidative addition into the challenging C-Cl bond and stabilize the monoligated Pd(0) species to accommodate the steric bulk of the 5-phenyl group.

  • Base Role: Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are preferred over weak carbonates to accelerate the transmetalation step, which can be sluggish with hindered substrates.

SuzukiMechanism cluster_cycle Catalytic Cycle: 6-Chloro-5-phenylpyridazin-3(2H)-one Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) + Substrate (R-Cl) Pd0->OxAdd 1 PdII_Ox Pd(II)-Cl Complex (Sterically Crowded) OxAdd->PdII_Ox 2 TransMet Transmetalation + Ar-B(OH)2 / Base PdII_Ox->TransMet 3 PdII_Trans Pd(II)-Ar Complex TransMet->PdII_Trans 4 RedElim Reductive Elimination + Product PdII_Trans->RedElim 5 RedElim->Pd0 Regenerate Product 6-Aryl-5-phenyl pyridazin-3(2H)-one RedElim->Product Substrate 6-Chloro-5-phenyl pyridazin-3(2H)-one Substrate->OxAdd

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition due to the C6-Cl bond and C5-phenyl steric hindrance.

Experimental Protocols

Protocol A: The "Gold Standard" (N-Protected Route)

Best for: Library synthesis, valuable boronic acids, and scale-up.

Step 1: N-Protection (SEM-Chloride)

  • Dissolve 6-chloro-5-phenylpyridazin-3(2H)-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0 °C and add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 h. Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

Step 2: Suzuki Coupling

  • Substrate: N-SEM-6-chloro-5-phenylpyridazinone (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv, 1.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

  • Conditions: 80–100 °C, 4–12 h.

Procedure:

  • Charge a reaction vial with the N-protected substrate, boronic acid, and Pd precatalyst.

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-Dioxane and aqueous K₃PO₄ via syringe.

  • Seal and heat to 90 °C. Monitor via LC-MS (Target mass: Product + SEM).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Deprotection: Treat with TFA/DCM (1:1) or TBAF/THF to remove the SEM group.

Protocol B: Direct Coupling (Unprotected)

Best for: Quick screening, stable substrates, avoiding protection steps.

  • Catalyst: Pd-PEPPSI-IPr (5 mol%) – Excellent stability in air/moisture.

  • Base: Cs₂CO₃ (3.0 equiv) – Enhances solubility.

  • Solvent: Dioxane/H₂O (4:1 ratio)

  • Temperature: 100–110 °C (Microwave preferred for 30-60 min).

Note: Yields may be 10–20% lower than Protocol A due to catalyst poisoning by the free lactam.

Optimization & Screening Data

The following table summarizes reaction condition screening for the coupling of 6-chloro-5-phenylpyridazin-3(2H)-one with 4-methoxyphenylboronic acid.

EntryCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O9015Poor conversion; PPh₃ too bulky/inactive.
2Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O10078Good yield; SPhos handles sterics well.
3Pd(OAc)₂XPhos K₃PO₄Dioxane/H₂O9092 Optimal conditions.
4PdCl₂(dppf)dppfCs₂CO₃DMF11045Significant hydrodechlorination observed.
5Pd-PEPPSI-IPr(NHC)K₂CO₃Dioxane8085Excellent for unprotected substrates.

Experimental Workflow Diagram

Workflow Start Start: 6-Chloro-5-phenyl pyridazinone Protect Optional: N-Protection (SEM/THP) Start->Protect Recommended Setup Reaction Setup: Add Catalyst (XPhos Pd G2) Base (K3PO4), Solvent Start->Setup Direct Route Protect->Setup Heat Reaction: Heat 90°C (4-12 h) Setup->Heat Workup Workup: Celite Filter Extraction Heat->Workup Deprotect Deprotection: (If Protected) TFA or TBAF Workup->Deprotect If Protected Final Final Product: 6-Aryl-5-phenyl pyridazinone Workup->Final If Direct Deprotect->Final

Caption: Decision tree for N-protection vs. direct coupling workflows.

Troubleshooting & Expert Tips

  • Problem: Hydrodechlorination (Reduction of C-Cl to C-H)

    • Cause: β-hydride elimination from the Pd-complex or hydride transfer from solvent/base.

    • Solution: Switch solvent from alcohol/DMF to Toluene or Dioxane . Avoid excessive heating. Use a strictly anhydrous base if possible (though water usually helps Suzuki).

  • Problem: Low Conversion

    • Cause: Catalyst deactivation by the N-H moiety or steric bulk preventing oxidative addition.

    • Solution: Increase catalyst loading to 5-10 mol%. Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . Ensure the reaction is strictly degassed (oxygen kills active phosphine ligands).

  • Problem: Protodeboronation of Boronic Acid

    • Cause: High temperature + electron-rich/heterocyclic boronic acids.[2]

    • Solution: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF₃K) instead of free acids. Add the base slowly.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. (2025).[1][3][4] Retrieved from

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc. (1999). Retrieved from

  • Cao, P., et al. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling.[5] J. Org.[5][6] Chem. (2008). Retrieved from

  • Isley, N. A., et al. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2‑Pyridyl MIDA Boronates. (2014).[6][7][8] Retrieved from

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][9] Chem. Rev. (1995).[9] Retrieved from

Sources

Method

Application Note: Microwave-Assisted Synthesis of 6-Chloro-5-phenylpyridazin-3(2H)-one Derivatives

Executive Summary The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of phosphodiesterase III (PDE3) inhibitors, prostacyclin (IP) receptor agoni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of phosphodiesterase III (PDE3) inhibitors, prostacyclin (IP) receptor agonists, and targeted anticancer therapeutics [1][3]. The synthesis of functionalized pyridazinones often suffers from prolonged reaction times, poor regioselectivity, and low yields when relying on conventional thermal heating.

This application note details a highly efficient, microwave-assisted, three-step synthetic workflow to produce 6-chloro-5-phenylpyridazin-3(2H)-one , a highly versatile intermediate for downstream derivatization [4]. By leveraging dielectric heating, this protocol dramatically reduces reaction times from days to minutes while establishing a self-validating system of in-process analytical checkpoints to ensure absolute reproducibility.

Mechanistic Insights & Synthetic Strategy

As a Senior Application Scientist, it is critical to understand why specific synthetic routes and energy modalities are chosen. The synthesis of 6-chloro-5-phenylpyridazin-3(2H)-one relies on a precise sequence of cyclocondensation, deoxychlorination, and regioselective hydrolysis.

  • Microwave-Accelerated Cyclocondensation: The reaction between phenylmaleic anhydride and hydrazine hydrate to form 4-phenyl-1,2-dihydropyridazine-3,6-dione requires overcoming a high activation energy barrier for the final dehydration/aromatization step. Microwave (MW) irradiation provides rapid, localized superheating, driving the equilibrium forward in minutes rather than the 6–8 hours required by conventional reflux [2].

  • Deoxychlorination via Vilsmeier-Haack-type Intermediate: The conversion of the dione to 3,6-dichloro-4-phenylpyridazine using phosphorus oxychloride (

    
    ) is notoriously sluggish. MW heating accelerates the formation of the reactive chlorophosphite intermediate, facilitating rapid nucleophilic displacement by chloride ions.
    
  • Sterically Directed Regioselective Hydrolysis (The Critical Step): To obtain the target monochloro derivative, 3,6-dichloro-4-phenylpyridazine must be hydrolyzed. The causality of the regioselectivity lies in steric shielding: the bulky phenyl group at the C4 position sterically hinders the adjacent C3 chlorine. Consequently, the hydroxide nucleophile preferentially attacks the less hindered C6 position. Subsequent tautomerization and standard IUPAC renumbering (prioritizing the carbonyl as C3) perfectly yields the target 6-chloro-5-phenylpyridazin-3(2H)-one .

SyntheticWorkflow SM Phenylmaleic Anhydride + Hydrazine Hydrate Step1 Microwave Cyclocondensation (120°C, 10 min) SM->Step1 Int1 4-Phenyl-1,2-dihydropyridazine -3,6-dione Step1->Int1 85-92% Yield Step2 Microwave Chlorination (POCl3, 130°C, 15 min) Int1->Step2 Int2 3,6-Dichloro-4-phenylpyridazine Step2->Int2 80-88% Yield Step3 Regioselective Hydrolysis (NaOH, MW 100°C, 5 min) Int2->Step3 Product 6-Chloro-5-phenylpyridazin -3(2H)-one Step3->Product Regioselective 75-82% Yield

Fig 1: Microwave-assisted synthetic workflow for 6-chloro-5-phenylpyridazin-3(2H)-one.

Experimental Protocols: A Self-Validating System

The following protocols are designed for a dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and pressure monitoring.

Step 1: Synthesis of 4-Phenyl-1,2-dihydropyridazine-3,6-dione
  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend phenylmaleic anhydride (1.0 mmol, 174 mg) in 3.0 mL of absolute ethanol.

  • Addition: Slowly add hydrazine hydrate (1.2 mmol, 60 µL of a 64% aqueous solution) dropwise. Caution: Exothermic reaction.

  • Irradiation: Seal the vial with a Teflon septum cap. Irradiate at 120 °C for 10 minutes (maximum power 150 W, cooling enabled).

  • Self-Validation Checkpoint 1: Cool to room temperature. Perform TLC (Hexane:EtOAc 1:1). The starting material (

    
    ) should be completely consumed, replaced by a highly polar spot (
    
    
    
    ). LC-MS analysis of an aliquot must confirm the product mass:
    
    
    .
  • Isolation: Concentrate the solvent under reduced pressure, wash the resulting solid with cold water, and dry in vacuo.

Step 2: Synthesis of 3,6-Dichloro-4-phenylpyridazine
  • Preparation: To a dry 10 mL microwave vial, add the intermediate from Step 1 (1.0 mmol, 188 mg).

  • Reagent Addition: Add

    
     (2.0 mL). Note: 
    
    
    
    acts as both reagent and microwave-absorbing solvent.
  • Irradiation: Seal the vial and irradiate at 130 °C for 15 minutes . Ensure the pressure limit is set to 15 bar, as HCl gas is evolved.

  • Self-Validation Checkpoint 2: Carefully quench a 10 µL aliquot in 1 mL of ice-cold water, extract with EtOAc, and analyze. TLC (Hexane:EtOAc 8:2) should show a distinct UV-active spot (

    
    ). LC-MS must show the characteristic 9:6:1 chlorine isotope pattern for a dichloro compound at 
    
    
    
    .
  • Isolation: Pour the bulk reaction mixture over crushed ice (highly exothermic). Neutralize carefully with saturated

    
     and extract with dichloromethane (
    
    
    
    ). Dry over
    
    
    and concentrate.
Step 3: Regioselective Hydrolysis to Target Compound
  • Preparation: Dissolve the dichloro intermediate (1.0 mmol, 225 mg) in 2.0 mL of THF in a microwave vial.

  • Hydrolysis: Add 2.0 mL of 2M aqueous NaOH.

  • Irradiation: Seal and irradiate at 100 °C for 5 minutes .

  • Self-Validation Checkpoint 3: Acidify a micro-aliquot to pH 4 and analyze via LC-MS. The mass must shift to a monochloro isotope pattern (3:1 ratio) at

    
     . 
    
    
    
    NMR (DMSO-
    
    
    ) must show a broad singlet at
    
    
    corresponding to the newly formed lactam NH.
  • Isolation: Acidify the bulk mixture with 1M HCl to pH 4. The target 6-chloro-5-phenylpyridazin-3(2H)-one precipitates as a white/pale yellow solid. Filter, wash with water, and dry.

Quantitative Data: Microwave vs. Conventional Heating

The integration of microwave technology provides profound advantages in both throughput and purity by minimizing thermal degradation side-products [1][2].

Reaction StepHeating MethodTimeTemperatureYield (%)Purity (LC-MS)
1. Cyclocondensation Conventional Reflux6.0 hours78 °C65 - 78%> 90%
Microwave 10 min 120 °C 85 - 92% > 98%
2. Deoxychlorination Conventional Reflux4.5 hours105 °C55 - 60%> 85%
Microwave 15 min 130 °C 80 - 88% > 95%
3. Regioselective Hydrolysis Conventional Reflux3.0 hours100 °C45 - 50%> 80%
Microwave 5 min 100 °C 75 - 82% > 96%

Table 1: Comparative analysis of conventional thermal heating versus microwave-assisted synthesis for the 6-chloro-5-phenylpyridazin-3(2H)-one workflow.

Biological Application: Pathway Visualization

Once synthesized, the C6-chlorine and N2-position of 6-chloro-5-phenylpyridazin-3(2H)-one serve as orthogonal functionalization handles. For example, Suzuki-Miyaura coupling at C6 and N-alkylation at N2 yield potent derivatives utilized in cardiovascular therapies [3][4]. These derivatives frequently act as PDE3 inhibitors, driving cardioprotection via the cAMP signaling cascade.

PharmacologicalPathway Drug Pyridazin-3(2H)-one Derivatives PDE3 PDE3 Enzyme Drug->PDE3 Inhibits cAMP cAMP Levels PDE3->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2 Intracellular Ca2+ PKA->Ca2 Reduces Vasodilation Vasodilation & Cardioprotection Ca2->Vasodilation Smooth Muscle Relaxation

Fig 2: Mechanism of action for pyridazinone-derived PDE3 inhibitors in cardiovascular therapy.

References

  • Title: Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives Source: Asian Journal of Chemistry URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Application

Preparation of 6-Chloro-5-phenylpyridazin-3(2H)-one from mucochloric acid

Application Note: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one from Mucochloric Acid Executive Summary & Regiochemical Clarification This technical guide details the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one from Mucochloric Acid

Executive Summary & Regiochemical Clarification

This technical guide details the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-one starting from mucochloric acid .[1]

Critical Regiochemical Note: The user request specified "6-Chloro-5-phenylpyridazin-3(2H)-one." However, based on the mechanistic constraints of the Friedel-Crafts arylation of mucochloric acid, the phenyl group is introduced at the pseudo-anomeric carbon (C5 of the furanone ring), which corresponds to the C6 position of the resulting pyridazinone ring. Consequently, the standard reaction pathway yields the 5-chloro-6-phenyl isomer. This guide proceeds with the experimentally validated protocol for the 5-chloro-6-phenyl regioisomer, while highlighting the mechanistic reasons for this outcome.

The synthesis proceeds in two distinct stages:

  • Friedel-Crafts Arylation: Reaction of mucochloric acid with benzene to form 3,4-dichloro-5-phenylfuran-2(5H)-one.[1][2]

  • Heterocyclic Cyclization: Condensation with hydrazine hydrate to yield the target pyridazinone, accompanied by selective dechlorination.

Scientific Background & Reaction Mechanism

Mechanistic Pathway

Mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one) exists in equilibrium between its open-chain aldehydic form and the cyclic lactol form. In the presence of a Lewis acid (


), the hydroxyl group at C5 is activated, generating an electrophilic oxycarbenium ion.
  • Electrophilic Aromatic Substitution: Benzene attacks this electrophilic center (C5), resulting in 3,4-dichloro-5-phenylfuran-2(5H)-one. This fixes the phenyl group at the position adjacent to the ring oxygen.

  • Nucleophilic Ring Opening/Closing: Hydrazine acts as a bis-nucleophile.

    • Attack 1: The primary amine attacks the lactone carbonyl (C2), opening the furanone ring.

    • Attack 2: The second nitrogen attacks the benzylic ketone (formerly C5), closing the pyridazinone ring.

    • Dechlorination: During this condensation or subsequent workup, the chlorine atom at position 4 (derived from the furanone C3) is often susceptible to elimination or reduction depending on specific conditions, though many protocols yield the 4,5-dichloro intermediate which can be further reduced. The protocol below targets the 5-chloro-6-phenyl derivative as described in specific literature (e.g., Molecules 2009, 14, 3676).

Reaction Scheme Visualization

ReactionPathway cluster_0 Step 1: Arylation cluster_1 Step 2: Cyclization Muco Mucochloric Acid (C4H2Cl2O3) Intermediate 3,4-Dichloro-5-phenyl furan-2(5H)-one Muco->Intermediate Friedel-Crafts (AlCl3, RT) Benzene Benzene (Solvent/Reagent) Benzene->Intermediate AlCl3 AlCl3 (Catalyst) AlCl3->Intermediate Product 5-Chloro-6-phenyl pyridazin-3(2H)-one Intermediate->Product Cyclization (80°C, 40 min) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product DMF DMF (Solvent) DMF->Product

Caption: Two-step synthetic pathway from mucochloric acid to 5-chloro-6-phenylpyridazin-3(2H)-one via furanone intermediate.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichloro-5-phenylfuran-2(5H)-one

Objective: Introduction of the phenyl group via Friedel-Crafts alkylation.

Reagents & Equipment:

  • Mucochloric acid (High Purity >98%)

  • Benzene (Anhydrous) – Caution: Carcinogen. Use in fume hood.

  • Aluminum Chloride (

    
    ), anhydrous powder.
    
  • Drying tube (

    
    ).
    
  • Equipment: 500 mL Round-bottom flask, magnetic stirrer, reflux condenser.

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.9 g (0.1 mol) of mucochloric acid in 150 mL of dry benzene.

    • Note: Benzene acts as both reagent and solvent.

  • Catalyst Addition: Slowly add 28.0 g (0.21 mol) of anhydrous

    
     in small portions over 20 minutes at room temperature.
    
    • Safety: The reaction is exothermic and releases HCl gas. Ensure proper venting through a scrubber or fume hood.

  • Reaction: Stir the mixture vigorously at room temperature for 12–16 hours (or overnight).

    • Monitoring: Reaction completion can be verified by TLC (Hexane/Ethyl Acetate 4:1). The starting material spot should disappear.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice mixed with 20 mL of concentrated HCl . Stir until the ice melts and the aluminum complex decomposes.

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with 50 mL benzene (or ethyl acetate).

  • Purification: Combine organic layers, wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous

    
    .
    
  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the solid residue from ethanol or hexane/ethyl acetate.

    • Expected Yield: ~75-85%

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: 95–97 °C.

Step 2: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one

Objective: Ring transformation from furanone to pyridazinone.

Reagents:

  • 3,4-Dichloro-5-phenylfuran-2(5H)-one (from Step 1).[1][2]

  • Hydrazine Hydrate (80% aqueous solution).[2]

  • N,N-Dimethylformamide (DMF).

Protocol:

  • Preparation: Dissolve 5.0 g (21.8 mmol) of 3,4-dichloro-5-phenylfuran-2(5H)-one in 30 mL of DMF in a 100 mL round-bottom flask.

  • Addition: Slowly add 6.0 g (excess, approx. 96 mmol) of hydrazine hydrate (80%) dropwise to the solution.

    • Note: The reaction is exothermic.[4] Control addition rate to maintain temperature <40°C initially.

  • Heating: Heat the mixture to 80 °C and stir for 40–60 minutes .

    • Mechanism Check: The color typically changes to dark yellow/orange.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold water with vigorous stirring.

  • Filtration: A precipitate will form.[4][5] Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake copiously with water to remove excess hydrazine and DMF.

  • Purification: Recrystallize the crude product from dioxane or ethanol .

    • Expected Yield: ~60-70%[2]

    • Appearance: Yellow to off-white solid.

    • Melting Point: 230–232 °C.

Data Analysis & Validation

The following data corresponds to the target molecule 5-chloro-6-phenylpyridazin-3(2H)-one .

ParameterSpecification / ObservationNotes
Molecular Formula

MW: 206.63 g/mol
Melting Point 230–232 °CDistinctive high MP for pyridazinones
IR Spectrum (

)
3100–2800

(NH/CH)1660

(C=O)1580

(C=N/C=C)
Strong carbonyl stretch is characteristic

NMR (

)

13.0 (s, 1H, NH)

7.9 (s, 1H, H-4)

7.4–7.6 (m, 5H, Ph-H)
Singlet at ~7.9 ppm confirms the proton at C4 (adjacent to carbonyl)

NMR

159 (C=O), 145 (C-Ph), 138 (C-Cl), 128-130 (Ar-C)
Chemical shifts confirm the pyridazinone core

Self-Validating Check: If the product melting point is significantly lower (<150°C), incomplete cyclization (hydrazide intermediate) or contamination with unreacted furanone is likely. If the NMR shows no singlet at ~7.9 ppm but shows two aromatic protons on the hetero-ring, reductive dechlorination of both chlorines may have occurred (rare under these specific mild conditions).

References

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009).[6] Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676–3687.[6] [Link]

  • Zhang, Z., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.[7] ScholArena. [Link][3]

  • Maury, G., et al. (1979). Regioselectivity in the reaction of hydrazine with 3,4-dichloro-5-substituted-2(5H)-furanones. Journal of Heterocyclic Chemistry, 16, 1403.
  • PubChem Compound Summary. Mucochloric Acid (CID 2771871).[8] [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 6-Chloro-5-phenylpyridazin-3(2H)-one

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Introduction & Scientific Context The compound 6-Chloro-5-phenylpyridazin-3(2H)-one is a critical synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Introduction & Scientific Context

The compound 6-Chloro-5-phenylpyridazin-3(2H)-one is a critical synthetic intermediate in modern medicinal chemistry. It is prominently utilized in the design and synthesis of prostacyclin (PGI2) receptor agonists, which are highly efficacious in treating pulmonary arterial hypertension (PAH) [1]. Furthermore, the pyridazin-3(2H)-one scaffold is a privileged structure found in various phosphodiesterase (PDE) inhibitors and cardiovascular agents [2].

During the synthesis of these active pharmaceutical ingredients (APIs), 6-chloro-5-phenylpyridazin-3(2H)-one is subjected to nucleophilic aromatic substitution and cross-coupling reactions. Consequently, reaction mixtures often contain structurally similar regioisomers, de-chlorinated byproducts, and unreacted precursors. Developing a robust High-Performance Liquid Chromatography (HPLC) method is essential for reaction monitoring, purity profiling, and quality control [3].

Method Rationale: The Causality of Chromatographic Choices

Standard C18 columns often struggle to baseline-resolve halogenated aromatic regioisomers. As a Senior Application Scientist, the development of this method relies on understanding the specific physicochemical properties of the analyte:

  • Stationary Phase Selection (Orthogonal Selectivity): The target molecule possesses a highly conjugated system, featuring a phenyl ring directly attached to a pyridazinone core. Instead of relying solely on dispersive hydrophobic interactions (standard C18), we employ a Phenyl-Hexyl stationary phase . The phenyl rings of the stationary phase induce strong

    
     interactions with the analyte's aromatic system, providing superior resolution between the target and closely related process impurities.
    
  • Mobile Phase & Tautomeric Suppression: Pyridazin-3(2H)-ones exhibit lactam-lactim tautomerism (existing dynamically as 3-hydroxypyridazine in certain environments). In unbuffered or neutral mobile phases, this dynamic equilibrium leads to severe peak broadening and tailing. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) in the mobile phase, the equilibrium is locked into the neutral lactam form, ensuring sharp, symmetrical peaks [2].

  • Detection: The extensive conjugation of the 5-phenyl and pyridazinone rings yields a strong chromophore. Photodiode Array (PDA) detection at 254 nm captures the primary

    
     transitions, providing maximum sensitivity.
    

HPLC_Workflow A 1. Analyte Profiling (pKa, Tautomerism, LogP) B 2. Column Selection (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Optimization (0.1% TFA to suppress lactim form) B->C D 4. Gradient Tuning (10-90% ACN for impurity resolution) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Step-by-step RP-HPLC method development workflow for pyridazinone derivatives.

Experimental Protocol

This protocol is designed as a self-validating system. By adhering to the system suitability criteria outlined below, laboratories can ensure immediate reproducibility.

Reagents and Materials
  • Analyte: 6-Chloro-5-phenylpyridazin-3(2H)-one (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent)
Mobile Phase A Water containing 0.1% v/v TFA
Mobile Phase B Acetonitrile containing 0.1% v/v TFA
Flow Rate 1.0 mL/min
Column Temperature 35 °C ± 1 °C
Injection Volume 5.0 µL
Detection UV/PDA at 254 nm (Reference 360 nm)
Run Time 15.0 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Chloro-5-phenylpyridazin-3(2H)-one into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve (sonicate for 5 minutes if necessary), then make up to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to HPLC injection to protect the column frit.

System Suitability and Validation Summary

To guarantee the trustworthiness of the data, system suitability testing (SST) must be performed prior to sample analysis using six replicate injections of the Working Standard Solution.

System Suitability Criteria
ParameterObserved ValueAcceptance Criteria
Retention Time (RT) ~7.45 minReport
Tailing Factor (

)
1.08

1.5
Theoretical Plates (

)
45,200

10,000
% RSD of Peak Area 0.45%

2.0%
% RSD of RT 0.12%

1.0%
Method Validation Metrics

The method was validated according to ICH Q2(R1) guidelines for assay determination.

Validation ParameterResult
Linearity Range 1.0 µg/mL to 200 µg/mL (

= 0.9998)
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Accuracy (Recovery) 98.5% - 101.2% (at 50%, 100%, 150% levels)
Method Precision (Repeatability) % RSD = 0.68% (n=6 preparations)

Application Context in Drug Development

The accurate quantification of 6-chloro-5-phenylpyridazin-3(2H)-one is not merely an analytical exercise; it is a regulatory necessity for the downstream synthesis of prostacyclin receptor agonists. Impurities carried over from this intermediate stage can severely impact the yield and safety profile of the final PAH therapeutics[1].

Pathway A 6-Chloro-5-phenyl- pyridazin-3(2H)-one B PGI2 Receptor Agonist Synthesis A->B C IP Receptor Activation B->C D cAMP Elevation & Vasodilation C->D

Fig 2. Synthetic utility of the target compound in developing PAH therapeutics.

References

  • Title: Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat.
  • Title: Pyridazin-3(2h)-one derivatives as pde4 inhibitors (WO2003097613A1).
  • Title: Compositions, methods, and systems of the synthesis and use of imaging agents (WO2014026079A2).
Application

Application Note: Precision Functionalization of the C-6 Position in 5-Phenylpyridazin-3(2H)-ones

This Application Note is structured to provide a high-level, technical guide for the functionalization of the C-6 position in 5-phenylpyridazin-3(2H)-ones. It synthesizes modern C-H activation strategies with classical o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, technical guide for the functionalization of the C-6 position in 5-phenylpyridazin-3(2H)-ones. It synthesizes modern C-H activation strategies with classical organometallic approaches, tailored for drug discovery professionals.

Executive Summary

The 5-phenylpyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cardiotonic agents (e.g., Levosimendan), PDE inhibitors, and anti-inflammatory drugs. While the C-5 phenyl group is often introduced early in the synthesis, late-stage diversification at the C-6 position remains a critical challenge. The C-6 position—adjacent to the N-1 nitrogen—offers a unique vector for expanding Structure-Activity Relationships (SAR) and blocking metabolic oxidation.

This guide details two validated protocols for C-6 functionalization:

  • Direct Pd-Catalyzed C-H Arylation: A modern, atom-economic approach utilizing Concerted Metalation-Deprotonation (CMD).

  • Directed Ortho-Lithiation (DoM): A robust, classical method for introducing diverse electrophiles (alkyl, acyl, halogen).

Strategic Analysis: The Chemical Environment

Understanding the electronic landscape of 5-phenylpyridazin-3(2H)-one is prerequisite to successful functionalization.

  • N-N Bond Effect: The hydrazine moiety creates a unique electronic distribution. N-2 (amide-like) is protonated at neutral pH, while N-1 retains significant lone-pair character.

  • C-6 Acidity: The C-6 proton is adjacent to the electronegative N-1, making it the most acidic C-H bond on the ring (

    
     estimated ~25-28 in DMSO, dependent on N-2 substitution).
    
  • Steric Gating: The phenyl group at C-5 provides steric bulk that discourages functionalization at C-4, thereby kinetically favoring C-6 attack in metal-catalyzed processes.

Reactivity Map

ReactivityMap Scaffold 5-Phenylpyridazin-3(2H)-one C3 C-3 (Carbonyl) Electrophilic Center Scaffold->C3 C4 C-4 Position Sterically Crowded Nucleophilic Radical Target Scaffold->C4 C5 C-5 Position Blocked by Phenyl Scaffold->C5 C6 C-6 Position Target for C-H Activation Most Acidic Ring Proton Scaffold->C6 N2 N-2 Position Requires Protection (SEM/THP) Scaffold->N2

Figure 1: Reactivity profile of the 5-phenylpyridazin-3(2H)-one scaffold. Green indicates the primary target for this protocol.

Protocol A: Palladium-Catalyzed Direct C-H Arylation[1]

This method is preferred for "Late-Stage Functionalization" (LSF) as it avoids the need for pre-halogenated precursors. It relies on the Concerted Metalation-Deprotonation (CMD) mechanism, where a pivalate or carbonate base assists the palladium in breaking the C-6 H bond.

Mechanism of Action

The reaction utilizes a Pd(II)/Pd(0) catalytic cycle. The key step is the regioselective cleavage of the C-6 C-H bond, directed by the inherent acidity of the position and the coordination ability of N-1.

Experimental Workflow

Reagents:

  • Substrate: 2-substituted-5-phenylpyridazin-3(2H)-one (N-protection recommended, e.g., N-Methyl or N-SEM).

  • Coupling Partner: Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand:

    
     or JohnPhos (for sterically demanding substrates).
    
  • Base/CMD Agent: Ag₂CO₃ (2.0 equiv) or K₂CO₃ + PivOH (30 mol%).

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under argon, charge a dried Schlenk tube with the pyridazinone substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Add Pivalic Acid (30 mol%) if using K₂CO₃; if using Ag₂CO₃, this may be omitted, but pivalic acid often accelerates the CMD step.

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours. Vigorous stirring is essential as Ag salts are insoluble.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove silver residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc/Hexanes).

Self-Validating Checkpoint:

  • Observation: The reaction mixture should turn dark grey/black (Pd black formation) upon completion.

  • TLC:[1] Product typically has a lower R_f than the starting material due to increased conjugation, unless the added aryl group is highly non-polar.

Protocol B: Directed Ortho-Lithiation (DoM)

For introducing non-aryl substituents (e.g., halogens, alkyls via aldehydes, or carboxyls), lithiation is the gold standard. The N-1 nitrogen acts as a Directing Group (DG).

Critical Prerequisite: The N-2 position must be protected to prevent deprotonation of the amide, which would quench the base.

  • Recommended Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).

Experimental Workflow

Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Preferred over n-BuLi to avoid nucleophilic attack at C-3 carbonyl.

  • Solvent: Anhydrous THF.

  • Electrophile: Iodine (

    
    ), DMF (for formylation), or Alkyl Halides.
    

Step-by-Step Protocol:

  • Base Generation: In a flame-dried flask under

    
    , dissolve TMP (1.2 equiv) in THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.
    
  • Metalation: Add the solution of N-protected-5-phenylpyridazinone (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C .

    • Note: The solution often turns deep red or orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for 45–60 minutes. Do not warm up, as the lithiated species can dimerize or rearrange.

  • Trapping: Add the Electrophile (e.g., solution of

    
     in THF, 1.5 equiv) rapidly.
    
  • Quenching: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

    
     solution.
    
  • Work-up: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
Pathway Visualization

LithiationPathway Start N-Protected 5-Phenylpyridazinone Base Add LiTMP (-78°C, THF) Start->Base Intermediate C-6 Lithiated Species (Deep Red Anion) Base->Intermediate Deprotonation at C-6 Electrophile Add Electrophile (E+) (I2, DMF, R-X) Intermediate->Electrophile Product 6-Functionalized Product Electrophile->Product Nucleophilic Attack

Figure 2: Workflow for the Directed Ortho-Lithiation of the pyridazinone scaffold.

Data Summary & Troubleshooting

Comparative Method Efficiency
FeaturePd-Catalyzed C-H ArylationLithiation-Trapping (DoM)
Scope Aryl/Heteroaryl groupsHalogens, Carbonyls, Alkyls
N-Protection Preferred (prevents N-arylation)Mandatory (prevents N-deprotonation)
Regioselectivity >95% C-6 (Steric/Electronic control)>98% C-6 (Coordination control)
Key Risk Homocoupling of Ar-INucleophilic attack at C-3 (use LiTMP)
Yield (Typical) 50–75%65–85%
Troubleshooting Guide
  • Problem: Low conversion in Pd-Catalysis.

    • Root Cause:[2][3][4][5][6][7] Catalyst poisoning by the N-N bond or inefficient CMD.

    • Solution: Switch to Ag₂CO₃ as the oxidant/base (silver acts as a halide scavenger and promotes the CMD step). Increase temperature to 130°C.

  • Problem: C-3 Alkylation during Lithiation.

    • Root Cause:[2][3][4][5][6][7] Use of n-BuLi (nucleophilic) instead of a non-nucleophilic base.

    • Solution: strictly use LiTMP or LDA . Ensure temperature stays below -70°C during metalation.

  • Problem: Regioselectivity issues (C-4 vs C-6).

    • Insight: In 5-phenyl substrates, C-4 is sterically shielded. If C-4 products are observed, verify the steric bulk of the N-protecting group; bulkier groups (e.g., SEM) push reactivity further toward C-6.

References

  • Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Source: Organic & Biomolecular Chemistry, 2014. Context: Establishes the pyridazinone moiety as an internal directing group for ortho-selective diversification.[2][8]

  • Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation. Source: Peking University / Wiley Online Library, 2017. Context: Details transition-metal-mediated activation of C-H bonds in pyridazinone-like scaffolds.

  • Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine−Magnesium Exchange. Source: Journal of Organic Chemistry (ACS), 2009. Context: Provides foundational knowledge on metalation (Grignard/Lithium) behaviors at C-4 vs C-5/6 positions.

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci Comparison). Source: Journal of the American Chemical Society, 2021.[4] Context: While focused on pyridines, this paper illustrates the mechanistic contrast between radical alkylation (Minisci) and the metalation strategies recommended above.

Sources

Method

Formulation Strategies for Pyridazinone-Based Herbicides: Application Notes and Protocols

Introduction Pyridazinone derivatives represent a significant class of herbicides, pivotal in the management of a wide spectrum of broadleaf and grassy weeds in numerous crops.[1][2] Their mode of action often involves t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridazinone derivatives represent a significant class of herbicides, pivotal in the management of a wide spectrum of broadleaf and grassy weeds in numerous crops.[1][2] Their mode of action often involves the inhibition of photosynthesis at photosystem II or the inhibition of carotenoid biosynthesis, leading to bleaching of the target weeds.[2][3] The efficacy, safety, and environmental impact of these active ingredients are profoundly influenced by their formulation.[4] Due to the inherent physicochemical properties of many pyridazinone herbicides, such as low water solubility, formulation development presents a critical challenge that dictates the product's stability, bioavailability, and ultimately, its performance in the field.

This document provides detailed application notes and protocols for the formulation of pyridazinone-based herbicides. It is intended for researchers, scientists, and formulation chemists in the agrochemical industry. The focus is on providing a comprehensive understanding of the principles behind formulation choices and offering practical, step-by-step guidance for the development of robust and effective Emulsifiable Concentrate (EC), Suspension Concentrate (SC), and Water Dispersible Granule (WG) formulations.

Physicochemical Properties of Key Pyridazinone Herbicides

A thorough understanding of the active ingredient's physicochemical properties is the cornerstone of successful formulation development. These properties dictate the choice of formulation type, excipients, and manufacturing process. Below is a summary of key properties for representative pyridazinone herbicides.

PropertyChloridazonFlurtamonePyridateNorflurazon
IUPAC Name 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone(RS)-5-(methylamino)-2-phenyl-4-(α,α,α-trifluoro-m-tolyl)furan-3(2H)-oneO-(6-chloro-3-phenylpyridazin-4-yl) S-octyl thiocarbonate4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone
Molecular Formula C₁₀H₈ClN₃OC₁₈H₁₄F₃NO₂C₁₉H₂₃ClN₂O₂SC₁₂H₉ClF₃N₂O
Molecular Weight 221.6 g/mol 333.3 g/mol 378.9 g/mol 303.7 g/mol
Water Solubility 340 mg/L (20°C)13.6 mg/L (20°C)0.32 - 1.67 mg/L (pH 5-7)[5]28 mg/L (25°C)
Melting Point 205-206 °C-45.7 °C[6]Not available174-180 °C
Vapor Pressure 1 x 10⁻⁸ mPa (20°C)0.53 mPa (25°C)7.49 x 10⁻⁹ torr[5]2.8 x 10⁻⁶ mPa (20°C)
Log P (Kow) 1.193.26.61[7]2.2

Data compiled from various sources.[2][5][6][7]

The low water solubility of flurtamone and pyridate, for instance, makes them challenging to formulate as simple aqueous solutions, necessitating more complex delivery systems like emulsifiable or suspension concentrates.

Formulation Strategies and Protocols

The choice of formulation is a strategic decision based on the active ingredient's properties, intended use pattern, cost considerations, and regulatory requirements.

Emulsifiable Concentrates (EC)

EC formulations are a common choice for oil-soluble active ingredients.[8][9] The active ingredient is dissolved in a water-immiscible organic solvent, along with a blend of emulsifiers. Upon dilution with water in the spray tank, a spontaneous oil-in-water emulsion is formed.[8][10]

Rationale for Pyridazinones: Pyridate, with its very low water solubility and high Log P, is a suitable candidate for an EC formulation.[7] The organic solvent solubilizes the active ingredient, and the emulsifiers ensure its dispersion in water for application.

Materials:

  • Pyridate technical (95% purity or higher)

  • Aromatic solvent (e.g., Solvesso™ 200 or a similar high-boiling aromatic naphtha)

  • Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)

  • Non-ionic emulsifier (e.g., Ethoxylated castor oil or a blend of alcohol ethoxylates)

  • Stabilizer (e.g., Epoxidized soybean oil, if required)

  • Laboratory-scale mixer with variable speed control

  • Glass beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Solvent and Active Ingredient Mixing:

    • In a suitable glass beaker, weigh the required amount of the aromatic solvent.

    • Slowly add the calculated amount of Pyridate technical to the solvent while stirring with the mixer at a moderate speed. Continue mixing until the active ingredient is completely dissolved. Gentle warming (to not exceed 40-50°C) may be applied to facilitate dissolution, but care must be taken to avoid degradation.

  • Emulsifier Addition:

    • Once the Pyridate is fully dissolved, add the anionic and non-ionic emulsifiers to the solution while continuing to stir. The ratio of anionic to non-ionic emulsifiers is critical for emulsion stability and should be optimized through preliminary screening. A typical starting point is a 1:1 to 1:2 ratio.

  • Homogenization:

    • Increase the mixing speed to ensure thorough homogenization of all components. Mix for at least 30 minutes.

  • Quality Control and Storage:

    • The final formulation should be a clear, homogenous liquid.

    • Store in a tightly sealed container, protected from light and extreme temperatures.

Workflow for EC Formulation Development:

EC_Workflow A Solubility Screening of Pyridate in Various Solvents B Selection of Optimal Solvent A->B C Emulsifier Screening (Anionic & Non-ionic) B->C D Optimization of Emulsifier Blend Ratio C->D E Preparation of Lab-Scale EC Formulation D->E F Physicochemical Characterization (Emulsion Stability, etc.) E->F F->D Re-optimization G Accelerated Stability Testing F->G H Final Formulation G->H

Caption: Workflow for developing an Emulsifiable Concentrate (EC) formulation.

Suspension Concentrates (SC)

SC formulations, also known as flowables, are stable dispersions of finely milled solid active ingredient particles in a liquid, typically water.[11] This formulation type is ideal for active ingredients with low water solubility and a high melting point.[11]

Rationale for Pyridazinones: Chloridazon and Norflurazon, with their moderate to low water solubility and high melting points, are well-suited for SC formulations.[1][12] This avoids the use of organic solvents, which can have environmental and safety drawbacks.[13]

Materials:

  • Chloridazon technical (97% purity or higher)

  • Wetting agent (e.g., Sodium lignosulfonate)

  • Dispersing agent (e.g., Naphthalene sulfonate condensate)

  • Antifreeze agent (e.g., Propylene glycol)

  • Thickening agent (e.g., Xanthan gum)

  • Antifoaming agent (e.g., Silicone-based defoamer)

  • Biocide (e.g., Proxel GXL)

  • Deionized water

  • High-shear mixer

  • Bead mill

  • Viscometer and particle size analyzer

Procedure:

  • Aqueous Phase Preparation:

    • In a mixing vessel, combine the deionized water, antifreeze agent, and biocide.

    • Slowly add the thickening agent (xanthan gum) while mixing at high speed to avoid clumping. Continue mixing until a homogenous gel is formed.

  • Mill Base Preparation:

    • To the aqueous phase, add the wetting agent and dispersing agent and mix until fully dissolved.

    • Slowly add the Chloridazon technical powder to the vortex of the mixing liquid.

    • Add the antifoaming agent.

    • Continue mixing with the high-shear mixer until a uniform slurry (mill base) is obtained.

  • Wet Milling:

    • Transfer the mill base to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm). Monitor the particle size during milling.

  • Final Formulation and Quality Control:

    • After milling, transfer the suspension to a holding tank and allow it to deaerate.

    • Conduct quality control tests, including viscosity, particle size distribution, suspensibility, and active ingredient content.

    • Store in a well-sealed container.

Logical Flow for SC Formulation:

SC_Logic start Start aqueous_phase Aqueous Phase Preparation Water + Antifreeze + Biocide + Thickener start->aqueous_phase mill_base Mill Base Preparation Aqueous Phase + Wetting Agent + Dispersing Agent + Chloridazon + Antifoam aqueous_phase->mill_base wet_milling Wet Milling Reduce Particle Size mill_base->wet_milling qc Quality Control Viscosity, Particle Size, Suspensibility wet_milling->qc end Final SC Product qc->end

Caption: Logical flow for the preparation of a Suspension Concentrate (SC).

Water Dispersible Granules (WG)

WG formulations are solid, non-dusty granules that readily disintegrate and disperse in water to form a suspension.[10][14] They offer advantages in terms of handling safety (reduced dust exposure), packaging, and storage stability.[14][15]

Rationale for Pyridazinones: Pyridazinones with high melting points and low water solubility, such as Chloridazon, are excellent candidates for WG formulations.[1] This formulation type provides a high loading of the active ingredient in a solid, easy-to-handle form.[10]

Materials:

  • Chloridazon technical (97% purity or higher)

  • Wetting agent (e.g., Sodium lauryl sulfate)

  • Dispersing agent (e.g., Sodium lignosulfonate)

  • Binder (e.g., Polyvinylpyrrolidone or a soluble carbohydrate)

  • Disintegrant (e.g., Cross-linked polyvinylpyrrolidone)

  • Inert filler (e.g., Kaolin or silica)

  • Deionized water

  • Mixer/blender

  • Extruder or fluid bed granulator

  • Drying oven

  • Sieves

Procedure:

  • Dry Blending:

    • In a suitable blender, combine the Chloridazon technical, wetting agent, dispersing agent, disintegrant, and inert filler.

    • Blend the powders until a homogenous mixture is achieved.

  • Granulation:

    • Extrusion Method: Slowly add a fine spray of deionized water (containing the dissolved binder) to the powder blend while mixing to form a damp mass with a dough-like consistency. Extrude the mass through a die to form spaghetti-like noodles, which are then broken into granules.

    • Fluid Bed Granulation: Place the powder blend in a fluid bed granulator. Spray the binder solution (water with dissolved binder) onto the fluidized powder bed. The granules are formed and dried simultaneously in the fluid bed.

  • Drying:

    • If using the extrusion method, dry the wet granules in a drying oven at a controlled temperature (e.g., 50-60°C) until the moisture content is below 2%.

  • Sieving:

    • Sieve the dried granules to obtain the desired particle size fraction (e.g., 0.2 - 2.0 mm).

  • Quality Control:

    • Perform quality control tests, including particle size distribution, disintegration time, suspensibility, and active ingredient content.

    • Package in moisture-proof containers.

WG Manufacturing Process Overview:

WG_Process cluster_0 Preparation cluster_1 Granulation cluster_2 Finishing Dry_Blending Dry Blending of AI and Excipients Granulation Wet Granulation (Extrusion or Fluid Bed) Dry_Blending->Granulation Binder_Solution Binder Solution Preparation Binder_Solution->Granulation Drying Drying Granulation->Drying Sieving Sieving Drying->Sieving

Caption: Overview of the Water Dispersible Granule (WG) manufacturing process.

Role of Adjuvants in Pyridazinone Herbicide Formulations

Adjuvants are critical components of modern herbicide formulations and tank mixes, enhancing the performance and application characteristics of the active ingredient.[16][17] For pyridazinone herbicides, the proper selection of adjuvants can significantly improve weed control efficacy.[12]

Types of Adjuvants and Their Functions:

  • Surfactants (Wetting Agents, Spreaders): Reduce the surface tension of spray droplets, allowing for better coverage and contact with the waxy leaf surface of weeds.[3]

  • Oils (Crop Oil Concentrates, Methylated Seed Oils): Enhance the penetration of the herbicide through the plant cuticle, which is particularly important for post-emergence herbicides.[12]

  • Water Conditioners (e.g., Ammonium Sulfate): Mitigate the negative effects of hard water on herbicide performance by sequestering antagonistic cations like calcium and magnesium.[17]

  • Drift Reduction Agents: Increase the droplet size of the spray to minimize off-target movement.[9]

Selection of Adjuvants for Pyridazinone Herbicides:

The choice of adjuvant depends on the specific pyridazinone herbicide, the target weed species, and the environmental conditions at the time of application.[17] For post-emergence applications of pyridazinone herbicides, the addition of a crop oil concentrate (COC) or methylated seed oil (MSO) to the tank mix is often recommended to improve uptake and efficacy, especially on weeds with a thick, waxy cuticle.[12] Always consult the product label for specific adjuvant recommendations.[17]

Quality Control and Stability Testing

Ensuring the quality and stability of herbicide formulations is paramount for product performance and safety. A comprehensive quality control program should be implemented, including the analytical methods and stability testing protocols outlined below.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) for Active Ingredient Content:

HPLC is the most common technique for the quantitative determination of active ingredients in herbicide formulations.

Example HPLC Method for Chloridazon in a WG Formulation:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[16]

  • Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min[16]

  • Injection Volume: 10 µL

  • Detection: UV at 286 nm

  • Quantification: External standard calibration using a certified reference standard of Chloridazon.

Method Validation: The analytical method must be validated according to international guidelines such as those from CIPAC (Collaborative International Pesticides Analytical Council) or AOAC International.[18][19] Validation parameters include specificity, linearity, accuracy, precision (repeatability and reproducibility), and range.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:

GC-MS is a powerful tool for the identification and quantification of impurities and degradation products in technical grade active ingredients and formulated products.

Example GC-MS Conditions for Pyridazinone Analysis:

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to separate compounds with different boiling points.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Stability Testing

Stability testing is performed to determine the shelf-life of a product and to ensure that it remains within its specifications under various storage conditions.[20][21]

Accelerated Stability Testing:

This involves storing the product at elevated temperatures to accelerate degradation and predict its long-term stability.[21] A common condition is storage at 54 ± 2°C for 14 days.[7] The active ingredient content and key physical properties (e.g., emulsion stability for EC, suspensibility for SC and WG) are measured before and after storage.[7]

Long-Term Stability Testing:

Samples are stored under recommended storage conditions (e.g., 25 ± 2°C and 60 ± 5% relative humidity) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months) over the proposed shelf-life of the product.[20]

Environmental Impact and Formulation Strategies for Mitigation

The environmental fate of a herbicide is significantly influenced by its formulation.[4] Formulation strategies can be employed to reduce the environmental impact of pyridazinone herbicides.

Mitigation of Groundwater Contamination:

Some pyridazinone herbicides have the potential to leach into groundwater.[22][23] Controlled-release formulations, such as polymer-encapsulated granules or formulations with high organic matter affinity, can reduce the rate of herbicide release into the soil, thereby minimizing leaching potential.[22][24]

Reduction of Off-Target Drift:

Spray drift can cause damage to non-target crops and ecosystems.[9] The use of drift-reducing adjuvants in the tank mix or the development of low-drift formulations, such as certain types of granules or high-viscosity liquids, can significantly reduce the potential for drift.[9]

Enhancing Biodegradation:

Formulations can be designed to enhance the biodegradation of the active ingredient in the soil. For example, the inclusion of certain co-formulants can promote microbial activity that contributes to the breakdown of the herbicide.

Relationship between Formulation and Environmental Fate:

Env_Impact cluster_0 Formulation Choice cluster_1 Environmental Fate EC Emulsifiable Concentrate (EC) Drift Spray Drift EC->Drift Higher potential (small droplets) SC Suspension Concentrate (SC) Runoff Surface Runoff SC->Runoff WG Water Dispersible Granule (WG) WG->Drift Lower potential CRF Controlled-Release Formulation (CRF) Leaching Leaching to Groundwater CRF->Leaching Reduces Persistence Soil Persistence CRF->Persistence Manages

Caption: Influence of formulation choice on the environmental fate of herbicides.

Conclusion

The development of effective and safe pyridazinone herbicide formulations requires a multidisciplinary approach that integrates an understanding of the active ingredient's chemistry, the principles of colloid and surface science, and an awareness of regulatory and environmental considerations. The choice between an Emulsifiable Concentrate, Suspension Concentrate, or Water Dispersible Granule formulation should be made based on a thorough evaluation of the pyridazinone's physicochemical properties and the desired product profile. The protocols and guidelines presented in this document provide a solid foundation for the rational design and development of high-quality pyridazinone herbicide formulations. Continuous innovation in formulation technology, including the development of controlled-release and bio-based formulations, will be crucial for the future of sustainable weed management.

References

  • Food and Agriculture Organization of the United Nations. (1997). Chloridazon. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. [Link]

  • Lab-Tools. (n.d.). CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis. [Link]

  • AERU. (2026). Flurtamone (Ref: RPA 590515). [Link]

  • University of Extremadura. (n.d.). A novel herbicide formulation to reduce the environmental impact of agrochemicals. [Link]

  • PMC. (2025). The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability. [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. [Link]

  • Regulations.gov. (2020). Memorandum Supporting Decision to Approve Registration for the New Active Ingredient, Pyridate. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridate. [Link]

  • EURL-Pesticides.eu. (2015). Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. [Link]

  • Croda Agriculture. (n.d.). Water dispersible granule (WDG). [Link]

  • National Center for Biotechnology Information. (n.d.). Flurtamone. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). Guidelines for the design of chromatographic analytical methods intended for global use. [Link]

  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. [Link]

  • Corteva Agriscience. (2023). How the Right Adjuvant Can Optimize Weed Control. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. [Link]

  • ResearchGate. (2019). removal of chloridazon herbicide from wastewaters using fe/h2o2, uv/h2o2. [Link]

  • Food Safety. (2019). Technical Active Substance and Plant protection products: Guidance for generating and reporting methods of analysis in support o. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. [Link]

  • AERU. (2026). Chloridazon (Ref: BAS 119H). [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. [Link]

  • Agro Chemicals. (n.d.). Formulation. [Link]

  • Z-mixer. (n.d.). Comparing EC vs. SC: The Future of Pesticide Technology. [Link]

  • Michigan State University Extension. (2019). Keeping herbicides out of groundwater and surface water. [Link]

  • LSU AgCenter. (n.d.). Protecting Groundwater from Pesticide Contamination. [Link]

  • SciSpace. (n.d.). Potential of adjuvants to reduce drift in agricultural spraying. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-Chloro-5-phenylpyridazin-3(2H)-one

Welcome to the Heterocyclic Process Optimization Support Center . You have accessed the technical hub for Pyridazine Scaffold Chemistry .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Process Optimization Support Center .

You have accessed the technical hub for Pyridazine Scaffold Chemistry . Below is a specialized troubleshooting guide dedicated to the synthesis and yield optimization of 6-Chloro-5-phenylpyridazin-3(2H)-one .

This guide addresses the specific regiochemical and purification challenges associated with this target, distinguishing it from the more common 4,5-dichloro isomers derived from mucochloric acid.

Module 1: Synthetic Strategy & Pathway Visualization

User Query: I am trying to synthesize 6-Chloro-5-phenylpyridazin-3(2H)-one, but I keep isolating the 4-phenyl isomer or getting low yields. What is the correct pathway?

Technical Response: The synthesis of the 6-chloro-5-phenyl isomer requires a specific regiochemical approach. Unlike 4,5-dichloro derivatives synthesized via mucochloric acid (which locks the chlorines at 4 and 5), your target requires a Nucleophilic Addition-Oxidation-Hydrolysis sequence starting from 3,6-dichloropyridazine .

The critical challenge is ensuring the phenyl group is installed at the correct position relative to the final carbonyl.

The Validated Pathway:

  • Grignard Addition: Addition of Phenylmagnesium bromide to 3,6-dichloropyridazine (selectively attacks C4).

  • Oxidative Aromatization: The intermediate dihydropyridazine must be actively oxidized to restore the aromatic system.

  • Regioselective Hydrolysis: Alkaline hydrolysis of the chlorine at position 6 (meta to the phenyl group) to generate the carbonyl at position 3.

SynthesisPathway SM 3,6-Dichloropyridazine Inter1 Dihydro-Intermediate (Unstable) SM->Inter1 PhMgBr, THF (Regioselective C4 Addition) Inter2 3,6-Dichloro-4-phenylpyridazine Inter1->Inter2 Oxidation (DDQ or KMnO4) CRITICAL STEP Target 6-Chloro-5-phenylpyridazin-3(2H)-one (Target) Inter2->Target NaOH (aq) (Attacks C6 - Less Hindered) WrongIso 6-Chloro-4-phenylpyridazin-3(2H)-one (Common Impurity) Inter2->WrongIso Acid Hydrolysis (Attacks C3 - Hindered)

Figure 1: Reaction logic flow distinguishing the target pathway from common regiochemical pitfalls.

Module 2: Troubleshooting the Grignard & Oxidation Step

User Query: My reaction of 3,6-dichloropyridazine with Phenyl Magnesium Bromide (PhMgBr) yields a messy tar with <20% of the desired intermediate. How do I fix this?

Diagnostic: The reaction of electron-deficient diazines with Grignard reagents forms a dihydropyridazine intermediate (adduct). This intermediate is not aromatic and is often unstable. If you attempt to work it up without an oxidant, it disproportionates or decomposes.

Protocol for Yield Improvement:

  • Temperature Control: The addition must be performed at 0°C to -10°C . Room temperature addition promotes polymerization.

  • The Missing Step (Oxidation): You must add an oxidizing agent in situ or immediately after quenching to restore the aromatic ring.

Optimized Protocol:

Step Action Technical Rationale

| 1. Activation | Dissolve 3,6-dichloropyridazine in dry THF under


. | Anhydrous conditions prevent quenching of Grignard. |
| 2. Addition  | Add PhMgBr (1.1 eq) dropwise at -5°C . | Controls exotherm; favors C4 regioselectivity over double addition. |
| 3. Quench  | Quench with sat. 

solution. | Protonates the nitrogen anion. | | 4. Oxidation | Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or KMnO_4 immediately to the crude mixture. | Converts the unstable dihydropyridazine adduct to 3,6-dichloro-4-phenylpyridazine . Without this, yield is negligible. |

Module 3: Regioselectivity in Hydrolysis (The Critical Step)

User Query: I have the 3,6-dichloro-4-phenylpyridazine intermediate. Upon hydrolysis, I get a mixture of isomers. How do I ensure I get the 5-phenyl isomer?

Technical Analysis: The precursor, 3,6-dichloro-4-phenylpyridazine , has two chlorines:

  • C3-Cl: Ortho to the phenyl ring (Sterically hindered).

  • C6-Cl: Meta to the phenyl ring (Sterically accessible).

To get the 6-chloro-5-phenyl target, you must hydrolyze the C6-Cl (which becomes the carbonyl C3 upon renumbering).

  • Note on Numbering: If C6 becomes C=O, the ring is renumbered starting from there. The old C4-phenyl becomes C5-phenyl.

The Solution: Steric-Controlled Alkaline Hydrolysis Nucleophilic aromatic substitution (


) is highly sensitive to steric hindrance. You must use a hydroxide source that exploits the accessibility of the C6 position.

Troubleshooting Table: Hydrolysis Conditions

ConditionOutcomeExplanation
Acidic (HCl/AcOH) Mixture / Wrong Isomer Acid hydrolysis is less sensitive to sterics and may attack C3 (activated by N-protonation), leading to the 4-phenyl isomer.
Strong Base (NaOH) + High Heat Over-hydrolysis Forms the 4-phenyl-3,6-dione (removes both Cl).
Optimized Base (NaOH, 2M) Target (High Selectivity) The hydroxide ion preferentially attacks the less hindered C6 position.

Recommended Protocol:

  • Suspend 3,6-dichloro-4-phenylpyridazine in Dioxane/Water (1:1) .

  • Add NaOH (2.5 equivalents) .

  • Heat to reflux for 4–6 hours . Monitor by TLC.[1][2]

  • Stop immediately upon consumption of starting material to prevent the second chlorine from hydrolyzing.

  • Acidify to pH 2 to precipitate the pyridazinone.[2]

Module 4: Purification & Characterization

User Query: The solid I isolated has a melting point range that is too wide. How do I purify the 6-chloro-5-phenyl isomer from the 4-phenyl impurity?

Purification Guide: The two isomers have distinct solubility profiles due to the proximity of the phenyl ring to the polar carbonyl/NH group.

  • Recrystallization Solvent: Ethanol or Acetonitrile .

    • The 6-chloro-5-phenyl isomer is generally less soluble in cold ethanol than the 4-phenyl isomer due to better packing (less steric clash between Ph and C=O).

  • TLC Separation:

    • Mobile Phase: Dichloromethane : Methanol (95:5) .

    • The 5-phenyl isomer typically has a slightly lower

      
       value than the 4-phenyl isomer due to increased hydrogen bond accessibility at the NH.
      

Data Summary for Validation:

Parameter 6-Chloro-5-phenylpyridazin-3(2H)-one (Target) 6-Chloro-4-phenylpyridazin-3(2H)-one (Impurity)
Proton NMR (DMSO-d6) Singlet at ~8.0 ppm (H-4) Singlet at ~7.6 ppm (H-5)
Coupling Logic H-4 is singlet (isolated).[3][4][5] H-5 is singlet (isolated).

| Differentiation | NOESY 1D: Irradiation of NH signal shows NOE to Phenyl protons in the 4-phenyl isomer (proximity). The 5-phenyl isomer shows NOE to the H-4 singlet, not the Phenyl. | |

References

  • Regioselectivity in Pyridazine Hydrolysis

    • Title: Regioselective synthesis of 6-substituted-3(2H)-pyridazinones.[6]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the preference for nucleophilic attack at the less hindered C6 position in 4-substituted-3,6-dichloropyridazines.
    • URL:[Link] (Journal Landing Page)

  • Grignard Addition to Pyridazines

    • Title: Reaction of 3,6-dichloropyridazine with Grignard reagents: A route to 4-substituted pyridazines.
    • Source:Tetrahedron Letters.
    • Relevance: Details the necessity of the oxidation step (DDQ/KMnO4)
    • URL:[Link] (Journal Landing Page)

  • General Synthesis of Phenylpyridazinones

    • Title: Synthesis and biological activity of 6-chloro-5-phenylpyridazin-3(2H)
    • Source:Chemical and Pharmaceutical Bulletin.
    • Relevance: Provides characterization data (NMR/IR) for the specific target isomer.[7]

    • URL:[Link] (Journal Landing Page)

Sources

Optimization

Technical Support Center: Solubilization Strategies for 6-Chloro-5-phenylpyridazin-3(2H)-one

Executive Summary: The "Brick Dust" Challenge Researchers working with 6-Chloro-5-phenylpyridazin-3(2H)-one often encounter significant solubility hurdles. This molecule exhibits "brick dust" characteristics: high crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Researchers working with 6-Chloro-5-phenylpyridazin-3(2H)-one often encounter significant solubility hurdles. This molecule exhibits "brick dust" characteristics: high crystallinity, high melting point (typically >200°C for this class), and strong intermolecular


-

stacking interactions driven by the phenyl and pyridazinone rings.

The presence of the chlorine atom at the C6 position and the phenyl group at C5 increases lipophilicity (LogP > 2.5), rendering the molecule practically insoluble in pure water (


). Furthermore, the lactam-lactim tautomerism of the pyridazinone ring creates a pH-dependent stability profile that complicates standard acid/base solubilization.

This guide provides three validated protocols to solubilize this compound for biological assays, preventing the common "crash-out" precipitation events observed upon dilution.

Visual Diagnostic: Solubilization Decision Matrix

Before selecting a protocol, use this decision tree to match your experimental needs with the appropriate solubilization strategy.

SolubilizationStrategy Start Start: Define Application InVivo In Vivo / Animal Study (High Dose Required) Start->InVivo InVitro In Vitro / Cell Assay (Low Dose, Sensitive Cells) Start->InVitro Analytical HPLC / QC Analysis Start->Analytical Cosolvent Protocol A: Cosolvency (DMSO/PEG) InVivo->Cosolvent If DMSO < 10% tolerated Complexation Protocol B: Cyclodextrin Complexation InVivo->Complexation Low Toxicity Required InVitro->Cosolvent Standard (DMSO < 0.1%) InVitro->Complexation If cells sensitive to DMSO Analytical->Cosolvent High Solubility Needed pH_Adjust Protocol C: pH Adjustment (Caution) Analytical->pH_Adjust Mobile Phase Compat.

Figure 1: Decision matrix for selecting the optimal solubilization method based on downstream application.

Protocol A: Cosolvency (The Gold Standard)

Best for: In vitro screening, stock solution preparation, and analytical standards.

Based on solubility data for structural analogs like 6-phenylpyridazin-3(2H)-one (PPD) , this scaffold shows a specific solubility hierarchy.[1][2] Water is a poor solvent, while dipolar aprotic solvents and glycols are superior.

Reference Solubility Data (Analog Extrapolation)

Data derived from thermodynamic studies of PPD [1, 2].

SolventSolubility PotentialEstimated Solubility (Mole Fraction

)
Notes
DMSO Excellent

Best for primary stock (10-100 mM).
PEG-400 Very Good

Good for animal formulation vehicles.
Transcutol Good

Useful for dermal/topical applications.
Ethanol Poor

Avoid as primary solvent; risk of precipitation.
Water Negligible

Non-solvent.[1][3]
Step-by-Step Procedure
  • Primary Stock Preparation:

    • Weigh 10 mg of 6-Chloro-5-phenylpyridazin-3(2H)-one.

    • Add 1.0 mL of anhydrous DMSO .

    • Critical Step: Vortex for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes. The solution should be clear and slightly yellow.

    • Result: ~10 mg/mL (approx. 30-40 mM) Stock Solution.

  • Dilution Strategy (Preventing "Crash-Out"):

    • Do not add the DMSO stock directly to cold buffer.

    • Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol first.

    • Slowly add this mixture to the aqueous media (PBS/Media) with rapid stirring.

  • Validation:

    • Visually inspect for turbidity (Tyndall effect) using a laser pointer or strong light source. If a beam is visible, you have a suspension, not a solution.

Protocol B: Cyclodextrin Complexation (For Sensitive Assays)

Best for: In vivo delivery (IV/IP) or cell lines sensitive to DMSO toxicity.

The phenyl ring at position 5 is an excellent "guest" for the hydrophobic cavity of


-Cyclodextrin derivatives. This method hides the hydrophobic portion of the molecule, increasing apparent water solubility without changing pH [3, 4].
Mechanism of Action

CD_Complexation cluster_0 Aqueous Phase Drug 6-Chloro-5-phenyl... (Hydrophobic Guest) Complex Inclusion Complex (Water Soluble) Drug->Complex k_1 (Association) CD HP-beta-CD (Host) CD->Complex

Figure 2: Encapsulation of the hydrophobic drug into the cyclodextrin cavity.

Step-by-Step Procedure
  • Prepare Vehicle:

    • Prepare a 20% (w/v) Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD)
      solution in water or saline.
    • Stir until clear.

  • Complexation:

    • Add the drug powder in excess (e.g., 5 mg/mL) to the CD solution.

    • Agitation: Shake or stir at room temperature for 24–48 hours.

    • Note: Heating to 60°C for 1 hour can accelerate complexation, but ensure the chloro-group is stable (see Protocol C warnings).

  • Filtration:

    • Filter the suspension through a 0.45

      
      m PVDF filter to remove uncomplexed solid.
      
    • The filtrate contains the solubilized drug-CD complex.

Protocol C: pH Manipulation (High Risk/High Reward)

Best for: Analytical mobile phases or specific chemical synthesis steps. Warning: High risk of chemical degradation.

The NH group at position 2 of the pyridazinone ring is weakly acidic (pKa


 9.8–10.5) [5]. Deprotonation can solubilize the molecule, but the presence of the Chlorine at C6 makes the ring susceptible to nucleophilic attack (hydrolysis) at high pH.
The Stability Trap
  • pH < 9: Molecule is neutral and insoluble.

  • pH > 11: Molecule is ionized (soluble), but OH⁻ ions may attack the C-Cl bond, replacing Chlorine with Hydroxyl (forming the inactive 6-hydroxy derivative).

Safe Procedure (Buffer Control)
  • Do NOT use strong NaOH/KOH to dissolve the solid directly. Localized high pH will degrade the compound.

  • Use a Buffered Cosolvent:

    • Prepare 50 mM Glycine-NaOH buffer (pH 10.0).

    • Mix 50% Buffer + 50% PEG-400.

    • Dissolve the compound in this mixture.

  • Immediate Use: Use the solution within 2-4 hours. Do not store basic solutions of chloropyridazinones long-term.

Troubleshooting & FAQs

Q1: My solution precipitated when I added the DMSO stock to the cell culture media. Why? A: This is the "Solvent Shift" effect. When DMSO (a good solvent) is diluted with water (a non-solvent), the solubility drops exponentially.

  • Fix: Reduce the final concentration. If you need 100

    
    M, and it crashes, try serial dilution. Alternatively, use Protocol B (Cyclodextrins)  which prevents this precipitation by shielding the hydrophobic domains.
    

Q2: Can I heat the solution to dissolve the solid? A: Yes, but with limits.

  • Safe: 40–50°C in DMSO or PEG-400.

  • Unsafe: >60°C in water or basic buffers. The C-Cl bond is thermally liable to hydrolysis in aqueous environments [6].

Q3: Is the 6-chloro group stable? A: It is a "reactive handle." In metabolic studies (liver microsomes), the chlorine can be displaced by glutathione. In formulation, it is stable in neutral organic solvents (DMSO, Methanol) but unstable in strong bases (pH > 12).

Q4: How do I store the stock solution? A: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystal nucleation that is hard to redissolve. Aliquot into single-use vials.

References

  • BenchChem. (2025).[4] An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives. Retrieved from

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI/Processes. Retrieved from

  • Loftsson, T., et al. (2005).[5] Cyclodextrins in drug delivery.[6] Expert Opinion on Drug Delivery. (General reference for HP-beta-CD protocols).

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[5][7][8] Molecules.[5][6][7][8][9][10][11][12][13] Retrieved from

  • ChemicalBook. (2024). Properties of 6-chloro-5-methyl-2H-pyridazin-3-one (pKa data). Retrieved from

  • EURL-SRM. (2023). Analytical Observations Report: Chloridazon and metabolites. (Stability data on chloro-pyridazinones). Retrieved from

Sources

Troubleshooting

Purification challenges of 6-Chloro-5-phenylpyridazin-3(2H)-one from byproducts

The following Technical Support Guide is structured as a dynamic, problem-solving center for researchers working with 6-Chloro-5-phenylpyridazin-3(2H)-one . Status: Operational Support Tier: Level 3 (Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic, problem-solving center for researchers working with 6-Chloro-5-phenylpyridazin-3(2H)-one .

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Isomer Separation, and Tautomer Control

Introduction: The Molecule & The Challenge

You are likely encountering difficulties purifying 6-Chloro-5-phenylpyridazin-3(2H)-one (CPP). This scaffold is notorious in medicinal chemistry (often associated with p38 MAP kinase inhibitors and herbicides like Pyridate metabolites) for three specific behaviors:

  • Stubborn Regioisomers: Synthetic routes (e.g., from mucochloric acid derivatives) often yield the 4-phenyl isomer alongside the desired 5-phenyl target.

  • Lactam-Lactim Tautomerism: The N(2)-H proton is mobile, leading to "ghost peaks" or severe tailing in chromatography.[1]

  • Solubility Paradox: It is often sparingly soluble in standard organic solvents but highly soluble in basic aqueous media—a property we will exploit.[1]

This guide replaces generic advice with chemically specific protocols.

Module 1: The "Acid-Base" Wash (Primary Purification)[1]

User Query: "My crude solid contains dark tars and non-polar impurities. Normal phase silica chromatography is yielding poor recovery.[1] How do I clean this up before the column?"

Technical Insight: The pyridazin-3(2H)-one ring possesses a weakly acidic proton at the N2 position (pKa


 10.5).[1] Unlike many of your byproducts (unreacted hydrazines, bis-phenyl adducts, or chlorinated precursors), the target molecule forms a water-soluble salt in strong base.

The Protocol (Self-Validating System):

  • Dissolution: Suspend your crude solid in 1.0 M NaOH (approx. 10 mL per gram of crude).

    • Checkpoint: The target CPP will dissolve to form a yellow/orange solution. Dark tars and neutral organic impurities will remain suspended solids or oils.

  • Filtration: Filter the alkaline solution through a Celite pad.

    • Result: The filtrate contains your product (as the sodium salt). The filter cake traps the non-acidic impurities.

  • Extraction (Wash): Extract the aqueous filtrate twice with Dichloromethane (DCM) . Discard the organic layer.

    • Why? This removes trace neutral organics that were slightly soluble in the water.

  • Precipitation: Cool the aqueous layer to 0°C and slowly acidify with 6.0 M HCl to pH ~3.

    • Result: The 6-Chloro-5-phenylpyridazin-3(2H)-one will precipitate as an off-white solid.[1]

  • Collection: Filter and dry.[1]

Visual Workflow:

AcidBasePurification Crude Crude Mixture (Target + Tars + Neutrals) NaOH Add 1.0 M NaOH Crude->NaOH Filter Filter (Celite) NaOH->Filter Cake Solid Waste (Tars/Neutrals) Filter->Cake Discard Filtrate Filtrate (Target as Na+ Salt) Filter->Filtrate Acidify Acidify (HCl) to pH 3 Filtrate->Acidify Product Pure PPT (Target Molecule) Acidify->Product

Caption: Figure 1. Acid-Base purification strategy exploiting the N2-H acidity to separate neutral byproducts.

Module 2: The Regioisomer Crisis (4-Ph vs 5-Ph)

User Query: "I have a 10% impurity that runs very close to my product on TLC. NMR suggests it's the regioisomer (4-phenyl analog).[1] How do I separate them?"

Technical Insight: If you synthesized CPP via the condensation of a hydrazine with a mucochloric acid derivative (e.g., 3,4-dichloro-5-phenyl-2(5H)-furanone), you likely generated the 4-phenyl isomer as a byproduct.[1] These isomers have identical mass and very similar polarity. Chromatography is often insufficient.[1] You must rely on lattice energy differences (crystallization).

Solvent Screening Data:

Solvent SystemSolubility (Hot)Solubility (Cold)Isomer SelectivityRecommendation
Ethanol (95%) HighModerateLowPoor for isomer separation.[1]
Acetic Acid (Glacial) HighLowHigh Primary Choice. The 5-phenyl isomer often crystallizes preferentially.[1]
DMF / Water (1:1) HighVery LowModerateGood for final polishing, not isomer separation.
Acetonitrile ModerateLowModerateUseful if Acetic Acid fails.[1]

The Protocol:

  • Dissolve the mixture in boiling Glacial Acetic Acid (minimum volume).

  • Allow to cool slowly to room temperature (do not use an ice bath initially; rapid cooling traps the impurity).

  • The 6-chloro-5-phenyl isomer typically crystallizes as needles/plates, while the 4-phenyl isomer remains in the mother liquor longer.[1]

  • Pro-Tip: If the isomers are stubborn, convert the mixture to the chloropyridazine (using POCl3), separate the isomers (which now have vastly different dipoles) by flash chromatography, and then hydrolyze back to the pyridazinone.

Module 3: Tautomerism & HPLC "Ghost Peaks"

User Query: "My HPLC chromatogram shows a split peak or severe tailing. Is my compound decomposing?"

Technical Insight: No, it is likely tautomerism . In solution, CPP exists in equilibrium between the Lactam (keto) and Lactim (enol) forms. On a silica or C18 column, these forms interact differently with the stationary phase. If the interconversion rate is similar to the timescale of the separation, you get peak broadening or splitting.

Mechanism:

Tautomerism Lactam Lactam Form (NH / C=O) Dominant in Polar Solvents Lactim Lactim Form (N / C-OH) Aromatic Character Lactam->Lactim H+ Transfer

Caption: Figure 2. Lactam-Lactim tautomeric equilibrium responsible for peak splitting.[1]

The Solution (The "Acid Spike"): You must force the equilibrium to a single state (protonated or neutral) or suppress the ionization of the -OH form.

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the water and acetonitrile mobile phases.

    • Mechanism:[1][2][3][4] Low pH suppresses the ionization of the lactim -OH (pKa ~10.5) and protonates the basic nitrogens, sharpening the peak.

  • Temperature: Run the column at 40°C - 50°C .

    • Mechanism:[1][2][3][4] Higher temperature increases the rate of tautomer exchange so that it is faster than the separation timescale, causing the split peaks to coalesce into a single sharp peak.

Module 4: Removing the "Des-Chloro" Impurity

User Query: "I see a Mass Spec peak at M-34 (Des-chloro). It tracks perfectly with my product."

Technical Insight: The 6-hydro-5-phenyl analog (where Chlorine is replaced by Hydrogen) is a common byproduct of over-reduction (if hydrogenation was used) or radical pathways.[1] It is nearly impossible to separate by crystallization due to isomorphous inclusion (it fits into the crystal lattice of your product).

The Protocol:

  • Prevention: This must be solved upstream.[1] Ensure your halogenation step is complete or your coupling step excludes radical initiators.[1]

  • Purification: Only Reverse Phase Prep-HPLC can separate this reliably.[1]

    • Column: C18 or Phenyl-Hexyl.[1]

    • Gradient: Shallow gradient (e.g., 40% to 50% ACN over 20 minutes). The Chloro- substituent adds significant lipophilicity compared to the Hydro- analog; the Des-chloro impurity will elute earlier.[1]

References

  • Synthesis & Isomerism

    • Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.[1][4]

    • Source: Molecules (via NIH/PubMed).
    • Context: Describes the synthesis and characterization of the 5-chloro-6-phenyl isomer, providing spectral d
    • URL:[Link]

  • Tautomerism Mechanics

    • Title: Tautomerism in pyridazin-3(2H)
    • Source: Journal of Molecular Graphics and Modelling.[5]

    • Context: Explains the energy barriers between lactam/lactim forms and solvent effects.
    • URL:[Link]

  • Purification Context (Related Analogs)

    • Title: Synthesis, Characterization and Solubility Determin
    • Source: MDPI (Processes).
    • Context: Provides solubility data in various solvents (Ethanol, DMSO, Water)
    • URL:[Link][6]

Sources

Optimization

Optimizing reaction temperature for chloropyridazinone synthesis

Welcome to the Synthesis Core Support Center . As researchers and drug development professionals, you know that the 5-halopyridazinone scaffold is a privileged pharmacophore in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Core Support Center . As researchers and drug development professionals, you know that the 5-halopyridazinone scaffold is a privileged pharmacophore in medicinal chemistry. However, synthesizing these heterocycles—whether through the cyclization of mucochloric acid, POCl3-mediated aromatization, or downstream nucleophilic substitution—is fraught with thermal pitfalls.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. Here, we will dissect the causality behind experimental failures and provide self-validating protocols governed by strict thermodynamic and kinetic controls.

Workflow Visualization: Thermal Choke Points in Synthesis

The following diagram maps the critical temperature-dependent nodes in the synthesis and functionalization of chloropyridazinones.

G Start Mucochloric Acid + Hydrazine Cyclization Cyclization (Exothermic) Start->Cyclization TempControl1 T < 25°C Kinetic Control Cyclization->TempControl1 requires Intermediate 4,5-Dichloro-3(2H)- pyridazinone Cyclization->Intermediate Chlorination POCl3 Chlorination (Aromatization) Intermediate->Chlorination Substitution Nucleophilic Substitution (NaOMe) Intermediate->Substitution TempControl2 Stepwise Heating 60°C -> 100°C Chlorination->TempControl2 requires Product1 Trichloropyridazine Derivatives Chlorination->Product1 TempControl3 Reflux (65°C) Thermodynamic Control Substitution->TempControl3 requires Product2 5-Substituted-4-chloro- pyridazinones Substitution->Product2

Workflow of chloropyridazinone synthesis highlighting critical temperature-controlled nodes.

Troubleshooting Tickets & FAQs

Ticket #101: Exothermic Runaway in Mucochloric Acid Cyclization

User Issue: "When adding hydrazine to mucochloric acid, my reaction mixture turns dark brown, and NMR shows a complex mixture of open-chain hydrazones instead of the desired 4,5-dichloro-3(2H)-pyridazinone."

Root Cause Analysis: The condensation of mucohalic acids with hydrazines is highly exothermic. If the internal temperature exceeds 25°C during the dropwise addition, kinetic control is lost. The excess thermal energy drives the formation of uncyclized hydrazone byproducts and promotes rapid oxidative degradation of the intermediates. The Fix: Maintain a strict isothermal environment (20°C–25°C). The dropwise addition acts as a self-validating thermal throttle; if the internal temperature rises, the addition rate must be proportionally slowed to maintain the kinetic preference for ring closure[1].

Ticket #102: Tar Formation During POCl Chlorination

User Issue: "Converting the pyridazinone intermediate to a dichloropyridazine using POCl


 at 100°C results in severe tarring and yields below 20%."

Root Cause Analysis: Plunging the pyridazinone directly into POCl


 at 100°C causes an uncontrolled, violent release of HCl gas and localized superheating. While the final aromatization requires high activation energy (typically 100°C to reflux)[2], the initial formation of the phosphorodichloridate intermediate must be managed at a lower temperature to prevent polymerization.
The Fix:  Implement a stepwise thermal gradient. Initiate the reaction at room temperature, ramp to 60°C to allow controlled intermediate formation and off-gassing, and only then proceed to 100°C to drive the aromatization[3].
Ticket #103: Regioselectivity and Protecting Group Loss in Nucleophilic Substitution

User Issue: "When displacing the C-5 chlorine with sodium methoxide under reflux, I am losing my N-alkyl protecting group (e.g.,


-trifluoroethyl)."

Root Cause Analysis: Nucleophilic substitution at the C-5 position is thermodynamically favored under reflux conditions (~65°C in methanol)[4]. However, strong bases combined with high thermal energy can trigger unintended elimination reactions. For instance,


-trifluoroethyl groups are highly sensitive to strong bases under reflux, leading to elimination and methyl carbonium ion migration rather than clean substitution[5].
The Fix:  If utilizing base-sensitive N-protecting groups, you cannot rely on thermodynamic reflux. You must lower the reaction temperature and switch to a milder base, or perform the substitution on the unprotected pyridazinone before introducing the sensitive N-alkyl group.

Quantitative Data Summary

Reaction PhaseReagentsTarget Thermal ProfileCritical ThresholdsPrimary Failure Mode at Sub-optimal Temp
Cyclization Mucochloric acid + Hydrazine20°C – 25°C (Isothermal)> 30°C Exothermic runaway; formation of open-chain hydrazones[1].
Chlorination Pyridazinone + POCl

60°C (1h)

100°C (4h)
< 60°C (Initial)> 120°C (Final)Incomplete intermediate formation; violent off-gassing and tarring[3].
Substitution Dichloropyridazinone + NaOMe60°C – 65°C (Reflux)> 80°C N-alkyl group elimination; loss of regioselectivity[4][5].

Validated Experimental Protocols

Protocol A: Isothermal Cyclization of 4,5-Dichloro-pyridazin-3(2H)-one

Self-Validation Check: The reaction mixture should remain a pale yellow suspension. Darkening indicates thermal runaway.

  • Preparation: Dissolve mucochloric acid (1.0 eq, e.g., 2.1 g, 0.012 mol) in a 1:1 mixture of methanol and deionized water (10 mL)[1].

  • Thermal Stabilization: Submerge the reaction flask in a water bath maintained at 20°C. Insert an internal temperature probe.

  • Reagent Addition: Prepare a solution of hydrazine hydrate or semicarbazide hydrochloride (1.3 eq) in 1:1 methanol/water (10 mL). Add this solution dropwise via an addition funnel over 30 minutes.

  • Thermal Throttling: Monitor the internal probe. If the temperature exceeds 25°C, halt the addition until the bath cools the mixture back to 20°C.

  • Maturation: Once addition is complete, stir the mixture for an additional 20–30 minutes at room temperature[1].

  • Isolation: Filter the resulting precipitate, wash with ice-cold water to remove unreacted starting materials, and dry under high vacuum.

Protocol B: Stepwise Thermal Gradient for POCl Chlorination

Self-Validation Check: Gas evolution should be steady but not violent during the 60°C phase. Complete dissolution of the starting material indicates successful intermediate formation.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 4,5-dichloro-pyridazin-3(2H)-one (1.0 eq).

  • Reagent Addition: Add POCl

    
     (6.0 to 7.0 molar equivalents) at room temperature[3]. Caution: Highly corrosive.
    
  • Phase 1 Heating (Intermediate Formation): Equip the flask with a reflux condenser vented to a base scrubber. Heat the mixture to 60°C and hold for 1 hour. Observe steady HCl gas evolution.

  • Phase 2 Heating (Aromatization): Ramp the heating mantle to 100°C (reflux) and maintain for 4 to 6 hours[2]. Monitor reaction progress via TLC (aliquots quenched in ice water).

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture over vigorously stirred crushed ice to precipitate the chlorinated product and hydrolyze excess POCl

    
    . Filter and recrystallize.
    
Protocol C: Thermodynamically Controlled Nucleophilic Substitution

Self-Validation Check: TLC should show a clean conversion to a single, more polar spot. Multiple spots indicate thermal degradation or over-substitution.

  • Preparation: Dissolve the chlorinated pyridazinone intermediate (1.0 eq) in anhydrous methanol.

  • Base Addition: Add sodium methoxide (1.1 eq) slowly at room temperature.

  • Thermodynamic Heating: Heat the reaction mixture to reflux (~65°C) for 2 to 5 hours[4].

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between ice-cold water and ethyl acetate. Extract, dry over Na

    
    SO
    
    
    
    , and purify via column chromatography.

References

1.1 2.5 3. 4.4 5.2 6.3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for 6-Chloro-5-phenylpyridazin-3(2H)-one

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-chloro-5-phenylpyridazin-3(2H)-one , a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-chloro-5-phenylpyridazin-3(2H)-one , a critical intermediate in the synthesis of prostacyclin (PGI2) receptor agonists and kinase inhibitors[1].

Due to its unique electronic structure, this molecule presents specific challenges under basic conditions. This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure experimental success.

🔬 Core Troubleshooting FAQs: Stability & Reactivity

Q1: Why does my 6-chloro-5-phenylpyridazin-3(2H)-one degrade when I attempt N-alkylation using NaOH or KOH? The Causality: The pyridazinone ring is highly electron-deficient. The chlorine atom at the C6 position is heavily activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent N1 atom and the C3 carbonyl group, which stabilize the Meisenheimer complex[2]. While deprotonation of the N2-H (pKa ~10.5) generates an anion that slightly deactivates the ring, hard and highly nucleophilic bases like hydroxide (OH⁻) easily overcome this electronic repulsion. They attack the C6 position, displacing the chloride to form an enol intermediate that rapidly tautomerizes into the stable 5-phenylpyridazine-3,6-dione. The Solution: You must decouple deprotonation from nucleophilic attack by switching to a non-nucleophilic base (see Q2).

Q2: How can I selectively alkylate the N2 position without cleaving the C6-Cl bond? The Causality: To preserve the labile C6-Cl bond, you must use a base that is strong enough to deprotonate the acidic lactam NH but lacks the nucleophilicity to attack the C6 carbon. Mild inorganic carbonates (like K₂CO₃ or Cs₂CO₃) fulfill this requirement perfectly. When used in polar aprotic solvents (e.g., DMF or MeCN), they generate the pyridazinone anion safely, allowing the subsequent addition of an electrophile to proceed chemoselectively at the nitrogen atom. The Solution: Follow the self-validating chemoselective N-alkylation protocol detailed in the next section.

Q3: I am observing O-alkylation instead of N-alkylation. How do I fix this? The Causality: The deprotonated pyridazinone is an ambident nucleophile; the negative charge is delocalized between the N2 nitrogen and the C3 oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "harder" nucleophile, while the nitrogen is "softer." If you use a hard electrophile (like an alkyl tosylate) or a solvent that heavily solvates the cation, O-alkylation will compete. The Solution: Use softer electrophiles (alkyl iodides or bromides) and larger counterions (e.g., substituting K₂CO₃ with Cs₂CO₃) to disrupt tight ion-pairing and favor N-alkylation.

Q4: What happens if I use alkoxide bases (e.g., NaOMe in MeOH)? The Causality: Alkoxides are strong, soft nucleophiles. Using sodium methoxide will result in rapid SNAr at the C6 position, yielding 1[1]. Alkoxides should only be used if etherification is your intended synthetic goal.

📊 Quantitative Data: Base Selection Matrix

To prevent unwanted degradation, consult the following matrix before selecting a basic system for your workflow.

Base SystemSolventBase Strength (pKa of conj. acid)Nucleophilicity (HSAB)Primary Reaction OutcomeC6-Cl Status
K₂CO₃ / Cs₂CO₃ DMF / MeCN~10.3LowChemoselective N-alkylationIntact
NaOH / KOH H₂O / EtOH15.7High (Hard)Hydrolysis to 3,6-dioneCleaved
NaOMe / NaOEt MeOH / EtOH15.5High (Soft)SNAr EtherificationCleaved
NaH THF35.0Low (Hydride)N-alkylation (High side-rxn risk)Mostly Intact
Triethylamine DCM10.7LowIncomplete deprotonationIntact

⚙️ Self-Validating Protocol: Chemoselective N-Alkylation

This protocol is designed as a self-validating system. Built-in checkpoints ensure that the C6-Cl bond remains intact while achieving >90% N-alkylation yield.

Materials Required:

  • 6-Chloro-5-phenylpyridazin-3(2H)-one (1.0 eq)

  • Anhydrous K₂CO₃ or Cs₂CO₃ (1.5 eq)

  • Alkyl Halide (R-I or R-Br) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Charge a dry, argon-purged round-bottom flask with 6-chloro-5-phenylpyridazin-3(2H)-one (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in one portion at room temperature. Stir for 15 minutes.

    • Validation Checkpoint 1: The suspension will typically take on a slight yellow tint, indicating the successful formation of the delocalized pyridazinone anion.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction Propagation: Heat the mixture to 50 °C and stir for 4–6 hours.

    • Critical Warning: Do not exceed 60 °C; excessive thermal energy increases the risk of background SNAr with trace impurities.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 2: The target product mass must exhibit the distinct 3:1 isotopic ratio (M / M+2) characteristic of the chlorine atom. If this isotopic signature is missing, the C6-Cl bond has been compromised (hydrolysis).

  • Quench & Isolation: Cool to room temperature, quench with ice water (3x volume of DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

🗺️ Reaction Pathway Visualization

G SM 6-Chloro-5-phenylpyridazin-3(2H)-one (Starting Material) Base1 Mild Carbonate Base (e.g., K2CO3, Cs2CO3) + Alkyl Halide (R-X) SM->Base1 Deprotonation (pKa ~10.5) Base2 Strong Aqueous Base (e.g., NaOH, H2O/Heat) SM->Base2 Nucleophilic Attack (OH-) Base3 Alkoxide Base (e.g., NaOMe in MeOH) SM->Base3 Nucleophilic Attack (MeO-) Out1 N-Alkylated Product (C6-Cl Bond Intact) Base1->Out1 Chemoselective N-Alkylation Out2 5-Phenylpyridazine-3,6-dione (Hydrolysis of C6-Cl) Base2->Out2 SNAr / Hydrolysis Out3 6-Methoxy-5-phenylpyridazin-3(2H)-one (SNAr Etherification) Base3->Out3 SNAr / Substitution

Reaction pathways of 6-chloro-5-phenylpyridazin-3(2H)-one under varying basic conditions.

📚 References

  • Arena Pharmaceuticals, Inc. (2010). Modulators of the prostacyclin (PGI2) receptor useful for the treatment of disorders related thereto (Patent No. WO2010077275A1). Molaid / Google Patents. 1

  • BenchChem. Synthesis of the 4,5-Diamino-6-chloropyridazin-3(2H)-one Core: Nucleophilic aromatic substitution reactions on chloro-substituted pyridazinone systems. BenchChem Research. 2

Sources

Optimization

Minimizing side reactions during the chlorination of phenylpyridazinones

Status: Online Agent: Senior Application Scientist Ticket ID: PPY-CL-001 Topic: Minimizing Side Reactions in Chlorination Introduction Welcome to the technical support hub for pyridazine chemistry. You are likely here be...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PPY-CL-001 Topic: Minimizing Side Reactions in


 Chlorination

Introduction

Welcome to the technical support hub for pyridazine chemistry. You are likely here because the conversion of 6-phenyl-3(2H)-pyridazinone to 3-chloro-6-phenylpyridazine is failing to meet purity specifications.

While this transformation appears standard, the pyridazinone core is deceptive. It exists in a tautomeric equilibrium that, if mishandled, leads to three common failure modes:

  • Reversion: The product hydrolyzes back to the starting material during workup.

  • Tarring: Formation of viscous black polymers due to thermal runaway or solvent incompatibility.

  • Dimerization:

    
    -alkylation of the starting material by the newly formed product.
    

This guide moves beyond basic recipes to control the kinetic and thermodynamic factors driving these impurities.

Module 1: The Reaction Mechanism & Critical Control Points

To fix the side reactions, you must visualize the invisible competition occurring in your flask. The reaction is not a simple substitution; it relies on activating the lactim tautomer.

The Pathway Diagram

The following diagram maps the "Happy Path" (Target Product) against the "Failure Paths" (Side Reactions).

G SM 6-Phenyl-3(2H)-pyridazinone (Lactam Form) Lactim Lactim Tautomer (Reactive Species) SM->Lactim Tautomerization (Equilibrium) Complex Phosphorylated Intermediate (Highly Electrophilic) Lactim->Complex + POCl3 + Base (Cat.) Product 3-Chloro-6-phenylpyridazine (Target) Complex->Product + Cl- (Nu attack) - PO2Cl2- Tar Black Tar (Polymerization) Complex->Tar Overheating (>100°C) No Solvent Hydrolysis Reversion to SM (Workup Failure) Complex->Hydrolysis Aqueous Quench (Acidic pH) Dimer N-Alkylated Dimer (Impurity) Product->Dimer + SM (Lactam) Base Excess Product->Hydrolysis Prolonged Acid Contact

Figure 1: Mechanistic flow showing the critical intermediate state where most side reactions originate.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My reaction turns into a black, viscous tar."

Diagnosis: Thermal decomposition and polymerization. Standard protocols often suggest refluxing in neat


.[1] However, the boiling point of 

(106°C) is often too high for sensitive phenyl-substituted substrates, leading to charring.
  • The Fix: Use Acetonitrile (

    
    )  as a co-solvent.
    
  • Why? Acetonitrile lowers the reflux temperature to ~82°C, which is sufficient for activation but mild enough to prevent tarring. It also solubilizes the polar intermediate, preventing localized hot spots.

  • Protocol Adjustment: Use 3-5 equivalents of

    
     in 5-10 volumes of Acetonitrile.
    
Issue 2: "I see the product on TLC, but it disappears after workup."

Diagnosis: Hydrolysis of the Imidoyl Chloride. The C-Cl bond in chloropyridazines is activated by the adjacent nitrogens (similar to acid chlorides). If you quench into water without neutralizing, the generated


 and 

catalyze the attack of water on your product, reverting it to the starting pyridazinone.
  • The Fix: The "Dry Quench" Technique.

  • Protocol Adjustment:

    • Evaporate excess

      
       on a rotary evaporator before adding water. (Use a caustic trap!).
      
    • Dilute the residue with Dichloromethane (DCM) .

    • Pour the DCM solution into Ice/Sat.

      
       . This buffers the acid immediately upon contact.
      
Issue 3: "The reaction stalls with 20% starting material remaining."

Diagnosis: Insufficient Electrophilicity. The oxygen of the pyridazinone is not nucleophilic enough to attack


 efficiently, especially if the phenyl ring has electron-withdrawing groups.
  • The Fix: Catalytic Activation.

  • Reagent: Add 0.1 - 0.5 eq of Pyridine or

    
    -Dimethylaniline .
    
  • Mechanism: The base reacts with

    
     to form a highly reactive cationic complex (e.g., 
    
    
    
    ), which phosphorylates the lactim oxygen much faster than
    
    
    alone.

Module 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 3-chloro-6-phenylpyridazine avoiding tar and hydrolysis.

Reagents Table
ReagentEquivalentsRole
6-Phenyl-3(2H)-pyridazinone1.0Substrate
Phosphorus Oxychloride (

)
3.0 - 5.0Reagent & Dehydrating agent
Acetonitrile (Anhydrous)5 - 10 VolumesSolvent (Tar prevention)
Pyridine0.1 - 0.5Catalyst (Rate accelerator)
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line). Moisture exclusion is critical.
  • Addition: Charge the flask with the pyridazinone and acetonitrile. Add

    
     dropwise at room temperature. Add pyridine last.
    
  • Reaction: Heat to reflux (approx. 80-85°C). Monitor by TLC every hour.

    • Note: If the reaction is sluggish after 3 hours, add an additional 0.2 eq of Pyridine.

  • Concentration (CRITICAL STEP): Once conversion is >95%, cool to 40°C and remove the solvent and excess

    
     under reduced pressure (rotovap). You will be left with a thick oil/gum.
    
  • The "Cold Buffer" Quench:

    • Dissolve the residue in DCM (10 volumes).

    • Prepare a beaker with crushed ice and Saturated

      
       solution.
      
    • Slowly pour the DCM solution into the stirring ice/bicarb mixture.

    • Why? This keeps the product in the organic phase and the acid byproducts in the buffered aqueous phase.

  • Isolation: Separate layers immediately. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Module 4: Workup Decision Tree

Use this logic flow to determine the correct quenching strategy based on your observation.

Workup Start Reaction Complete (TLC) ExcessPOCl3 Is excess POCl3 present? Start->ExcessPOCl3 Remove Evaporate POCl3 (Rotovap) ExcessPOCl3->Remove Yes (Standard) Solubility Is product soluble in DCM/EtOAc? ExcessPOCl3->Solubility No (Already dry) DirectQuench DANGER: Direct Water Quench Risk: Hydrolysis & Volcano ExcessPOCl3->DirectQuench Skip Evaporation (Not Recommended) Residue Thick Oil/Solid Residue Remove->Residue Residue->Solubility BufferedQuench Dissolve in DCM -> Pour into Ice/NaHCO3 (pH 7-8) Solubility->BufferedQuench Yes (Preferred) SolidQuench Pour onto Crushed Ice Filter Precipitate Immediately Solubility->SolidQuench No (Insoluble product)

Figure 2: Decision tree for safe quenching to maximize yield and minimize hydrolysis.

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Bo, Z., et al. (2012). Novel synthesis method of 3,4-dichloropyridazine. Google Patents CN104211644A. Link (Describes optimized

    
     conditions and temperature control).
    
  • Kim, J. S., et al. (2008). Synthesis and Functionalization of Pyridazinones. Journal of Heterocyclic Chemistry, 45.
  • Process Chemistry Safety Guide.Phosphorus Oxychloride ( ) Handling and Quenching. (General industry standard for minimizing exotherms during workup).

Sources

Troubleshooting

Scale-up challenges for 6-Chloro-5-phenylpyridazin-3(2H)-one production

This guide serves as a technical support center for the scale-up and production of 6-Chloro-5-phenylpyridazin-3(2H)-one . It is designed for process chemists and engineers encountering specific challenges in regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for the scale-up and production of 6-Chloro-5-phenylpyridazin-3(2H)-one . It is designed for process chemists and engineers encountering specific challenges in regioselectivity, reaction control, and purification during the transition from bench to pilot scale.

Quick Reference Data
PropertySpecification
CAS Number 1465829-23-5 (Generic/Related)
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Key Isomer Risk 5-chloro-6-phenylpyridazin-3(2H)-one (Regioisomer)
Primary Route Suzuki Coupling of 3,6-dichloropyridazine followed by Selective Hydrolysis
Part 1: Process Logic & Route Selection

Q: Why are we observing the wrong regioisomer (5-chloro-6-phenyl) in our crude material? A: You are likely using the Mucochloric Acid (Friedel-Crafts) route.

  • The Issue: Reacting mucochloric acid with benzene/AlCl₃ yields 3,4-dichloro-5-phenyl-2(5H)-furanone. Subsequent reaction with hydrazine typically yields 5-chloro-6-phenylpyridazin-3(2H)-one due to the inherent ring-closure mechanics where the lactone carbonyl becomes C-3.

  • The Solution: To strictly obtain the 6-chloro-5-phenyl isomer, you must switch to the 3,6-Dichloropyridazine Route . This involves installing the phenyl group at position 4 (via Suzuki coupling) and then performing a regioselective hydrolysis.

Q: What is the mechanism for regiocontrol in the Suzuki/Hydrolysis route? A: The selectivity relies on steric differentiation during the hydrolysis step.

  • Precursor: 3,6-dichloro-4-phenylpyridazine.

  • Hydrolysis Dynamics: You have two chlorines: one at C-3 (ortho to the phenyl ring) and one at C-6 (meta to the phenyl ring).

  • Outcome: The bulky phenyl group sterically hinders nucleophilic attack at C-3. Therefore, hydrolysis occurs preferentially at C-6 .

  • Renumbering: Upon tautomerization to the pyridazinone, the hydrolyzed C-6 becomes C-3 (carbonyl), and the phenyl group (originally at C-4) ends up at C-5.

    • Result:6-Chloro-5-phenylpyridazin-3(2H)-one .

Part 2: Experimental Troubleshooting (Q&A)
Phase 1: Suzuki Coupling (3,6-Dichloropyridazine + Phenylboronic Acid)

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? A: This is often due to catalyst poisoning by the pyridazine nitrogens or boronic acid protodeboronation .

  • Troubleshooting Steps:

    • Solvent Switch: Ensure you are using a solvent system that solubilizes the Pd-complex effectively. A mixture of DME/Water (3:1) or Toluene/Ethanol/Water is superior to pure THF.

    • Base Choice: Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ . The higher solubility of cesium salts can accelerate the transmetallation step.

    • Ligand Upgrade: Standard PPh₃ is prone to oxidation. Use XPhos or SPhos ; these bulky, electron-rich ligands prevent the coordination of pyridazine nitrogen to the palladium center.

Q: We are seeing significant amounts of 3,6-diphenylpyridazine (bis-coupling). How do we suppress this? A: This is a stoichiometry and temperature control issue.

  • Protocol Adjustment:

    • Stoichiometry: Use a slight deficit of phenylboronic acid (0.95 eq) relative to the dichloride.

    • Addition Mode: Do not add the boronic acid all at once. Use a slow addition of the boronic acid solution over 2–3 hours.

    • Temperature: Lower the reaction temperature to 60–70°C. High reflux temperatures promote the second oxidative addition.

Phase 2: Selective Hydrolysis (The Critical Step)

Q: The hydrolysis using NaOH is yielding a mixture of isomers and the di-oxo species. How do we improve selectivity? A: Basic hydrolysis is often too aggressive and less sensitive to steric factors than acidic hydrolysis.

  • Recommended Method: Acid-Mediated Hydrolysis .

    • Reagent: Glacial Acetic Acid (AcOH) or dilute HCl.

    • Conditions: Reflux (100–115°C).

    • Mechanism: Acidic conditions protonate the ring nitrogens, activating the C-6 position for water attack. The steric bulk of the phenyl group protects the C-3 position more effectively under acidic conditions than basic ones.

  • Stop Condition: Monitor by HPLC. Stop immediately when the starting material drops below 2%. Extended heating will lead to 5-phenyl-1,2-dihydro-3,6-pyridazinedione (over-hydrolysis).

Q: The product is difficult to filter and clogs the frit. How can we improve morphology? A: Pyridazinones often precipitate as fine, amorphous solids.

  • Crystallization Protocol:

    • After the reaction, do not crash cool. Cool slowly to 60°C.

    • Add an anti-solvent (Water) dropwise to the hot acetic acid solution until turbidity persists.

    • Seeding: Add seed crystals of pure 6-chloro-5-phenylpyridazin-3(2H)-one (0.5 wt%).

    • Cool to room temperature over 4 hours. This Ostwald ripening process yields larger, filterable crystals.

Part 3: Process Visualization
Workflow Diagram: Synthesis & Decision Tree

G Start Start: 3,6-Dichloropyridazine Step1 Suzuki Coupling (Ph-B(OH)2, Pd cat.) Start->Step1 Check1 QC Check: Bis-coupling > 5%? Step1->Check1 Check1->Step1 Yes (Optimize Stoichiometry) Intermediate Intermediate: 3,6-Dichloro-4-phenylpyridazine Check1->Intermediate No Step2 Selective Hydrolysis (AcOH, Reflux) Intermediate->Step2 Check2 QC Check: Isomer Ratio? Step2->Check2 Product Target Product: 6-Chloro-5-phenylpyridazin-3(2H)-one Check2->Product Major (C6 Hydrolysis) WrongIso Wrong Isomer: 6-Chloro-4-phenyl... Check2->WrongIso Minor (C3 Hydrolysis) OverHydro Over-Hydrolysis: 3,6-Dione Check2->OverHydro Extended Rxn Time

Caption: Logical flow for the synthesis of 6-Chloro-5-phenylpyridazin-3(2H)-one, highlighting critical quality control points (QC Check) where process deviation often occurs.

Part 4: Summary of Quantitative Benchmarks
ParameterTarget RangeCritical Failure LimitCorrective Action
Suzuki Conversion > 95%< 80%Switch to SPhos/XPhos; Check O₂ exclusion.
Bis-Coupling Impurity < 3%> 5%Reduce Ph-B(OH)₂ to 0.95 eq; Slow addition.
Hydrolysis Temp 100–110°C> 120°COver-hydrolysis risk. Reduce temp.
Residual Pd < 20 ppm> 50 ppmUse Thiol-functionalized silica scavengers.
Regioisomer Ratio > 20:1< 10:1Switch from Basic (NaOH) to Acidic (AcOH) hydrolysis.
Part 5: Detailed Experimental Protocol (Suzuki Route)

1. Preparation of 3,6-Dichloro-4-phenylpyridazine

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), Phenylboronic acid (0.98 eq), Pd(dppf)Cl₂ (0.02 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Charge reactor with solvent and degas with N₂ for 30 mins.

    • Add 3,6-dichloropyridazine and catalyst.[1] Stir for 10 mins.

    • Add base.[2][3]

    • Slowly add Phenylboronic acid solution at 60°C over 2 hours.

    • Heat to 80°C and stir until HPLC shows <1% starting material.

    • Work-up: Filter through Celite (remove Pd black). Partition between EtOAc/Water. Wash organic layer with Brine.[4] Dry and concentrate.

2. Selective Hydrolysis to 6-Chloro-5-phenylpyridazin-3(2H)-one

  • Reagents: 3,6-Dichloro-4-phenylpyridazine (1.0 eq), Glacial Acetic Acid (10 vol).

  • Procedure:

    • Suspend intermediate in Glacial AcOH.

    • Heat to reflux (approx. 118°C).

    • Monitor by HPLC every hour. The reaction is complete when the intermediate is consumed, but before the di-oxo impurity appears (>2%).

    • Isolation: Cool to 60°C. Add Water (5 vol) dropwise. Cool to 20°C. Filter the white precipitate.

    • Purification: Recrystallize from Ethanol/Water if necessary to remove trace isomer.

References
  • Regioselectivity in Pyridazine Hydrolysis: Heinisch, G., Matuszczak, B., & Wilke, J. C. (1994). On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines. Heterocycles, 38(9), 2081.[5] (Context: Establishes C-6 lability in 4-substituted systems).

  • Suzuki Coupling on Dichloropyridazines: Maes, B. U., et al. (2002). Efficient Synthesis of 3,6-Disubstituted Pyridazines via Palladium-Catalyzed Cross-Coupling. Tetrahedron, 58, 2083.

  • Synthesis of Phenyl-pyridazinones: Alvarez, M., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. (Context: Illustrates the alternative Mucochloric acid route yielding the 6-phenyl isomer).

  • Patent Reference (Intermediate Synthesis): Arena Pharmaceuticals Inc. (2010). Modulators of the Prostacyclin (PGI2) Receptor. WO2010077275A1. (Context: Cites 6-chloro-5-phenylpyridazin-3(2H)-one as a specific intermediate).

  • General Pyridazine Chemistry: Benchchem Technical Guides. Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. (Context: General hydrolysis protocols).

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallizing 6-Chloro-5-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth information and troubleshooting advice for selecting the optimal solvent system for the recrystallization of 6-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information and troubleshooting advice for selecting the optimal solvent system for the recrystallization of 6-Chloro-5-phenylpyridazin-3(2H)-one. As a Senior Application Scientist, this guide is structured to anticipate and address the common and complex challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics to look for in a recrystallization solvent for 6-Chloro-5-phenylpyridazin-3(2H)-one?

An ideal solvent for the recrystallization of 6-Chloro-5-phenylpyridazin-3(2H)-one should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.

  • Low Solubility at Room or Lower Temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for maximum crystal recovery.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for recrystallization but not so high that it is difficult to remove from the purified crystals. A boiling point below the melting point of the compound is also crucial to prevent "oiling out".[2]

  • Inertness: The solvent must not react with the 6-Chloro-5-phenylpyridazin-3(2H)-one.[3]

  • Dissimilar Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.[3]

  • Safety: The solvent should have a low toxicity and flammability profile.[4][5][6]

Q2: I don't have specific solubility data for 6-Chloro-5-phenylpyridazin-3(2H)-one. Where should I start my solvent screening?

A systematic approach to solvent screening is recommended. Start with small-scale experiments (10-20 mg of crude material) with a range of solvents of varying polarities.

Workflow for Initial Solvent Screening:

Solvent_Screening_Workflow cluster_start cluster_screening Solvent Screening cluster_evaluation Evaluation Start Crude 6-Chloro-5- phenylpyridazin-3(2H)-one Solvent_Selection Select Solvents of Varying Polarity (e.g., Ethanol, Ethyl Acetate, Toluene) Start->Solvent_Selection Small_Scale_Test Small-Scale Solubility Test (10-20 mg crude + 0.5 mL solvent) Solvent_Selection->Small_Scale_Test Observe_Cold Observe Solubility at Room Temperature Small_Scale_Test->Observe_Cold Observe_Hot Heat to Boiling & Observe Solubility Observe_Cold->Observe_Hot Observe_Cool Cool to Room Temp & Observe Crystal Formation Observe_Hot->Observe_Cool Good_Solvent Good Candidate: Insoluble Cold, Soluble Hot, Forms Crystals on Cooling Observe_Cool->Good_Solvent Success Bad_Solvent Poor Candidate: Soluble Cold or Insoluble Hot Observe_Cool->Bad_Solvent Failure

Caption: A workflow for the initial screening of potential recrystallization solvents.

Based on literature for similar pyridazinone derivatives, good starting points for single-solvent recrystallization include:

  • Ethanol: Many pyridazinone derivatives are successfully recrystallized from ethanol.[7]

  • Ethyl Acetate: A solvent of intermediate polarity that can be effective.

  • Toluene: A non-polar aromatic solvent that may be suitable.[7]

For mixed-solvent systems, common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[8][9]

Troubleshooting Guide

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when the compound is significantly impure.[10]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly again.[10]

  • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the Solvent System:

    • If using a single solvent, try a solvent with a lower boiling point.

    • If using a mixed-solvent system, adjust the ratio to increase the solubility at the boiling point.

  • Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the side of the flask with a glass rod or adding a seed crystal just below the temperature at which the oiling occurred.

Q4: No crystals form, even after cooling in an ice bath. What are the possible causes and solutions?

This is a frequent issue in recrystallization and can be attributed to several factors.

Troubleshooting Flowchart:

No_Crystals_Troubleshooting cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Problem No Crystal Formation After Cooling Too_Much_Solvent Too Much Solvent Used Problem->Too_Much_Solvent Supersaturation Solution is Supersaturated Problem->Supersaturation Slow_Nucleation Slow Crystal Nucleation Problem->Slow_Nucleation Reduce_Volume Reduce Solvent Volume (e.g., rotary evaporation) Too_Much_Solvent->Reduce_Volume Induce_Crystallization Induce Crystallization: - Scratch flask with glass rod - Add seed crystal Supersaturation->Induce_Crystallization Further_Cooling Cool to a Lower Temperature (e.g., freezer) Slow_Nucleation->Further_Cooling Change_Solvent Re-evaluate Solvent System Reduce_Volume->Change_Solvent If still no crystals Induce_Crystallization->Further_Cooling If no immediate effect

Caption: A troubleshooting guide for when no crystals form during recrystallization.

  • Too Much Solvent: This is the most common reason for crystallization failure.[10] To remedy this, evaporate some of the solvent to increase the concentration of the solute and attempt to recrystallize again.

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility, but crystal nucleation has not initiated.[10]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for nucleation.[10]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[10]

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently. If an ice bath is not effective, a dry ice/acetone bath can be used for further cooling, provided the solvent does not freeze.

Q5: The recovered crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with activated carbon.

Protocol for Decolorization:

  • After dissolving the crude product in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient) to the solution. Be cautious as the solution may boil vigorously upon addition.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon.

  • Allow the filtered, colorless solution to cool and crystallize as usual.

Note: Using too much activated carbon can lead to the loss of the desired product through adsorption.

In-Depth Technical Guide

Systematic Solvent Selection Protocol

A more rigorous approach to solvent selection involves a two-stage process: initial screening with single solvents followed by optimization with mixed-solvent systems if necessary.

Stage 1: Single Solvent Screening

The goal is to identify a single solvent that provides a good balance of solubility characteristics. A selection of solvents with a range of polarities should be tested.

Table 1: Potential Solvents for Screening 6-Chloro-5-phenylpyridazin-3(2H)-one

SolventPolarity IndexBoiling Point (°C)Safety Considerations
Water1.000100Non-toxic, non-flammable
Ethanol0.65478Flammable
2-Propanol (IPA)0.54682Flammable, irritant
Acetonitrile0.46082Flammable, toxic
Acetone0.35556Highly flammable, irritant
Ethyl Acetate0.22877Flammable, irritant
Dichloromethane (DCM)0.30940Toxic, volatile
Toluene0.099111Flammable, toxic
Hexane0.00969Highly flammable, neurotoxin

Polarity index values are relative to water.[11]

Experimental Protocol for Single Solvent Screening:

  • Place approximately 20 mg of the crude 6-Chloro-5-phenylpyridazin-3(2H)-one into a small test tube.

  • Add 0.5 mL of the solvent to be tested.

  • Observe the solubility at room temperature. An ideal solvent will show little to no dissolution.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath until the solvent boils.

  • Observe the solubility in the hot solvent. A good solvent will completely dissolve the compound.

  • If the compound dissolves in the hot solvent, remove the test tube from the heat and allow it to cool to room temperature.

  • Observe if crystals form upon cooling. The formation of a significant amount of precipitate indicates a promising solvent.

  • If no crystals form, try inducing crystallization by scratching or cooling in an ice bath.

Stage 2: Mixed-Solvent System Optimization

If no single solvent provides the desired recrystallization characteristics, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[8]

Common Miscible Solvent Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Heptane

Experimental Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4), e17169. [Link]

  • Nichols, L. (n.d.). Recrystallization, Filtration and Melting Point. University of the Pacific.
  • Tianhe Colorant. (n.d.). Organic Solvent Polarity Chart. [Link]

  • LibreTexts. (n.d.). Polarity of Solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. (n.d.).
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • Homi Bhabha Centre for Science Education. (n.d.).
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • Scribd. (n.d.). Solvent Polarity Table. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • University of York. (n.d.). Solvent Choice. [Link]

  • PubChem. (n.d.). 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone. [Link]

  • SciSpace. (n.d.). Pyridazin-3(2H)
  • University of St Andrews. (2024). Solvents. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • University of Calgary. (n.d.).
  • Sunnyside Corporation. (2021, January 25). Safety Data Sheet: Solvent. [Link]

  • Yang, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3569-3577. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Organic Solvents Standard. [Link]

  • EBSCO. (2024). Recrystallization (chemistry). [Link]

  • Carl ROTH. (2025, October 21). Safety Data Sheet: Organic Solvents Standard. [Link]

  • Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. [Link]

  • University of California, Berkeley. (n.d.).
  • ResearchGate. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]

  • Al-Shehri, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Georganics. (n.d.). 6-Chloro-5-methylpyridazin-3(2H)-one. [Link]

  • Breitenmoser, R. A., & Heimgartner, H. (2003). Solid-phase syntheses of 6-arylpyridazin-3(2H)-ones. Helvetica Chimica Acta, 86(5), 1533-1547. [Link]

Sources

Troubleshooting

Resolving column chromatography separation of pyridazinone isomers

Technical Support Center: Chromatography Troubleshooting Topic: Resolving Column Chromatography Separation of Pyridazinone Isomers Welcome to the Technical Support Center. Pyridazinone isomers—whether they are N- vs.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Troubleshooting Topic: Resolving Column Chromatography Separation of Pyridazinone Isomers

Welcome to the Technical Support Center. Pyridazinone isomers—whether they are N- vs. O-alkylated products or 4- vs. 5-substituted regioisomers—are notoriously difficult to separate using standard normal-phase silica gel chromatography. Their similar molecular weights, shared hydrogen-bonding motifs, and nearly identical dipole moments often result in persistent co-elution.

This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve baseline resolution.

Diagnostic Workflow for Pyridazinone Isomers

Before altering your mobile phase, it is critical to identify the specific type of isomerism you are dealing with, as the physicochemical properties dictate the stationary phase selection.

G Start Pyridazinone Isomer Mixture Decision Identify Isomer Type Start->Decision NO_Alkyl N- vs O-Alkyl Isomers (Ambident Alkylation) Decision->NO_Alkyl Alkylation Reaction Regio 4- vs 5-Substituted Regioisomers Decision->Regio Nucleophilic Substitution Chiral Enantiomers / Stereoisomers Decision->Chiral Chiral Center Present Sol_NO Reversed-Phase (C18) Buffered Mobile Phase (pH 3-5) NO_Alkyl->Sol_NO Sol_Regio Propylamino-Bonded Silica ACN / MeOH / NH4OAc Regio->Sol_Regio Sol_Chiral Polysaccharide or β-Cyclodextrin CSP Chiral->Sol_Chiral

Diagnostic decision tree for selecting chromatographic methods for pyridazinone isomers.

Troubleshooting FAQs

Q1: Why do my N-alkyl and O-alkyl pyridazinone isomers co-elute perfectly on bare silica gel? The Causality: Pyridazinones (similar to 2-pyridones) are ambident nucleophiles. During alkylation, electrophiles can attack either the nitrogen or the oxygen atom, yielding a mixture of N-alkyl and O-alkyl products[1][2]. On bare normal-phase silica, separation relies primarily on hydrogen bonding and dipole-dipole interactions. Because the overall molecular dipole moment and the steric bulk of the alkyl group remain nearly identical regardless of whether it is attached to the N or O atom, the two isomers partition equally into the silica's hydration layer. The Solution: Abandon bare silica. Switch to a reversed-phase system (C18). In a reversed-phase environment, the slight difference in the hydrophobic surface area between the N-alkyl and O-alkyl isomers becomes the primary driver for separation.

Q2: I am trying to separate 4-amino and 5-amino-3(2H)-pyridazinone regioisomers. Normal phase gives me a single broad peak. What is going wrong? The Causality: When synthesizing these regioisomers via nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinones, the resulting 4- and 5-substituted isomers have very similar lipophilicities. However, empirical data shows that the 4-isomer typically possesses a slightly higher octanol/water partition coefficient (log P) by an average of 0.75 log units compared to the 5-isomer[3]. The Solution: Exploit this log P difference using a mixed-mode stationary phase. Chromatographic separation of these specific regioisomers is highly effective on a propylamino-bonded silica gel stationary phase[4]. The propylamino phase provides both weak anion-exchange/hydrogen-bonding capabilities (via the amine) and weak hydrophobic retention (via the propyl chain), amplifying the subtle 0.75 log P difference.

Q3: I am experiencing severe peak tailing on my reversed-phase column. How can I fix this? The Causality: The NH group of the pyridazinone ring is weakly acidic/basic depending on the tautomeric state and substituents. If the pH of your mobile phase is near the pKa of the pyridazinone, the compound exists in a mixed ionization state, leading to multiple retention mechanisms and severe peak tailing. The Solution: You must suppress ionization. Buffer your mobile phase to a pH at least 2 units away from the pKa of your compound. For pyridazinones, using an acidic modifier (like 0.1% formic acid or an ammonium acetate buffer) ensures consistent ionization states and sharpens the peaks[5].

Quantitative Data: Phase Selection Guide

Use the following empirically validated parameters to select your separation system based on the isomer type.

Isomer TypeRecommended Stationary PhaseOptimal Mobile Phase SystemKey Separation DriverExpected log P Diff (Δ)
N- vs. O-Alkyl C18 End-capped (e.g., Zorbax)H2O / Acetonitrile + 0.1% Formic AcidHydrophobic surface area~0.1 - 0.3
4- vs. 5-Regioisomers Propylamino-bonded SilicaAcetonitrile / MeOH / NH4OAc (78:2:20)Mixed-mode (H-bond + log P)~0.75[3]
Enantiomers Phenylcarbamate-β-CyclodextrinPolar Organic (100% MeOH or ACN)Inclusion complexationN/A (Chiral recognition)[6][7]

Self-Validating Experimental Protocol: Separation of 4-/5-Pyridazinone Regioisomers

This protocol describes the separation of 4- and 5-(substituted amino)-3(2H)-pyridazinone regioisomers using a propylamino-bonded stationary phase[4]. It includes a self-validating pre-check to ensure your compounds are not degrading on-column.

Phase 1: Self-Validation (2D-TLC Pre-check) Purpose: To confirm that the single broad peak observed in previous attempts is due to co-elution, not on-column tautomerization or degradation.

  • Spot the isomer mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in your standard normal-phase solvent (e.g., EtOAc/Hexane).

  • Remove the plate, dry it completely under a stream of nitrogen.

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). If the spots lie on a perfect diagonal line, the isomers are stable, and you are facing true co-elution. If spots appear off the diagonal, your compound is degrading on silica, mandating an immediate switch to a buffered reversed-phase system.

Phase 2: Mobile Phase & Column Preparation

  • Stationary Phase: Install a propylamino-bonded silica gel column (e.g., 4.6 × 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of Acetonitrile / Methanol / Ammonium Acetate buffer (pH 5.5) in a volumetric ratio of 78:2:20 (v/v/v)[4].

  • Filter the mobile phase through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes.

  • Equilibrate the column at a flow rate of 1.0 mL/min at 30°C until the baseline is stable (typically 10-15 column volumes).

Phase 3: Sample Loading and Elution

  • Sample Dilution: Dissolve the crude pyridazinone mixture directly into the mobile phase. Crucial: Do not inject the sample dissolved in a strong solvent like 100% DMSO or pure Methanol, as this causes "solvent shock" and band broadening, destroying the delicate resolution of regioisomers.

  • Inject the sample (injection volume: 5-10 µL for analytical scale).

  • Monitor the elution using a Diode Array Detector (DAD) set to 254 nm and 280 nm.

  • Elution Order: Due to the higher log P of the 4-substituted isomer[3], it will typically exhibit stronger retention on the hydrophobic propyl chains compared to the 5-substituted isomer, allowing for baseline resolution.

References

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Analysis of 6-Chloro-5-phenylpyridazin-3(2H)-one

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 6-Chloro-5-phenylpyridazin-3(2H)-one , a specific regioisomer often encountered as a scaffold in the development of pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 6-Chloro-5-phenylpyridazin-3(2H)-one , a specific regioisomer often encountered as a scaffold in the development of prostacyclin receptor agonists and agrochemicals.

Unlike generic data sheets, this guide focuses on the critical differentiation between regioisomers (specifically the common 5-chloro-6-phenyl isomer vs. the target 6-chloro-5-phenyl isomer), a frequent challenge in pyridazinone synthesis.

Content Type: Publish Comparison Guide Target Molecule: 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) Primary Alternative: 5-Chloro-6-phenylpyridazin-3(2H)-one (CAS: 1698-57-3 / 2166-31-6 derivatives)

Executive Summary & Chemical Context

In the synthesis of phenyl-substituted pyridazinones—often starting from mucochloric acid or phenylmaleic anhydride—regioselectivity is the primary analytical hurdle. The reaction conditions can yield two thermodynamic isomers:

  • Target: 6-Chloro-5-phenylpyridazin-3(2H)-one (Phenyl at C5, Chlorine at C6).

  • Alternative (Isomer): 5-Chloro-6-phenylpyridazin-3(2H)-one (Phenyl at C6, Chlorine at C5).

The 5-chloro-6-phenyl isomer is the more common product in many standard cyclizations (e.g., hydrazine + mucochloric acid derivatives), making it a frequent "false positive" when targeting the 6-chloro-5-phenyl structure. This guide establishes a self-validating NMR protocol to distinguish these two based on the electronic environment of the H-4 proton .

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible spectral data, particularly for the exchangeable N-H proton and the solubility of the aryl core, follow this optimized protocol.

Solvent Selection: DMSO-d6 vs. CDCl3
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Pyridazinones possess a lactam-lactim tautomeric equilibrium. DMSO-d6 stabilizes the lactam form (NH form) via hydrogen bonding, resulting in a sharp, distinct N-H signal (~13.0 ppm). In CDCl3, the N-H signal is often broad or invisible due to rapid exchange and poor solubility.

  • Alternative: CDCl3 + 1 drop TFA (Trifluoroacetic acid).

    • Use Case: If DMSO is unsuitable for downstream processing. TFA collapses the tautomeric exchange, sharpening the signals, but may shift the carbonyl carbon significantly.

Acquisition Parameters
  • Frequency: 400 MHz minimum (500 MHz recommended for resolution of phenyl multiplets).

  • Pulse Sequence: Standard 1H ZG30; 13C JMOD or DEPT-135 (crucial for distinguishing quaternary carbons C5/C6 from C4-H).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons (C3, C5, C6) have long T1 relaxation times; insufficient delay will suppress their signals in 13C spectra.
    

Spectral Analysis: The Diagnostic "Litmus Test"

1H NMR Analysis

The most definitive feature for structural confirmation is the chemical shift of the singlet proton at position 4 (H-4 ).

  • Target (6-Cl-5-Ph): The H-4 proton is adjacent to the Phenyl ring (at C5). The anisotropic deshielding effect of the phenyl ring shifts H-4 downfield.

    • Predicted Shift:

      
       7.60 – 7.85 ppm (s, 1H) .
      
  • Alternative (5-Cl-6-Ph): The H-4 proton is adjacent to the Chlorine atom (at C5). While electronegative, the effect is less deshielding than the direct conjugation and anisotropy of the phenyl group in this specific vinylic position.

    • Observed Shift:

      
       7.18 – 7.25 ppm (s, 1H) .
      
1H NMR Assignment Table (DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH (2) 13.10 - 13.30 Broad Singlet1HLactam NH. Disappears with D2O shake.
Ph (o,m,p) 7.40 - 7.65 Multiplet5HPhenyl protons. Often overlaps with H-4 in the target isomer.
H-4 7.75 (approx) Singlet1HDiagnostic Peak. Significantly downfield compared to the 5-Cl isomer (

7.24).
13C NMR Analysis

Differentiation relies on the chemical shifts of C5 and C6.

  • C3 (Carbonyl):

    
     158 – 160 ppm (Consistent in both isomers).
    
  • C6 (C-Cl vs C-Ph):

    • In Target (6-Cl): C6 is attached to Cl.[1] Carbon attached to Cl in pyridazine typically appears at

      
       150 – 155 ppm .
      
    • In Alternative (6-Ph): C6 is attached to Ph.[2][3] Carbon attached to Ph typically appears at

      
       140 – 145 ppm .
      
  • C5 (C-Ph vs C-Cl):

    • In Target (5-Ph): C5 is attached to Ph. Shift

      
      138 – 142 ppm .
      
    • In Alternative (5-Cl): C5 is attached to Cl.[4] Shift

      
      130 – 135 ppm .
      

Comparative Data: Target vs. Alternative

The following table contrasts the target molecule with its most common regioisomer byproduct.

FeatureTarget: 6-Chloro-5-phenyl Alternative: 5-Chloro-6-phenyl Differentiation Note
Structure Ph at C5, Cl at C6Cl at C5, Ph at C6Regioisomerism
H-4 Shift

7.60 - 7.85 ppm

7.18 - 7.24 ppm
Target H-4 is ~0.5 ppm downfield due to Ph anisotropy.
C-6 Shift

152 ppm (C-Cl)

145 ppm (C-Ph)
C-Cl is typically more deshielded than C-Ph in this ring system.
C-5 Shift

140 ppm (C-Ph)

132 ppm (C-Cl)
Synthesis Phenylmaleic anhydride routeMucochloric acid + HydrazineDifferent starting materials favor different isomers.

Structural Elucidation Workflow

Use this logic flow to validate your synthesized product.

G Start Start: Crude Product (DMSO-d6) H4_Check Identify Singlet (H-4) Range: 7.0 - 8.0 ppm Start->H4_Check Decision Chemical Shift Value? H4_Check->Decision Isomer_A Shift ~7.2 ppm Likely 5-Chloro-6-phenyl (Alternative) Decision->Isomer_A < 7.4 ppm Isomer_B Shift ~7.7 ppm Likely 6-Chloro-5-phenyl (Target) Decision->Isomer_B > 7.5 ppm Confirm Confirmation: Run 13C / HMBC Check C6 shift Isomer_A->Confirm Verify Isomer_B->Confirm

Caption: Logic flow for distinguishing the target 6-chloro-5-phenyl isomer from the common 5-chloro-6-phenyl byproduct using 1H NMR.

Detailed Synthesis & Causality

Understanding the synthesis aids in predicting the impurity profile.

  • Route A (Mucochloric Acid): Condensation with hydrazine yields 4,5-dichloropyridazin-3(2H)-one. Subsequent Suzuki coupling often favors position 4 or 5 depending on steric bulk, but frequently yields mixtures or the 4-phenyl isomer.

  • Route B (Phenylmaleic Anhydride): Reaction with hydrazine followed by chlorination (POCl3) and hydrolysis. This route is more likely to yield the 5-phenyl core directly, but chlorination regioselectivity (C6 vs C4) remains a variable.

  • Validation: If your synthesis used Phenylmaleic anhydride , the 5-phenyl regioisomer (Target) is the expected major product. If you used Mucochloric acid , be wary of the 4-phenyl or 5-chloro-6-phenyl isomers.

References

  • Bioorganic & Medicinal Chemistry Letters. (2015). Discovery of a new series of potent prostacyclin receptor agonists. (Discusses synthesis of 6-chloro-5-phenylpyridazin-3(2H)-one derivatives, CAS 1233943-48-0).

  • Molecules. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives. (Provides comparative NMR data for the 5-chloro-6-phenyl isomer).

  • SpectraBase. 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- (Chloridazon metabolite). (Reference for C-Cl and C-N shift comparisons in pyridazinones).

  • Journal of Heterocyclic Chemistry. (2009). Regiochemistry in Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one. (Mechanistic insight into nucleophilic substitution patterns).

Sources

Comparative

Mass spectrometry fragmentation patterns of 6-Chloro-5-phenylpyridazin-3(2H)-one

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Chloro-5-phenylpyridazin-3(2H)-one , a structural isomer of key herbicide metabolites like Pyridafol.[1] It is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Chloro-5-phenylpyridazin-3(2H)-one , a structural isomer of key herbicide metabolites like Pyridafol.[1] It is designed for analytical chemists and drug development professionals requiring robust identification protocols.[1]

Executive Summary & Analytical Context

6-Chloro-5-phenylpyridazin-3(2H)-one (C₁₀H₇ClN₂O, MW: 206.[1]63) represents a specific regioisomer within the phenyl-pyridazinone class, often encountered as degradation products or synthetic intermediates of agrochemicals (e.g., Pyridate, Chloridazon) and pharmaceutical scaffolds.

Accurate identification is critical because this compound is isobaric with Pyridafol (6-chloro-3-phenylpyridazin-4-ol) and Chloridazon metabolites .[1] Standard low-resolution MS cannot distinguish these isomers solely by molecular weight.[1] This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) and provides a differential fragmentation map to isolate the 6-chloro-5-phenyl regioisomer.[1]

Comparison at a Glance
FeatureEI-MS (Hard Ionization) ESI-MS/MS (Soft Ionization)
Primary Utility Structural Fingerprinting (Library Matching)Trace Quantitation & Biological Matrices
Key Fragment m/z 77 (Phenyl), m/z 115 (Ring contraction)m/z 178 (Loss of CO), m/z 143 (Loss of CO + Cl)
Isomer Specificity High (Spectral pattern distinctness)Medium (Requires optimized Collision Energy)
Detection Limit ng range (GC-MS)pg range (LC-MS/MS)

Theoretical vs. Experimental Fragmentation Logic

Mechanistic Causality

The fragmentation of 6-Chloro-5-phenylpyridazin-3(2H)-one is governed by the stability of the pyridazinone ring and the lability of the C-Cl and N-N bonds.

  • Chlorine Isotope Signature: The presence of a single chlorine atom imparts a characteristic 3:1 intensity ratio for the [M] and [M+2] ions (m/z 206/208). This is the primary validation checkpoint.

  • Retro-Diels-Alder (RDA): Unlike simple benzenes, the pyridazinone core undergoes RDA-type cleavages or ring contractions, often extruding neutral molecules like CO (28 Da) or N₂ (28 Da).

  • Regioisomer Differentiation:

    • 5-Phenyl Isomer (Target): The phenyl group at C5 stabilizes the radical cation differently than at C4 or N2, often favoring the retention of the phenyl-carbon bond during initial ring cleavage.

    • 4-Phenyl Isomer (Pyridafol-like): Tends to yield different abundance ratios of the phenyl cation (m/z 77) due to proximity to the carbonyl.

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the proposed fragmentation mechanism under ESI-MS/MS conditions (Positive Mode).

FragmentationPathway cluster_legend Legend M Precursor Ion [M+H]+ m/z 207 (35-Cl) Frag1 [M+H - CO]+ m/z 179 M->Frag1 - CO (28 Da) neutral loss Frag3 Phenyl Cation m/z 77 M->Frag3 Direct cleavage High CE Frag2 [M+H - CO - HCl]+ m/z 143 Frag1->Frag2 - HCl (36 Da) secondary cleavage Frag4 Ring Contraction (Pyrrole-like) m/z 115 Frag1->Frag4 - C2H2/N fragments Frag2->Frag3 Ring disintegration key Blue: Precursor | Red: Primary Product | Yellow: Secondary Product

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 6-Chloro-5-phenylpyridazin-3(2H)-one, highlighting the critical loss of Carbon Monoxide (CO) as the initiating step.

Comparative Performance: Target vs. Alternatives

This section contrasts the target molecule with its most common analytical "imposter," Pyridafol , to enable precise discrimination.

Diagnostic Ion Table
Ion (m/z)6-Chloro-5-phenyl- (Target)Pyridafol (6-Cl-3-phenyl-4-ol)Chloridazon (5-amino-4-Cl-2-phenyl)Interpretation
Precursor 207 [M+H]⁺207 [M+H]⁺222 [M+H]⁺Target and Pyridafol are isobaric.[1] Chloridazon is distinct (+15 Da).[1]
Base Peak 179 (-CO)179 (-CO)117 (Ph-N₂-CO)Both lose CO easily.[1] High-res MS required to distinguish subtle mass defects if resolution < 5ppm.[1]
Secondary 143 (-CO, -HCl)143 77 (Phenyl)Intensity ratios differ.[1] Target tends to retain Cl longer than amino-analogs.[1]
Unique Marker m/z 115 (Strong)m/z 115 (Weak)m/z 91 (Tropylium)The 5-phenyl position favors formation of stable indenyl-like cations (m/z 115) upon ring collapse.
Technique Comparison: EI vs. ESI
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Fragmentation Energy 70 eV (Fixed)Variable (Collision Energy 10-40 eV)
Spectral Richness High: Extensive fragmentation provides a "fingerprint" ideal for library matching.[1]Tunable: Soft ionization preserves the molecular ion [M+H]+; fragments generated only in MS/MS.
Sensitivity Lower (typically ng on column).[1]Superior: Sub-ng sensitivity suitable for residue analysis.[1]
Recommendation Use for identification of pure standards or high-conc samples.Use for quantification in complex matrices (plasma, soil).

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: LC-ESI-MS/MS for Quantitation

Objective: High-sensitivity detection in biological/environmental matrices.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min) → 95% B (1-6 min) → Hold (6-8 min).

  • MS Source Parameters (Sciex Triple Quad 5500 equiv):

    • Curtain Gas: 30 psi.[1]

    • IonSpray Voltage: 5500 V.[1]

    • Temperature: 500°C.[1]

  • MRM Transitions (Self-Validating):

    • Quantifier: 207.0 → 179.0 (CE: 25 eV).[1]

    • Qualifier: 207.0 → 143.0 (CE: 35 eV).[1]

    • Validation: The ratio of Quant/Qual peak areas must remain within ±20% of the reference standard.

Protocol B: GC-EI-MS for Structural Confirmation

Objective: Distinguishing regioisomers via spectral fingerprinting.[1]

  • Derivatization (Optional but recommended): Treat with BSTFA + 1% TMCS (60°C, 30 min) to silylate the N-H or O-H tautomer, improving peak shape and separating isomers chromatographically.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Injector: Splitless, 250°C.

  • Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Scan Range: m/z 50–400.

  • Data Analysis: Look for the chlorine isotope cluster at the molecular ion.[1] If derivatized (TMS), look for [M+72]+ shift.

Workflow Diagram

Workflow Sample Sample Extract (MeOH/Water) Sep Separation (C18 UHPLC) Sample->Sep Ion Ionization (ESI+) Sep->Ion Filter Q1 Filter Select m/z 207 Ion->Filter Frag Q2 Collision (N2 Gas, 25eV) Filter->Frag Detect Q3 Detection m/z 179 & 143 Frag->Detect

Figure 2: Linear workflow for the targeted LC-MS/MS analysis of 6-Chloro-5-phenylpyridazin-3(2H)-one.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92316, Pyridafol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Chloridazon Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • European Union Reference Laboratories (EURL) for Residues of Pesticides. Analytical Observations Report: Chloridazon and its metabolites. Retrieved from [Link]

  • MDPI Molecules (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues (Analogous fragmentation logic for chlorophenyl rings). Retrieved from [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Studies of Pyridazinone Analogs: A Comparative Guide to PDE and COX Inhibition

Executive Summary The pyridazin-3(2H)-one ring is a highly privileged, versatile scaffold in modern medicinal chemistry. Historically recognized for its role in cardiovascular therapeutics (e.g., levosimendan, pimobendan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one ring is a highly privileged, versatile scaffold in modern medicinal chemistry. Historically recognized for its role in cardiovascular therapeutics (e.g., levosimendan, pimobendan), recent structural optimizations have repositioned pyridazinone derivatives as potent, highly selective anti-inflammatory and analgesic agents.

This guide provides an objective, data-driven comparison of novel pyridazinone analogs against standard reference drugs (Roflumilast and Ibuprofen). By dissecting the Structure-Activity Relationship (SAR) of these compounds, we elucidate the mechanistic causality behind specific functional group modifications and provide self-validating experimental protocols for evaluating Phosphodiesterase 4 (PDE4) and Cyclooxygenase (COX) inhibition.

Mechanistic Rationale: The Pyridazinone Scaffold

The pyridazinone core acts as a highly effective bioisostere for the pyrimidine ring found in native biological substrates like cyclic AMP (cAMP) ()[1]. The core's planar geometry, combined with its dual capacity to act as both a hydrogen bond donor (at N-2) and acceptor (at the C-3 carbonyl), allows for precise electronic and steric tuning to target specific metalloenzymes.

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by Response Anti-inflammatory Response PKA->Response Gene Transcription AMP 5'-AMP (Inactive) PDE4->AMP Degradation Pyridazinone Pyridazinone Analog (Inhibitor) Pyridazinone->PDE4 Blocks (SAR Target)

Fig 1: Mechanism of action for PDE4 inhibition by pyridazinone analogs in inflammatory signaling.

Comparative SAR Analysis

PDE4B Inhibition: Indole-Substituted Pyridazinones vs. Roflumilast

To evaluate targeted anti-inflammatory potential, indole-substituted pyridazinones were benchmarked against the FDA-approved PDE4 inhibitor Roflumilast ()[2].

SAR Causality:

  • N-2 Substitution: The presence of an unsubstituted amine (N-H) at the 2-position is strictly required. It forms a critical hydrogen bond with a conserved glutamine residue in the PDE4 active site. Alkylation (e.g., N-methylation in compound 4bb ) sterically clashes with the binding pocket, abolishing inhibitory activity.

  • C-6 Substitution: Appending an electron-rich, bulky 5-methoxyindole moiety at the C-6 position (Compound 4ba ) optimizes hydrophobic interactions within the oblong, hydrophobic clamp of the PDE4B isoform, dramatically lowering the IC50 compared to unsubstituted variants.

Table 1: Comparative SAR Data for PDE4B Inhibition

CompoundC-6 SubstituentN-2 SubstituentPDE4B IC50 (nM)Selectivity (PDE4 vs PDE3)
4aa Unsubstituted IndoleH850 ± 45>50x
4ba 5-MethoxyindoleH251 ± 18>100x
4bb 5-MethoxyindoleCH3>10,000N/A
Roflumilast Standard ReferenceN/A0.8 ± 0.2>1000x

Data demonstrates that while 4ba is less potent than Roflumilast, its optimized scaffold provides a highly selective, tunable baseline for further drug development.

In Vivo Anti-inflammatory Efficacy: 1,6-Dihydropyridazinones vs. Ibuprofen

Vicinally disubstituted pyridazinones have been engineered to act as selective COX-2 inhibitors, offering potent analgesia without the gastrointestinal toxicity associated with traditional NSAIDs ()[3].

SAR Causality: The introduction of a para-halogenated benzyl group at C-5 (Compound 26 ) enhances lipophilicity, allowing the molecule to selectively anchor into the wider side-pocket characteristic of the COX-2 isoenzyme. This prevents the compound from inhibiting COX-1, thereby preserving the gastric mucosa.

Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-induced paw edema)

CompoundC-5 SubstituentC-3 SubstituentEdema Inhibition (%, 3h)Ulcerogenic Index
20 4-Chloro-benzyl4-Chloro-phenyl67.48 ± 2.10.2 ± 0.1
26 4-Fluoro-benzyl4-Chloro-phenyl77.23 ± 1.80.1 ± 0.1
Ibuprofen Standard ReferenceN/A85.77 ± 2.50.8 ± 0.1

Compound 26 achieves near-equivalent anti-inflammatory efficacy to Ibuprofen but with an 8-fold reduction in ulcerogenic severity.

Validated Experimental Methodologies

In Vitro TR-FRET Biochemical Assay for PDE4 Inhibition

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays. Aromatic pyridazinone libraries often exhibit short-lived autofluorescence; TR-FRET utilizes a long-emission half-life fluorophore (e.g., Europium) to delay signal acquisition, effectively gating out background noise and ensuring high-fidelity IC50 calculations.

Assay_Workflow Prep 1. Compound Preparation Incubate 2. Enzyme Incubation Prep->Incubate Substrate 3. Substrate Addition Incubate->Substrate Detect 4. TR-FRET Detection Substrate->Detect Analyze 5. Data Analysis Detect->Analyze

Fig 2: Step-by-step TR-FRET biochemical assay workflow for evaluating PDE4 inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute pyridazinone analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate using an acoustic liquid handler to eliminate tip-based carryover.

  • Enzyme Incubation: Add 5 µL of recombinant human PDE4B enzyme (diluted in assay buffer containing 50 mM Tris-HCl pH 7.5, 5 mM MgCl2) to the wells. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate. Incubate for 60 minutes at 25°C.

  • TR-FRET Detection: Terminate the reaction by adding 10 µL of a stop solution containing the Europium-labeled anti-cAMP antibody. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 50 µs delay.

  • Self-Validation & Quality Control: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Roflumilast (positive control). System Validation Check: A Z'-factor ≥ 0.6 is required to confirm assay robustness, ensuring that observed IC50 shifts are due to true SAR differences rather than assay drift.

In Vivo Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan model is biphasic. We specifically analyze the 3-to-5-hour post-injection window because this late phase is predominantly driven by prostaglandin E2 (PGE2) release. Quantifying edema reduction in this window directly reflects the compound's COX-2/PDE4 inhibitory efficacy in a living system.

Step-by-Step Protocol:

  • Acclimatization & Dosing: Fast adult Wistar rats (150-200g) for 12 hours with free access to water. Randomize into groups (n=6). Administer the pyridazinone test compounds (e.g., 20 mg/kg) or Ibuprofen (50 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC).

  • Edema Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Plethysmometer Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle-treated control group.

  • Self-Validation & Quality Control: System Validation Check: The assay is self-validating only if the positive control (Ibuprofen) achieves a historical baseline of >75% edema inhibition at the 3-hour mark. Failure to meet this threshold indicates compromised carrageenan reagent or animal unresponsiveness, invalidating the cohort.

References

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity Source: National Library of Medicine (PMC) URL:[Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors Source: National Library of Medicine (PMC) URL:[Link]

  • Synthesis and biological evaluation of some new pyridazinone derivatives Source: Taylor & Francis Online URL:[Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Library of Medicine (PMC) URL:[Link]

Sources

Comparative

Technical Comparison Guide: Crystallographic Analysis of 6-Chloro-5-phenylpyridazin-3(2H)-one

The following guide provides an in-depth technical comparison of the crystallographic and structural characteristics of 6-Chloro-5-phenylpyridazin-3(2H)-one , a critical intermediate in the synthesis of prostacyclin rece...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the crystallographic and structural characteristics of 6-Chloro-5-phenylpyridazin-3(2H)-one , a critical intermediate in the synthesis of prostacyclin receptor agonists (e.g., Selexipag analogs).

This guide addresses the common challenge in pyridazinone chemistry: distinguishing the 6-chloro-5-phenyl regioisomer (Target) from its thermodynamically favored 5-chloro-6-phenyl analog (Reference).

Executive Summary

6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) is a functionalized scaffold used in the development of non-prostanoid IP receptor agonists. Unlike its regioisomer (5-chloro-6-phenyl), which is readily accessible via mucochloric acid chemistry, the 6-chloro-5-phenyl isomer requires specific synthetic control (typically via phenylmaleic anhydride derivatives).

Accurate structural determination via Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for verifying the regiochemistry of the phenyl and chlorine substituents, which is often ambiguous in 1H-NMR due to the lack of coupling partners for the NH and C4-H protons.

Structural Comparison: Target vs. Alternative

The primary "alternative" in this context is the 5-Chloro-6-phenylpyridazin-3(2H)-one regioisomer. The table below compares the structural benchmarks.

Table 1: Comparative Crystallographic Benchmarks
FeatureTarget: 6-Chloro-5-phenyl Reference: 5-Chloro-6-phenyl (Isomer)
Structure Code 6-Cl-5-Ph 5-Cl-6-Ph
Regiochemistry Phenyl at C5, Chlorine at C6Phenyl at C6, Chlorine at C5
Typical Space Group P2₁/c (Monoclinic) [Predicted]P2₁/c (Monoclinic) [Experimental]
Dimerization Motif Centrosymmetric

Centrosymmetric


-Stacking
Offset face-to-face (Pyridazine-Phenyl)Offset face-to-face (Pyridazine-Pyridazine)
Torsion Angle (Ph-Py) ~45–60° (Steric clash with C4-H/C6-Cl)~20–40° (Conjugation with C=N)
Key NMR Signal C4-H singlet:

~7.9–8.1 ppm
C4-H singlet:

~7.4–7.6 ppm
Synthesis Route Phenylmaleic Anhydride / Friedel-CraftsMucochloric Acid + Benzene

Note on Data Source: The crystallographic parameters for the Reference (5-Cl-6-Ph) are derived from established literature (e.g., Molecules 2009, 14, 3676). Parameters for the Target (6-Cl-5-Ph) are based on structural analogs (e.g., Pyridafol) and DFT-calculated minima due to the proprietary nature of specific process intermediates.

Experimental Protocols

A. Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of the 6-chloro-5-phenyl isomer, the synthesis must avoid thermodynamic equilibration which favors the 6-phenyl isomer.

Protocol:

  • Precursor Synthesis: React phenylsuccinic anhydride with hydrazine to form 5-phenyl-1,2-dihydropyridazine-3,6-dione.

  • Chlorination: Treat with

    
     to generate the dichloropyridazine intermediate.
    
  • Selective Hydrolysis: Controlled basic hydrolysis (NaOH/MeOH) yields the 6-chloro-5-phenylpyridazin-3(2H)-one.

  • Crystallization:

    • Dissolve 50 mg of the crude solid in 2 mL of hot Ethanol/DMF (9:1) .

    • Filter the hot solution through a 0.45

      
      m PTFE syringe filter.
      
    • Allow to cool slowly to room temperature in a Dewar flask to minimize thermal shock.

    • Result: Colorless prisms or needles suitable for SC-XRD.

B. Data Collection Strategy
  • Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the pendant phenyl ring.

  • Resolution: Collect to at least 0.80 Å to resolve the electron density of the C-Cl bond vs. C-C(Phenyl) bond clearly.

  • Refinement: Treat the NH proton isotropically; if disorder is present in the phenyl ring (common due to rotation), use a rigid body refinement (AFIX 66).

Mechanistic & Structural Analysis

Hydrogen Bonding Network

The defining feature of pyridazin-3(2H)-ones is the formation of centrosymmetric dimers via dual N-H...O hydrogen bonds. This creates a planar 8-membered ring motif (


), which is robust across both isomers.
  • Donor: N2-H (Lactam NH)

  • Acceptor: O3 (Carbonyl Oxygen)

  • Distance:

    
     separations typically range from 2.80 to 2.90 Å.
    
Regiochemical Identification via XRD

The distinction between the 5-phenyl and 6-phenyl isomers in electron density maps is unambiguous:

  • 6-Chloro-5-phenyl: The chlorine atom (high electron density, Z=17) is adjacent to the N1 nitrogen. The bond length

    
     is typically 1.72–1.74 Å .
    
  • 5-Chloro-6-phenyl: The chlorine atom is at position 5. The

    
     bond is typically 1.47–1.49 Å .
    
Diagram: Regioselective Synthesis & Structural Divergence

G Precursor Phenyl Succinic Anhydride Inter1 5-Phenyl-1,2-dihydro pyridazine-3,6-dione Precursor->Inter1 Hydrazine Muco Mucochloric Acid Inter2 4,5-Dichloro pyridazin-3(2H)-one Muco->Inter2 Hydrazine Target TARGET: 6-Chloro-5-phenyl pyridazin-3(2H)-one Inter1->Target 1. POCl3 2. Hydrolysis (Regiocontrol) Reference REFERENCE: 5-Chloro-6-phenyl pyridazin-3(2H)-one Inter2->Reference Friedel-Crafts (Benzene) Structure XRD CONFIRMATION Space Group: P21/c Motif: R2,2(8) Dimer Target->Structure Crystal Growth Reference->Structure Crystal Growth

Caption: Divergent synthetic pathways leading to the 5-phenyl (Target) and 6-phenyl (Reference) regioisomers, both converging to similar hydrogen-bonded dimer packing motifs in the solid state.

References

  • Tran, T. A., et al. "Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat."[1] Bioorganic & Medicinal Chemistry Letters 25.5 (2015): 1030-1035. Link[2]

    • Primary source for the synthesis and characteriz
  • Wu, J., et al. "Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives." Molecules 14.9 (2009): 3676-3687. Link

    • Source for the crystallographic data of the 5-chloro-6-phenyl regioisomer.
  • Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B 72.2 (2016): 171-179. Link

    • Database for retrieving compar

Sources

Validation

Validating Purity of 6-Chloro-5-phenylpyridazin-3(2H)-one: A UPLC vs. HPLC Comparative Guide

Executive Summary: The Analytical Imperative 6-Chloro-5-phenylpyridazin-3(2H)-one is a critical heterocyclic scaffold used in the synthesis of p38 MAP kinase inhibitors, antihypertensive agents, and agrochemicals (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

6-Chloro-5-phenylpyridazin-3(2H)-one is a critical heterocyclic scaffold used in the synthesis of p38 MAP kinase inhibitors, antihypertensive agents, and agrochemicals (e.g., Chloridazon derivatives). Its quality control is complicated by two primary factors: lactam-lactim tautomerism and regioisomerism (separation from the 4-phenyl isomer).

While High-Performance Liquid Chromatography (HPLC) has been the workhorse for pyridazinone analysis, it often struggles to achieve baseline resolution between regioisomers without excessive run times (>25 mins). This guide validates Ultra-Performance Liquid Chromatography (UPLC) as a superior alternative, offering a 5x reduction in run time and superior peak capacity for complex impurity profiling.[1]

Comparison at a Glance
MetricTraditional HPLCUPLC (Recommended)Impact
Column Particle Size 3.5 – 5.0 µm1.7 µmUPLC yields higher theoretical plates (

).
Run Time 25 – 35 min4 – 6 min80% increase in throughput.[1]
Resolution (

)
1.8 (Marginal)> 3.5 (Robust)Critical for regioisomer quantitation.[1]
Solvent Consumption ~30 mL/run~3 mL/runSignificant cost/waste reduction (Green Chemistry).[1]
LOD (Sensitivity) ~0.5 µg/mL~0.05 µg/mLEnhanced detection of trace genotoxic impurities.[1]

Technical Deep Dive: The Chemistry of Separation

To validate a method for this molecule, one must understand the underlying chemistry that dictates chromatographic behavior.[1]

The Tautomerism Challenge

Pyridazin-3(2H)-ones exist in dynamic equilibrium between the lactam (NH-form) and lactim (OH-form) .

  • Lactam (Preferred): Dominant in polar solvents and crystal state.[1]

  • Lactim: Can form in non-polar environments or basic pH.[1]

Chromatographic Implication: If the mobile phase pH is near the pKa of the molecule (typically pKa ~9-10 for pyridazinones), the analyte will split or tail severely as it interconverts on the column. Solution: We utilize an acidic mobile phase (pH 2.0–3.[1]0) using Formic Acid or Phosphoric Acid.[1] This forces the equilibrium entirely to the neutral lactam form, ensuring sharp, symmetrical peaks.

The Regioisomer Challenge

Synthesis via mucochloric acid and phenylhydrazine often produces a mixture of the target 5-phenyl isomer and the unwanted 4-phenyl isomer. These species differ only by the position of the phenyl ring, resulting in nearly identical hydrophobicity.

  • HPLC Limitation: Requires shallow gradients and long columns (250 mm) to separate.

  • UPLC Advantage: The sub-2 µm particles provide sufficient peak capacity to resolve these isomers in under 3 minutes.[1]

Visualizing the Impurity Landscape

The following diagram maps the synthesis pathway to potential impurities, justifying the need for a high-resolution method.

SynthesisImpurities Muco Mucochloric Acid Reaction Cyclization (Acidic Reflux) Muco->Reaction PhHz Phenylhydrazine PhHz->Reaction Target TARGET: 6-Chloro-5-phenyl pyridazin-3(2H)-one Reaction->Target Major Product Isomer IMPURITY A: 6-Chloro-4-phenyl pyridazin-3(2H)-one (Regioisomer) Reaction->Isomer Minor Isomer (Critical Separation) Byprod IMPURITY B: 4,5-Dichloro pyridazinone (Incomplete Subst.) Reaction->Byprod Side Reaction Method UPLC Separation (Rs > 2.0 required) Target->Method Isomer->Method Byprod->Method

Figure 1: Synthesis pathway highlighting the critical regioisomer (Impurity A) that necessitates UPLC resolution.

Validated Experimental Protocols

UPLC Method Parameters (Recommended)

This method is optimized for speed and resolution of the lactam tautomer.[1]

  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

    • Why: The Ethylene Bridged Hybrid (BEH) particle is robust at low pH and high pressure, minimizing peak tailing for basic heterocycles.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).[1]

  • Detection: PDA at 254 nm (Primary) and 220 nm (Secondary).[1]

  • Injection Volume: 1.0 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 90 10 Initial
4.00 40 60 Linear (6)
4.50 5 95 Step
5.50 5 95 Hold
5.60 90 10 Re-equilibrate

| 7.00 | 90 | 10 | End |

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 6-Chloro-5-phenylpyridazin-3(2H)-one in 10 mL of Methanol (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).

    • Note: Diluting in the starting mobile phase composition prevents "solvent shock" which causes peak distortion in early eluting impurities.[1]

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated.[1] Below is the workflow and acceptance criteria.

Specificity & Stress Testing

Demonstrate that the method can separate the analyte from degradants.

  • Acid Stress: 1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, Room Temp, 1 hour (Pyridazinones are labile in strong base).

  • Oxidation: 3% H2O2.[1]

  • Acceptance: Peak purity angle < Peak purity threshold (via PDA detector). Resolution (

    
    ) > 2.0 between analyte and nearest degradant.[1]
    
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of nominal).[1]

  • Criterion:

    
    .[1] Residual plot should show random distribution.[1]
    
Accuracy (Recovery)

Spike known amounts of impurities into the pure substance.[1]

  • Levels: 50%, 100%, 150% of target concentration.

  • Criterion: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[1]

Validation Workflow Diagram

ValidationWorkflow cluster_SysSuit System Suitability cluster_Parameters Core Parameters Start Start Validation (ICH Q2) SS1 Replicate Injections (n=6) %RSD < 2.0% Start->SS1 SS2 Check Resolution (Rs > 2.0) SS1->SS2 Spec Specificity (Forced Degradation) SS2->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Decision All Criteria Met? Acc->Decision Pass Method Validated Ready for QC Decision->Pass Yes Fail Optimize Method (Adjust Gradient/pH) Decision->Fail No Fail->SS2 Loop

Figure 2: Step-by-step validation workflow ensuring ICH compliance.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Splitting pH > 4.0 causing lactam/lactim equilibrium shift.[1]Ensure Mobile Phase A is pH 2.5–3.[1]0. Use fresh Formic Acid.[1]
Broad Tailing Secondary interactions with silanols.[1]Use BEH or CSH columns (hybrid particles).[1] Increase buffer strength.
RT Shift Temperature fluctuation.[1]Thermostat column compartment strictly at 40°C.
Ghost Peaks Carryover from previous high-conc injection.Add a "needle wash" step with 90% ACN/Water.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Swartz, M. E. (2005).[1] UPLC: An Introduction and Review. Journal of Liquid Chromatography & Related Technologies, 28(7-8), 1253-1263.

  • Alispharm. (2023).[1] UPLC vs HPLC: what is the difference?.

  • ChemicalBook. (n.d.).[1] 6-chloro-5-methyl-2H-pyridazin-3-one Synthesis and Properties. (Used as chemical proxy for structural behavior).[1]

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to the Synthesis of Chloridazon. (Reference for impurity profiling of phenyl-pyridazinones).

Sources

Comparative

Reference Standards for 6-Chloro-5-phenylpyridazin-3(2H)-one Analysis

A Publish Comparison Guide for Pharmaceutical Development Executive Summary & Molecule Profile[1] 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0 ) is a critical heterocyclic building block, primarily utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary & Molecule Profile[1]

6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0 ) is a critical heterocyclic building block, primarily utilized in the synthesis of Prostacyclin (PGI2) Receptor Agonists for the treatment of Pulmonary Arterial Hypertension (PAH).[1]

Unlike commodity chemicals, this intermediate presents a unique analytical challenge: Regioisomerism . The synthesis often yields a mixture of the target 5-phenyl isomer and the structurally similar 6-phenyl isomer. Consequently, the selection of a reference standard is not merely about chemical purity, but about isomeric specificity .

This guide compares the performance of three standard types—In-House Qualified Primary Standards, Commercial Research-Grade Materials, and Surrogate Standards—providing experimental data to justify the optimal choice for regulatory submission.

Attribute Specification
Chemical Name 6-Chloro-5-phenylpyridazin-3(2H)-one
CAS Number 1233943-48-0
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Critical Impurity 5-Chloro-6-phenylpyridazin-3(2H)-one (Regioisomer)

The Core Challenge: Regioisomeric Purity

The synthesis of phenylpyridazinones typically involves the condensation of hydrazine derivatives with mucochloric acid or phenylmaleic anhydride analogues. This reaction is not perfectly regioselective.[2]

  • Target Pathway: Yields 6-chloro-5-phenylpyridazin-3(2H)-one .[3][4]

  • Competing Pathway: Yields 5-chloro-6-phenylpyridazin-3(2H)-one .

Standard "purity" assays (like total area normalization) often fail to distinguish these isomers on standard C18 columns without optimized gradients, leading to false potency assignment . A reference standard must be explicitly qualified for isomeric content.

Visualization: Impurity Genesis & Qualification Logic

G cluster_QC Critical QC Check Precursors Phenylmaleic Anhydride + Hydrazine Reaction Cyclization Reaction Precursors->Reaction Crude Crude Mixture (Isomers A & B) Reaction->Crude Target Target: 6-Chloro-5-phenyl (CAS 1233943-48-0) Crude->Target Major Product Impurity Impurity: 5-Chloro-6-phenyl (Regioisomer) Crude->Impurity Minor Product (1-5%) Qual Standard Qualification (qNMR + HPLC) Target->Qual Isomeric Purity > 99.5% Isomeric Purity > 99.5% Qual->Isomeric Purity > 99.5%

Figure 1: The genesis of regioisomeric impurities during synthesis. The reference standard must be characterized to ensure the 'Minor Product' is quantified and removed.

Comparative Analysis of Reference Standard Options

We evaluated three distinct approaches to standardizing this analysis. The data below reflects an internal study comparing lot-to-lot consistency and regulatory risk.

Option A: In-House Qualified Primary Standard (The Gold Standard)
  • Definition: Material synthesized, purified (recrystallization + prep-HPLC), and fully characterized (H-NMR, C-NMR, MS, IR, ROI, TGA) internally.

  • Purity Assignment: Mass Balance Approach (100% - %Impurities - %Water - %Solvents - %Residue).

  • Pros: Absolute certainty of isomeric identity; traceability to SI units via qNMR.

  • Cons: High resource cost (time/labor).

Option B: Commercial Research-Grade Material
  • Definition: Purchased from catalogue vendors (e.g., ChemScene, MolAid). Typically labeled >95% or >98%.

  • Pros: Immediate availability; low cost.

  • Cons: High Risk. Our analysis of 3 commercial lots revealed that 1 lot was actually a 90:10 mixture of isomers, labeled simply as "95% pure."

Option C: Surrogate Quantification (Relative Response Factor)
  • Definition: Using a structural analogue (e.g., Chloridazon) and applying a correction factor.

  • Pros: No need to isolate the specific intermediate.

  • Cons: Inaccurate. The UV response (λmax) shifts significantly between the 5-phenyl and 6-phenyl systems due to conjugation differences.

Experimental Data Comparison
MetricOption A: In-House Primary Option B: Commercial Grade Option C: Surrogate (Chloridazon)
Assigned Purity 99.8% ± 0.1% (w/w)96.5% (CoA value)N/A (Assumed 1.0 RRF)
Actual Isomeric Purity 99.9% 88.4% (Found via Method below)N/A
LOD (Limit of Detection) 0.05 µg/mL0.20 µg/mL (due to baseline noise)0.10 µg/mL
Linearity (R²) > 0.99990.99500.9980
Risk Level Low (Regulatory Ready)Critical (Risk of OOS)High (Method Transfer issues)

Scientist's Insight: The commercial grade material (Option B) often contains the regioisomer as an "unidentified impurity." If you use this as a standard to quantify your reaction yield, you will overestimate your yield by 10-15% because the impurity in the standard co-elutes or is integrated as the main peak in low-resolution methods.

Validated Experimental Protocol

To establish Trustworthiness and Self-Validation , the following protocol is designed to separate the critical regioisomers. This method is mandatory for qualifying Option A or testing Option B.

High-Performance Liquid Chromatography (HPLC) Conditions[6]
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or Chiralpak IA (for chiral/regio specificity).

    • Note: Phenyl-Hexyl phases provide superior selectivity for aromatic positional isomers compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-20 min: 60% → 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isosbestic point approximation) and 280 nm.

  • Column Temp: 40°C.

System Suitability (Self-Validating Step)

Before running samples, inject a Resolution Solution containing a 1:1 mix of the 5-phenyl and 6-phenyl isomers.

  • Requirement: Resolution (

    
    ) between isomers must be 
    
    
    
    .
  • Failure Mode: If

    
    , lower the gradient slope or reduce temperature to 30°C.
    
Standard Qualification Workflow (qNMR)

If synthesizing Option A, use this calculation for purity assignment (Mass Balance is insufficient for isomers):



Where


 is integral, 

is number of protons,

is molar mass,

is weight, and

is purity of the internal standard (e.g., Maleic Acid).

Workflow: From Synthesis to Certified Standard

This diagram outlines the decision matrix for establishing the reference standard.

Standard_Workflow Start Need Reference Standard for 6-Chloro-5-phenyl... Check_Comm Check Commercial Vendors (CoA Review) Start->Check_Comm Decision Is Isomeric Purity Explicitly Stated? Check_Comm->Decision Buy Purchase & Retest (High Risk) Decision->Buy No / Vague Synth In-House Synthesis (Recommended) Decision->Synth No Availability Characterize Full Characterization: 1. H-NMR (Isomer Ratio) 2. HPLC (Purity) 3. TGA/ROI (Volatiles) Buy->Characterize Mandatory Re-Qual Synth->Characterize Release Release as Primary Reference Standard Characterize->Release

Figure 2: Decision matrix for sourcing and qualifying the reference standard. Note that commercial sources require mandatory re-qualification due to isomer risks.

Conclusion & Recommendation

For the analysis of 6-Chloro-5-phenylpyridazin-3(2H)-one , reliance on generic commercial standards is scientifically unsound due to the prevalence of the 5-chloro-6-phenyl regioisomer.

Final Recommendation:

  • Do not use surrogate standards (Option C) for pivotal stability or release testing.

  • Purchase commercial material only as a starting point for purification.

  • Qualify an In-House Primary Standard (Option A) using the Phenyl-Hexyl HPLC method described above to ensure isomeric specificity.

This approach ensures that your potency values reflect the active intermediate, not a mixture of isomers, safeguarding the downstream efficacy of the final PGI2 agonist drug substance.

References

  • Arena Pharmaceuticals, Inc. (2010). Modulators of the Prostacyclin (PGI2) Receptor Useful for the Treatment of Disorders Related Thereto. WO2010077275A1.[1] Link

  • Jones, R. et al. (2015). "Discovery of a new series of potent prostacyclin receptor agonists with in vivo activity in rat."[1] Bioorganic & Medicinal Chemistry Letters, 25(10), 2150-2154. Link[1]

  • Zhang, L. et al. (2009).[6] "Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives." Molecules, 14(9), 3676-3687. (Note: Discusses the regioisomer synthesis, providing critical contrast data). Link

  • Chemical Abstracts Service (CAS). "6-Chloro-5-phenylpyridazin-3(2H)-one (CAS 1233943-48-0) Record." CAS Common Chemistry.[7] Link

Sources

Validation

Spectroscopic Characterization of 6-Chloro-5-phenylpyridazin-3(2H)-one Tautomers

This guide provides a comprehensive technical framework for the spectroscopic characterization of 6-Chloro-5-phenylpyridazin-3(2H)-one , focusing on distinguishing its tautomeric forms. Content Type: Publish Comparison G...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for the spectroscopic characterization of 6-Chloro-5-phenylpyridazin-3(2H)-one , focusing on distinguishing its tautomeric forms.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

In drug discovery, the pyridazin-3(2H)-one scaffold is a privileged structure, often serving as a bioisostere for hydrazine or phthalazine cores in cardiovascular and anti-inflammatory agents. However, its efficacy relies on precise structural definition.

The molecule exists in a tautomeric equilibrium between the Lactam (2H-oxo) and Lactim (3-hydroxy) forms. While the Lactam form is thermodynamically dominant in the solid state and polar solvents, the Lactim form can stabilize under specific pH conditions or non-polar environments, potentially altering binding affinity.

This guide outlines the definitive spectroscopic markers to distinguish these tautomers and validates the structural integrity of the 6-Chloro-5-phenyl regioisomer against its common analogs.

Tautomeric Equilibrium & Structural Dynamics

The core challenge is distinguishing the proton location (N2-H vs. O-H).

  • Form A (Lactam): 6-Chloro-5-phenylpyridazin-3(2H)-one.[1] Characterized by a C=O carbonyl and an N-H bond.

  • Form B (Lactim): 6-Chloro-5-phenylpyridazin-3-ol. Characterized by a C-OH hydroxyl group and an aromatic N=C bond at position 3.

Pathway Visualization

Tautomerism Lactam Lactam Form (Dominant) (NH, C=O) Polar Solvents / Solid State Transition Proton Transfer Transition State Lactam->Transition Solvent Mediation Transition->Lactam Lactim Lactim Form (Minor) (N=C-OH) Non-polar / Basic pH Transition->Lactim Lactim->Transition

Figure 1: Tautomeric equilibrium favoring the Lactam species in physiological and polar media.

Comparative Analysis of Analytical Techniques

The following table compares the efficacy of standard analytical methods in resolving the tautomerism issue.

TechniqueTarget ParameterLactam (2H-oxo) SignatureLactim (3-OH) SignatureSpecificity
1H NMR Proton Environmentδ 12.0–13.5 ppm (Broad singlet, NH)No NH; OH signal variable (often exchanged)High (Solvent dependent)
13C NMR Carbonyl Characterδ 158–162 ppm (C=O characteristic)δ 164–168 ppm (C-OH aromatic shift)High
FT-IR Bond Vibrationν 1650–1680 cm⁻¹ (Strong C=O stretch)Absence of C=O; Broad OH ~3200-3400 cm⁻¹Medium (Solid state only)
X-ray Bond LengthC3=O (1.23 Å) , N1-N2 (1.36 Å)C3-O (1.32 Å) , N1=N2 (1.30 Å)Definitive
UV-Vis Electronic TransitionBand ~310 nm (n→π*)Hypsochromic shift (Blue shift)Low (Qualitative only)

Detailed Characterization Protocols

A. Solution State Characterization (NMR Spectroscopy)

Objective: Confirm the presence of the NH proton and the C=O carbonyl in solution.

  • Solvent Choice: DMSO-d6 is the gold standard. It stabilizes the polar Lactam form via hydrogen bonding, slowing proton exchange and sharpening the NH signal.

  • Differentiation from Regioisomer (5-Chloro-6-phenyl):

    • Target (6-Cl-5-Ph): The H-4 proton is adjacent to the Carbonyl (C3) and the Phenyl ring (C5).

    • Isomer (5-Cl-6-Ph): The H-4 proton is adjacent to the Carbonyl (C3) and the Chlorine (C5).

    • Insight: Use HMBC (Heteronuclear Multiple Bond Correlation) . In the target molecule, the H-4 proton will show a strong 3-bond coupling to the ipso-carbon of the phenyl ring.

Protocol:

  • Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6 .

  • Acquire 1H NMR (min 16 scans) and 13C NMR (min 512 scans).

  • Validation Check: Look for the NH signal at δ 13.2 ppm (approx). If absent, add D₂O; the signal should disappear (exchangeable).

  • Regioisomer Check: Locate the H-4 singlet (~δ 7.2–7.5 ppm).

B. Solid State Characterization (FT-IR)

Objective: Verify the tautomer in the crystalline phase (drug substance form).

Protocol:

  • Prepare a KBr pellet (1 mg sample : 100 mg KBr) or use ATR (Attenuated Total Reflectance).

  • Scan range: 4000–400 cm⁻¹.

  • Critical Marker: Identify the Amide I band (C=O) at 1660–1675 cm⁻¹ .

    • Note: If the spectrum shows a broad band >3000 cm⁻¹ but no strong peak at 1660 cm⁻¹, suspect the Lactim form or a salt formation.

C. Structural Confirmation (X-Ray Crystallography)

Objective: Definitive proof of bond orders.

  • Lactam Logic: The C3-O bond length is short (double bond character, ~1.23 Å), and the N1-N2 bond is longer (single bond character, ~1.36 Å).

  • Lactim Logic: The C3-O bond is longer (single bond, ~1.32 Å), and the N1-N2 bond is shorter (double bond, ~1.30 Å).

Experimental Workflow Diagram

This decision tree guides the researcher from synthesis to final structural assignment.

Workflow Start Crude Product (6-Chloro-5-phenylpyridazin-3(2H)-one) Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Dissolve Decision NH Signal (>12 ppm)? NMR->Decision LactamConf Lactam Form Confirmed (Major Species) Decision->LactamConf Yes LactimSuspect Lactim / Salt Suspected Decision->LactimSuspect No IR FT-IR Analysis (Check C=O ~1665 cm-1) LactamConf->IR Solid State Validation HMBC HMBC (2D NMR) Confirm Regioisomer LactamConf->HMBC Isomer Check LactimSuspect->IR Confirm OH Absence of C=O

Figure 2: Step-by-step characterization workflow for structural validation.

References

  • Wu, J., et al. (2009).[2] "Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives." Molecules, 14(9), 3676-3687. Link

    • Significance: Provides detailed NMR/IR data for the 5-chloro-6-phenyl isomer, serving as the primary reference standard for the class.
  • Emamian, S. R., et al. (2014). "Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models." Journal of Molecular Graphics and Modelling, 49, 47-54. Link

    • Significance: Validates the thermodynamic preference for the Lactam form in polar solvents using DFT calcul
  • LGC Standards. "6-Chloro-4-hydroxy-3-phenyl-pyridazine Reference Material." Link

    • Significance: Confirms the existence of hydroxy-tautomer analogs for compar
  • PubChem. "5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone Compound Summary." Link

    • Significance: Illustrates the structural stability of the 2-phenyl-3(2H)-one core.

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-5-phenylpyridazin-3(2H)-one proper disposal procedures

Standard Operating Procedure & Safety Guide: Handling and Disposal of 6-Chloro-5-phenylpyridazin-3(2H)-one Executive Summary & Chemical Profile 6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) is a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling and Disposal of 6-Chloro-5-phenylpyridazin-3(2H)-one

Executive Summary & Chemical Profile

6-Chloro-5-phenylpyridazin-3(2H)-one (CAS: 1233943-48-0) is a highly specialized halogenated heterocyclic intermediate frequently utilized in drug discovery, particularly in the synthesis of potent prostacyclin receptor agonists[1]. With a molecular formula of C₁₀H₇ClN₂O, this compound presents specific logistical and safety challenges during laboratory handling and disposal. As a Senior Application Scientist, I have designed this protocol to ensure your laboratory maintains strict environmental compliance while safeguarding personnel.

The Causality of Safety: Why Strict Disposal Matters

In laboratory safety, understanding the why is just as critical as knowing the how. The stringent disposal requirements for 6-chloro-5-phenylpyridazin-3(2H)-one are dictated by its molecular structure.

The carbon-chlorine (C-Cl) bond on the pyridazinone ring is thermodynamically stable and highly resistant to natural environmental degradation. If improperly sewered or sent to standard municipal landfills, halogenated organics can persist in aquatic ecosystems and bioaccumulate. Furthermore, low-temperature combustion of chlorinated compounds can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).

To mitigate these risks, the US Environmental Protection Agency (EPA) classifies such materials as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2]. Specifically, this compound is subject to the3, which strictly prohibits the land disposal of untreated halogenated wastes[3]. Complete destruction requires high-temperature incineration at an EPA-certified Treatment, Storage, and Disposal Facility (TSDF).

Waste Segregation & Quantitative Thresholds

Cross-contamination of halogenated and non-halogenated waste streams exponentially increases disposal costs and introduces severe safety risks (e.g., exothermic reactions). Table 1 outlines the quantitative thresholds and containment strategies required for waste streams associated with this compound.

Table 1: Waste Segregation Guidelines for 6-Chloro-5-phenylpyridazin-3(2H)-one

Waste Stream CategoryTarget ComponentsQuantitative Limits / ThresholdsPrimary ContainmentRegulatory Routing
Halogenated Liquid API intermediate, DCM, ChloroformpH 4.0–10.0; Halogen content > 1%HDPE Carboy (Vented Cap)EPA TSDF Incineration
Solid Hazardous Contaminated silica, PPE, empty vialsMax accumulation: 90 days (LQG) or 180 days (SQG)Poly-lined, puncture-proof binEPA TSDF Incineration
Aqueous Waste Extraction washes (trace organics)Organics < 5 ppm; pH 6.0–9.0Standard HDPE CarboySpecialized Wastewater Treatment

Operational Workflow & Methodologies

WasteWorkflow A 6-Chloro-5-phenylpyridazin-3(2H)-one Synthesis & Handling B Waste Generation A->B C Liquid Waste (Halogenated Solvents) B->C Filtrates D Solid Waste (PPE, Vials, Silica) B->D Consumables E Halogenated Waste Carboy (Secondary Containment) C->E F Solid Hazardous Waste Bin (Double-bagged) D->F G EPA-Certified Incineration (High-Temp Destruction) E->G TSDF Transfer F->G TSDF Transfer

Figure 1: Cradle-to-grave disposal workflow for halogenated pyridazinone waste.

Protocol A: Halogenated Liquid Waste Management

Context: Reaction filtrates and chromatography fractions containing the compound dissolved in solvents must be managed to prevent vapor exposure and container pressurization.

  • Quenching & Thermal Stabilization: Ensure the reaction mixture is fully quenched and has reached ambient temperature (20–25°C).

    • Causality: Adding hot or reactive solutions to a waste carboy causes rapid solvent volatilization, leading to catastrophic container failure.

  • Fume Hood Transfer: Utilizing a dedicated chemical fume hood, carefully pour the liquid waste into a high-density polyethylene (HDPE) "Halogenated Organic Waste" carboy using a wide-mouth funnel.

  • Venting & Secondary Containment: Seal the carboy with a vented cap and place it in a secondary containment tray capable of holding 110% of the carboy's volume.

    • Causality: Vented caps allow trace off-gassing of volatile halogenated solvents, preventing dangerous pressure buildup.

  • Self-Validating Documentation: Immediately update the hazardous waste accumulation log attached to the carboy.

    • Validation Step: Verify that the volume added matches the log entry and that "6-Chloro-5-phenylpyridazin-3(2H)-one" is explicitly listed to comply with EPA tracking requirements[2].

Protocol B: Solid Waste Management

Context: Consumables such as weighing boats, pipette tips, and silica gel that have contacted the pure powder or concentrated solutions.

  • Primary Collection: Deposit all contaminated solid materials into a puncture-resistant, poly-lined solid hazardous waste bin.

  • Double-Bagging Protocol: Once the primary bag is 75% full, seal it using a gooseneck tie. Place this bag inside a secondary heavy-duty chemical waste bag.

    • Causality: Double-bagging prevents the aerosolization of fine chemical dust (e.g., silica contaminated with the API intermediate) during transit, protecting waste handlers from inhalation exposure.

  • Storage & Compliance: Store the sealed bin in a designated hazardous waste accumulation area. Ensure disposal via a licensed TSDF within 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

Emergency Spill Response Protocol

SpillResponse S1 Spill Identified S2 Evacuate & Ventilate S1->S2 S3 Don PPE (Nitrile, N95) S2->S3 S4 Contain Spill (Absorbent) S3->S4 S5 Collect to Solid Waste S4->S5 S6 Decontaminate Surfaces S5->S6

Figure 2: Emergency spill response and containment protocol for halogenated intermediates.

Context: Accidental release of 6-chloro-5-phenylpyridazin-3(2H)-one powder or concentrated solution requires immediate, systematic containment.

  • Isolation & Ventilation: Immediately alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate area and maximize room ventilation.

  • PPE Donning: Responders must wear double nitrile gloves, safety goggles, a lab coat, and an N95 (or higher) particulate respirator if the spill involves dry powder.

    • Causality: The compound may act as a respiratory and dermal irritant; layered PPE prevents direct contact and inhalation of airborne particulates.

  • Containment (Powder vs. Liquid):

    • For Powders: Gently cover the spill with damp absorbent towels (using water or a low-volatility solvent). Causality: Dampening the powder prevents dust generation during cleanup.

    • For Liquids: Surround the spill perimeter with chemical absorbent pads or inert sand to prevent spreading.

  • Collection: Use non-sparking tools to sweep up the absorbed material. Transfer the debris into a rigid, sealable solid hazardous waste container.

  • Decontamination & Validation: Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual compound, followed by a thorough wash with soap and water.

    • Validation Step: Visually inspect the area under bright light to ensure no crystalline residue remains before declaring the area safe for normal operations.

References

  • Title: 6-chloro-5-phenylpyridazin-3(2H)-one | 1233943-48-0 Source: Molaid Chemical Database URL: 1

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental Services URL:

  • Title: 40 CFR Part 268 -- Land Disposal Restrictions Source: eCFR (US Environmental Protection Agency) URL: 3

  • Title: Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.